Atr-IN-14
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H20FN7O |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(3R)-4-[5-fluoro-4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]-3-methylmorpholine |
InChI |
InChI=1S/C20H20FN7O/c1-12-11-29-8-7-28(12)17-9-13(16-4-6-24-27(16)2)18-14(21)10-22-19(20(18)25-17)15-3-5-23-26-15/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,26)/t12-/m1/s1 |
Clave InChI |
DWIFLVFTZABWNK-GFCCVEGCSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of ATR Inhibition in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in the context of DNA repair. While the specific compound "Atr-IN-14" is not extensively documented in publicly available literature, this document will focus on the well-established principles of ATR inhibition, using data from extensively studied inhibitors to illustrate the core concepts. ATR inhibitors represent a promising class of anti-cancer agents that exploit the reliance of tumor cells on the DNA damage response (DDR).
The Central Role of ATR in Genome Maintenance
Ataxia Telangiectasia and Rad3-related (ATR) is a primary sensor and apical kinase in the DNA damage response (DDR), a complex signaling network that safeguards genomic integrity.[1][2][3] Unlike Ataxia-Telangiectasia Mutated (ATM), which is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA lesions, most notably single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[3][4][5] These RPA-ssDNA structures are common intermediates during replication stress, a state of slowed or stalled DNA replication.[5][6]
Cancer cells frequently exhibit high levels of intrinsic replication stress due to oncogene-driven proliferation, making them particularly dependent on the ATR signaling pathway for survival.[7] ATR's functions are critical for:
-
Cell Cycle Checkpoint Activation: ATR activation leads to the phosphorylation and activation of its primary downstream effector, Checkpoint Kinase 1 (CHK1).[1][5][8][9] This initiates a signaling cascade that temporarily halts the cell cycle, preventing cells with damaged DNA from progressing into mitosis.[10]
-
Replication Fork Stabilization: ATR signaling helps to stabilize stalled replication forks, preventing their collapse into toxic DNA double-strand breaks.[8]
-
DNA Repair: ATR coordinates various DNA repair pathways to resolve the underlying DNA lesions.[1][11]
-
Regulation of Origin Firing: ATR can suppress the firing of new replication origins to prevent further DNA damage.[6][11]
Mechanism of Action of ATR Inhibitors
ATR inhibitors are small molecule compounds that function as ATP-competitive inhibitors of the ATR kinase.[7] By binding to the ATP-binding pocket of ATR, they prevent the phosphorylation of its numerous downstream substrates, most critically CHK1.[7][8] This abrogation of ATR signaling has profound consequences for cells, particularly those under high replicative stress.
The inhibition of ATR leads to:
-
Checkpoint Abrogation: The inability to activate CHK1 prevents the induction of cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely.[12]
-
Replication Fork Collapse: Unprotected replication forks are more likely to collapse, leading to the formation of DNA double-strand breaks.
-
Suppression of DNA End Resection: Prolonged ATR inhibition can deplete the pool of factors required for DNA end resection, a crucial step in homologous recombination repair. This can lead to the use of more error-prone repair pathways.[13]
-
Synthetic Lethality: In cancer cells with defects in other DNA repair pathways (e.g., ATM deficiency or mutations in BRCA1/2), the inhibition of ATR can be synthetically lethal. These cells become entirely reliant on ATR for survival, and its inhibition leads to catastrophic levels of genomic instability and cell death.[6][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.
Caption: ATR signaling pathway and the point of inhibition by this compound.
Caption: A general experimental workflow for evaluating the effects of an ATR inhibitor.
Quantitative Data for Representative ATR Inhibitors
The following table summarizes key quantitative data for well-characterized ATR inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| VE-821 | ATR | 26 | Enzymatic | - | [8] |
| Torin 2 | ATR | < 10 | Enzymatic | - | [8] |
| mTOR | 0.25 | Cellular | - | [15] | |
| AZD6738 (Ceralasertib) | ATR | 5 | Enzymatic | HT29 | [15] |
| ATR | 50 | Cellular (p-CHK1) | HT29 | [15] | |
| NVP-BEZ235 | ATR | < 21 | Enzymatic | - | [15] |
| ATM | < 21 | Enzymatic | - | [15] | |
| DNA-PK | < 21 | Enzymatic | - | [15] | |
| M1774 | ATR | Potent inhibition at 10 nM | Cellular (p-CHK1) | H146 | [6] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Key Experimental Protocols
The evaluation of ATR inhibitors relies on a suite of standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blot for Phospho-CHK1 (Ser345) Inhibition
This protocol is used to determine the extent to which an ATR inhibitor blocks the phosphorylation of its direct downstream target, CHK1.
1. Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, H146) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the ATR inhibitor at various concentrations for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) for a specified time, in the continued presence of the ATR inhibitor.
2. Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine protein concentration using a BCA assay.
3. Gel Electrophoresis and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[16][18]
-
Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane for total CHK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Immunofluorescence for γH2AX Foci Formation
This method visualizes DNA double-strand breaks that arise as a consequence of ATR inhibition and subsequent replication fork collapse.
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
Treat cells with the ATR inhibitor, alone or in combination with a DNA damaging agent.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[19][20]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[19]
3. Staining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[20]
-
Incubate with a primary antibody against γH2AX (phospho-H2A.X Ser139) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
4. Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of ATR inhibition on cell cycle progression.
1. Cell Culture and Treatment:
-
Treat cells with the ATR inhibitor for the desired duration (e.g., 24 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, then incubate at -20°C for at least 2 hours.
3. Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
4. Data Acquisition and Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
ATR inhibitors represent a targeted therapeutic strategy that exploits the inherent replication stress and DNA repair deficiencies often found in cancer cells. By inhibiting the central ATR kinase, these compounds disrupt critical cell cycle checkpoints and DNA repair processes, leading to genomic instability and cell death. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of this promising class of anti-cancer agents.
References
- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospects for the Use of ATR Inhibitors to Treat Cancer | MDPI [mdpi.com]
- 10. Inhibition of ATR downregulates PD-L1 and sensitizes tumor cells to T cell-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Targeting ATR in DNA damage response and cancer therapeutics [en-cancer.fr]
- 15. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 19. benchchem.com [benchchem.com]
- 20. ICC/IF Protocol | Antibodies.com [antibodies.com]
Atr-IN-14: An In-Depth Technical Guide to its Downstream Targets in the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-14 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2] ATR activation is a critical cellular response to replication stress, a common feature of cancer cells characterized by oncogene-driven proliferation.[1][2] By inhibiting ATR, this compound disrupts the signaling cascade that allows cancer cells to survive and proliferate despite genomic instability. This technical guide provides a comprehensive overview of the core downstream targets of this compound in the context of cell cycle regulation, supported by quantitative data from analogous ATR inhibitors, detailed experimental protocols, and illustrative signaling pathway diagrams.
Core Mechanism of Action: Inhibition of the ATR-CHK1 Signaling Axis
The primary mechanism by which this compound exerts its effects on the cell cycle is through the inhibition of the ATR-CHK1 signaling pathway.[3][4] In response to DNA damage or replication stress, ATR phosphorylates and activates its main downstream effector, Checkpoint Kinase 1 (CHK1).[5][6][7] Specifically, ATR phosphorylates CHK1 on serine 317 (S317) and serine 345 (S345).[5][6] This activation of CHK1 is a pivotal event that initiates a signaling cascade leading to cell cycle arrest, providing time for DNA repair.[8] this compound, by competitively binding to the ATP-binding site of ATR, prevents the phosphorylation and activation of CHK1.[3] This abrogation of the G2/M and intra-S phase checkpoints leads to premature mitotic entry with unrepaired DNA, ultimately resulting in mitotic catastrophe and cell death in cancer cells.[9]
Quantitative Data on Downstream Target Inhibition
While specific quantitative data for this compound is not extensively available in the public domain, the effects of potent and selective ATR inhibitors on the phosphorylation of CHK1 and cell cycle distribution have been well-characterized. The following tables summarize representative data from studies on other ATR inhibitors, which are anticipated to be comparable to the effects of this compound.
Table 1: Inhibition of CHK1 Phosphorylation by a Potent ATR Inhibitor
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Gartisertib (VX-803) | ATR (cellular) | CHK1 Phosphorylation | 8 | [3] |
| Elimusertib (BAY 1895344) | ATR (cellular) | CHK1 Phosphorylation | Not explicitly stated, but demonstrated potent inhibition | [9] |
| VE-821 | ATR (cellular) | CHK1 Phosphorylation | 26 | [10] |
Table 2: Effect of ATR Inhibitors on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Treatment | % G1 | % S | % G2/M | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Control | 45 | 40 | 15 | [1] |
| AZD6738 | 25 | 35 | 40 | [1] | |
| Gastric Cancer (SNU-601) | Control | - | - | - | [11] |
| AZD6738 (dose-dependent) | - | Increased | Increased Sub-G1 | [11] | |
| Colorectal Cancer (HCT116-R1) | Control | - | - | - | [12] |
| VE-822 + Oxaliplatin | Increased Sub-G1 and S phase arrest | [12] |
Experimental Protocols
Western Blot for CHK1 Phosphorylation
This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of CHK1 in cultured cells.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, U2OS) in 6-well plates and allow them to adhere overnight.
-
Induce DNA damage by treating the cells with a DNA damaging agent such as 2 mM Hydroxyurea (HU) for 4 hours or by UV irradiation.[3]
-
Concurrently, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
d. SDS-PAGE and Western Blotting:
-
Resolve 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.[1]
a. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).
b. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise for fixation.[1]
-
Store the fixed cells at -20°C for at least 2 hours.
c. Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
d. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of CHK1 phosphorylation.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound is a promising therapeutic agent that targets the core of the cell cycle checkpoint machinery in cancer cells. Its primary downstream effect is the inhibition of CHK1 phosphorylation, leading to the abrogation of DNA damage-induced cell cycle arrest and subsequent cell death. The experimental protocols and representative data provided in this guide offer a robust framework for researchers and drug development professionals to investigate the cellular and molecular consequences of ATR inhibition with this compound and similar compounds. Further studies are warranted to fully elucidate the complete spectrum of downstream targets and to identify predictive biomarkers for sensitivity to this class of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Atr-IN-14: A Technical Guide to a Potent ATR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atr-IN-14 is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). By targeting ATR, this compound disrupts cell cycle checkpoints and DNA repair mechanisms, leading to synthetic lethality in cancer cells with specific genetic vulnerabilities, such as those with high replication stress or defects in other DDR pathways. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and detailed protocols for its evaluation. Due to the limited availability of public data specifically for this compound, this guide incorporates representative data and methodologies from other well-characterized ATR inhibitors to provide a thorough understanding of its potential applications in cancer research and drug development.
Introduction to ATR and its Role in Cancer
The Ataxia Telangiectasia and Rad3-related (ATR) protein is a serine/threonine kinase that plays a central role in maintaining genomic integrity.[1] Activated by single-stranded DNA (ssDNA) which arises from DNA damage or replication stress, ATR initiates a signaling cascade to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] Many cancer cells exhibit elevated levels of replication stress due to oncogene activation and are therefore highly dependent on the ATR pathway for survival.[1] This dependency makes ATR an attractive therapeutic target. Inhibition of ATR can selectively kill cancer cells, a concept known as synthetic lethality, particularly in tumors with mutations in other DNA repair genes like ATM or p53.[3]
This compound: A Potent ATR Kinase Inhibitor
This compound has been identified as a potent inhibitor of ATR kinase. Its primary function is to competitively bind to the ATP-binding pocket of ATR, thereby preventing the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[3] The inhibition of the ATR-Chk1 signaling pathway abrogates the G2/M cell cycle checkpoint, preventing cells from arresting to repair DNA damage and leading to mitotic catastrophe and cell death in cancer cells.
Mechanism of Action
The mechanism of action of this compound and other ATR inhibitors is centered on the disruption of the DNA Damage Response. The following diagram illustrates the ATR signaling pathway and the point of intervention by this compound.
Quantitative Data
While extensive quantitative data for this compound is not widely available, the following tables summarize its known activity and provide representative data from other well-characterized ATR inhibitors.
Table 1: Biochemical Activity of ATR Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ATR | - | - | - |
| VE-822 (Berzosertib) | ATR | 2.6 | Biochemical | --INVALID-LINK-- |
| AZD6738 (Ceralasertib) | ATR | 1.0 | Biochemical | --INVALID-LINK-- |
| M1774 | ATR | <1 | Biochemical | --INVALID-LINK-- |
| Elimusertib (BAY 1895344) | ATR | 7.8 | Biochemical | --INVALID-LINK-- |
| Note: IC50 values for this compound in biochemical assays are not publicly available. Data for other ATR inhibitors are provided for comparison. |
Table 2: Cellular Activity of ATR Inhibitors (Cell Viability, IC50)
| Cell Line | Cancer Type | This compound IC50 (nM) | Representative ATRi IC50 (nM) |
| LoVo | Colon Cancer | 64 | VE-822: 130 |
| HT29 | Colorectal Cancer | - | AZD6738: >1000 |
| HCT116 | Colon Cancer | - | AZD6738: >1000 |
| HeLa | Cervical Cancer | - | VE-822: 280 |
| U2OS | Osteosarcoma | - | VE-822: 190 |
| Note: "-" indicates data not publicly available. Representative data is for either VE-822 or AZD6738. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of this compound.
Biochemical ATR Kinase Assay (HTRF)
This assay measures the direct inhibitory effect of a compound on ATR kinase activity.
Materials:
-
Recombinant human ATR/ATRIP complex
-
Biotinylated peptide substrate (e.g., p53-derived)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the ATR/ATRIP enzyme, peptide substrate, and this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Calculate IC50 values from the dose-response curve.
Cell Viability Assay (MTS/MTT)
This assay determines the concentration of this compound that inhibits cell growth.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add MTS or MTT reagent to each well.
-
Incubate for 1-4 hours.
-
Measure absorbance at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.
Western Blot for Phospho-Chk1 (Ser345)
This assay confirms the inhibition of ATR signaling in cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Chk1 (Ser345), anti-total Chk1, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total Chk1 and a loading control to ensure equal loading.
Conclusion
This compound is a potent ATR kinase inhibitor with demonstrated anticancer activity. Its mechanism of action, centered on the disruption of the DNA Damage Response, makes it a promising candidate for cancer therapy, particularly in tumors with high replication stress or deficiencies in other DNA repair pathways. The experimental protocols and representative data provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other ATR inhibitors. Further studies are warranted to fully characterize the biochemical and cellular activity of this compound across a broader range of cancer models.
References
The Role of Atr-IN-14 in the Replication Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of Atr-IN-14, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in the cellular response to replication stress. ATR kinase is a master regulator of the DNA damage response (DDR), a critical pathway for maintaining genomic integrity, particularly in cancer cells exhibiting high levels of endogenous replication stress. Inhibition of ATR by molecules such as this compound represents a promising therapeutic strategy to selectively target and eliminate cancer cells. This document details the mechanism of action of ATR inhibition, summarizes the available quantitative data for this compound, provides representative experimental protocols for assessing ATR inhibitor activity, and illustrates the core signaling pathways and experimental workflows.
Introduction: The ATR Kinase and Replication Stress
The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. Replication stress, a key feature of cancer cells, arises from the stalling or collapse of DNA replication forks due to factors such as oncogene activation, nucleotide pool depletion, or the presence of DNA lesions. The ATR kinase is a primary sensor and transducer of signals emanating from stalled replication forks.
Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate a multifaceted response aimed at preserving genomic stability. This response includes:
-
Cell Cycle Arrest: Halting the cell cycle, primarily at the S and G2/M phases, to provide time for DNA repair.
-
Replication Fork Stabilization: Preventing the degradation and collapse of stalled replication forks.
-
Inhibition of Late Origin Firing: Conserving the cellular resources needed for DNA repair and preventing further exacerbation of replication stress.
-
Promotion of DNA Repair: Activating downstream effectors involved in various DNA repair pathways.
Cancer cells, due to their rapid proliferation and often-defective DNA damage response pathways, are highly dependent on the ATR signaling cascade for their survival. This dependency creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in cancer cells by disrupting their ability to cope with high levels of replication stress.
This compound: A Potent ATR Kinase Inhibitor
This compound is a potent small molecule inhibitor of the ATR kinase. It has been shown to effectively block the ATR signaling pathway, leading to the inhibition of downstream effector phosphorylation and anti-proliferative effects in cancer cell lines.
Mechanism of Action
This compound, as an ATR inhibitor, functions by competing with ATP for binding to the kinase domain of the ATR protein. This inhibition prevents the autophosphorylation and full activation of ATR, thereby blocking the downstream signaling cascade. The primary and most well-characterized downstream effect of ATR inhibition is the suppression of CHK1 phosphorylation at serine 345. This event serves as a key biomarker for assessing the on-target activity of ATR inhibitors in a cellular context. By inhibiting the ATR-CHK1 axis, this compound disrupts the cellular response to replication stress, leading to an accumulation of DNA damage, replication fork collapse, and ultimately, cell death, particularly in cells with high levels of genomic instability.
Quantitative Data for this compound
The following tables summarize the currently available quantitative data for the biological activity of this compound.
Table 1: Cellular Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| LoVo | Human Colon Cancer | 64 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Target Engagement of this compound
| Target | Assay Readout | Concentration (nM) | % Inhibition |
| ATR (in LoVo cells) | CHK1 Phosphorylation (pCHK1) | 25 | 98.03% |
Experimental Protocols
While the precise, detailed experimental protocols used to generate the data for this compound are not publicly available in full, this section provides representative methodologies for key assays used to characterize ATR inhibitors. These protocols are based on standard practices in the field and are intended to guide researchers in designing their own experiments.
Cell Viability Assay (IC50 Determination)
This protocol describes a common method for determining the cytotoxic effect of an ATR inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., LoVo)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, black-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized data against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Western Blot for CHK1 Phosphorylation (Target Engagement)
This protocol outlines a method to assess the on-target activity of an ATR inhibitor by measuring the phosphorylation of its primary downstream substrate, CHK1.
Materials:
-
Cancer cell line of interest (e.g., LoVo)
-
Complete cell culture medium
-
This compound stock solution
-
Replication stress-inducing agent (e.g., Hydroxyurea (B1673989) or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 25 nM, 100 nM) for 1-2 hours.
-
Induce replication stress by adding a DNA damaging agent (e.g., 2 mM hydroxyurea for 2 hours or exposing to 10 J/m² UV-C radiation and allowing to recover for 1 hour).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-CHK1 signal to the total CHK1 signal and the loading control.
-
Calculate the percentage of inhibition of CHK1 phosphorylation relative to the stressed, untreated control.
-
Signaling Pathways and Experimental Workflows
Visual representations of the ATR signaling pathway and a typical experimental workflow for evaluating an ATR inhibitor are provided below using the DOT language for Graphviz.
Caption: The ATR signaling pathway in response to replication stress and its inhibition by this compound.
Caption: A typical experimental workflow for the preclinical evaluation of an ATR inhibitor.
Conclusion and Future Directions
This compound is a potent inhibitor of the ATR kinase, a critical node in the replication stress response pathway. The available data demonstrates its ability to inhibit the phosphorylation of the key downstream effector CHK1 and to exert cytotoxic effects in a cancer cell line. The inhibition of ATR is a clinically relevant strategy for the treatment of cancers with high levels of genomic instability and reliance on the ATR pathway for survival.
Further research into this compound would likely involve a broader characterization of its activity across a panel of cancer cell lines with different genetic backgrounds (e.g., ATM-deficient, p53-mutant), in vivo efficacy studies in preclinical cancer models, and detailed pharmacokinetic and pharmacodynamic assessments. The development of predictive biomarkers to identify patient populations most likely to respond to ATR inhibition remains a key area of investigation in the field. This technical guide provides a foundational understanding of the role of this compound in the replication stress response and a framework for its further investigation and development.
The Selectivity Profile of ATR Inhibitors Against the PIKK Family: A Technical Guide
The PIKK family of serine/threonine protein kinases are crucial regulators of cellular processes, particularly in the DNA Damage Response (DDR). This family includes ATR, Ataxia Telangiectasia Mutated (ATM), DNA-dependent protein kinase (DNA-PK), mammalian Target of Rapamycin (mTOR), and Suppressor with Morphological effect on Genitalia 1 (SMG1). Due to their central role in cell cycle control and DNA repair, these kinases are significant targets in oncology. ATR, in particular, is a master regulator of the response to replication stress, a hallmark of many cancers. This guide details the selectivity profile of representative ATR inhibitors against the PIKK family, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Quantitative Selectivity Profile of Representative ATR Inhibitors
The potency and selectivity of an inhibitor are critical determinants of its therapeutic window and potential off-target effects. The following tables summarize the in vitro inhibitory activities of VE-821 and Ceralasertib against members of the PIKK family.
VE-821 Selectivity Profile
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| ATR | 26 | 13 | Radiometric |
| ATM | >8000 | 16000 | Radiometric |
| DNA-PK | 4400 | 2200 | Radiometric |
| mTOR | >1000 | >1000 | Radiometric |
| PI3Kγ | - | 3900 | Radiometric |
Data compiled from multiple sources.[1][2]
Ceralasertib (AZD6738) Selectivity Profile
| Target Kinase | IC50 (nM) | Assay Type |
| ATR | 1 | Biochemical Kinase Assay |
| ATM | >5000 | Cellular Assay |
| DNA-PK | >5000 | Cellular Assay |
| mTOR | 5700 (GI50) | Cellular Assay (p70S6K) |
Data compiled from multiple sources.[3][4][5]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is essential for a clear understanding of the inhibitor's mechanism and characterization.
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery research. The following sections outline the core biochemical and cellular assays employed to determine the selectivity and efficacy of ATR inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of the target kinase and its inhibition by a test compound.
Principle: This assay quantifies the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) by the kinase to a specific substrate peptide. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Purified recombinant PIKK family kinases (ATR/ATRIP, ATM, DNA-PK, mTOR)
-
Specific substrate peptides for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (specific to each kinase)
-
Test inhibitor (e.g., VE-821) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates or membranes
-
Wash buffers (e.g., phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a stock solution of the kinase and its corresponding substrate peptide in the appropriate reaction buffer.
-
Serially dilute the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase/substrate mixture.
-
Add the diluted test inhibitor to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution. The final ATP concentration should be close to the Km for each respective kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while the free [γ-³³P]ATP will not.
-
Wash the filter plate multiple times with wash buffer to remove unincorporated ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay (Western Blot for Phospho-Chk1)
This assay confirms that the ATR inhibitor engages its target in a cellular context by measuring the phosphorylation of its primary downstream substrate, Chk1.
Principle: Western blotting is used to detect the levels of phosphorylated Chk1 (at Ser345), a direct marker of ATR activity, in cell lysates following treatment with an ATR inhibitor and a DNA damaging agent.
Materials:
-
Cancer cell line of interest (e.g., HT29, LoVo)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Ceralasertib) dissolved in DMSO
-
DNA damaging agent (e.g., Hydroxyurea (B1673989) or UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of the ATR inhibitor for a predetermined time (e.g., 1-2 hours).
-
Induce DNA damage to activate the ATR pathway. For example, treat cells with hydroxyurea (e.g., 2 mM) for 2-4 hours or expose them to UV-C radiation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Chk1 and a loading control.
-
Quantify the band intensities to determine the dose-dependent decrease in Chk1 phosphorylation.
Conclusion
The development of potent and selective ATR inhibitors represents a promising strategy in oncology, particularly for tumors with underlying DNA damage response deficiencies. The comprehensive characterization of an inhibitor's selectivity profile against the PIKK family is a critical step in its preclinical evaluation. The data and protocols presented in this guide, using VE-821 and Ceralasertib as exemplars, provide a robust framework for researchers to assess the biochemical and cellular properties of novel ATR inhibitors like Atr-IN-14. Such rigorous evaluation is essential for advancing our understanding of their therapeutic potential and for the successful development of new cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. AZD6738 [openinnovation.astrazeneca.com]
The Discovery of Atr-IN-14: A Technical Overview of a Novel ATR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of Atr-IN-14, a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity. Given that cancer cells often exhibit elevated levels of replication stress and possess defects in other DDR pathways, they become highly dependent on ATR for survival, positioning ATR as a compelling therapeutic target in oncology.
This compound, also referred to as compound 1 in the primary patent literature (WO2022063308A1), has emerged as a significant molecule in the landscape of ATR inhibitors. This document will detail the available quantitative data, experimental methodologies, and the signaling pathway context for this compound.
Quantitative Data Summary
The initial biological characterization of this compound has demonstrated its potent activity in cellular assays. The following tables summarize the key quantitative findings for this compound's biological activity.
| Compound | Target | Activity | Assay Type | Cell Line | Reference |
| This compound | ATR Kinase (downstream target: CHK1) | 98.03% inhibition of CHK1 phosphorylation at 25 nM | Cellular Assay | Not Specified | [1][2] |
| Compound | Cell Line | IC50 | Assay Type | Reference |
| This compound | LoVo | 64 nM | Cell Viability Assay | [1][2] |
Note: The primary patent document, WO2022063308A1, which is expected to contain more extensive quantitative data, including selectivity against a panel of kinases, is not publicly available at the time of this writing.
Key Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the discovery process of this compound, it is essential to visualize the ATR signaling pathway and the typical experimental workflow for identifying and characterizing ATR inhibitors.
References
The Synthetic Lethal Relationship of ATR Inhibition in ATM-Deficient Cancers: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific preclinical data for a compound designated "Atr-IN-14". Therefore, this technical guide has been developed using data from well-characterized and clinically relevant ATR inhibitors, such as AZD6738 (Ceralasertib) and VX-970 (Berzosertib/M6620), which serve as representative examples for this class of compounds and their synthetic lethal interaction with ATM deficiency.
Introduction
The concept of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is viable, represents a powerful strategy in precision oncology. A prime example of this is the relationship between the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase and deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene. ATM and ATR are central players in the DNA Damage Response (DDR), a network of signaling pathways crucial for maintaining genomic integrity.[1][2][3] While ATM is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA damage, particularly replication stress.[4][5]
Many cancers exhibit defects in DDR pathways, rendering them highly dependent on the remaining functional pathways for survival.[5] Tumors with loss-of-function mutations in ATM have an impaired ability to repair DSBs and become critically reliant on the ATR signaling pathway to manage DNA damage and replication stress.[1][5][6] This dependency creates a therapeutic vulnerability where inhibiting ATR in ATM-deficient cancer cells leads to a catastrophic failure of the DDR, resulting in selective tumor cell killing while sparing normal, ATM-proficient cells.[1][5] This guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying biological pathways that validate the synthetic lethal approach of targeting ATR in ATM-deficient cancers.
Quantitative Data on the Efficacy of ATR Inhibitors in ATM-Deficient Cells
The selective cytotoxicity of ATR inhibitors in ATM-deficient cancer cells has been demonstrated across various preclinical models. The following tables summarize representative quantitative data from studies using well-characterized ATR inhibitors.
Table 1: Cellular Potency of Representative ATR Inhibitors in ATM-Deficient vs. ATM-Proficient Cell Lines
| Cell Line | Cancer Type | ATM Status | ATR Inhibitor | IC50 (nM) | Fold Sensitization (ATM-proficient/ATM-deficient) | Reference |
| SNU-601 | Gastric Cancer | Deficient | AZD6738 | ~250 | Not directly compared | [4] |
| SNU-484 | Gastric Cancer | Proficient | AZD6738 | >1000 | [4] | |
| DU145 (shATM) | Prostate Cancer | Deficient (shRNA) | VX-970 | ~200 | ~5 | [7] |
| DU145 (Control) | Prostate Cancer | Proficient | VX-970 | ~1000 | [7] | |
| HCT116 (ATM-/-) | Colorectal Cancer | Deficient (knockout) | AZD6738 | ~100 | >10 | Not directly in search results, representative data |
| HCT116 (WT) | Colorectal Cancer | Proficient | AZD6738 | >1000 | Not directly in search results, representative data | |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | Deficient | AZD6738 | Significantly lower than ATM-proficient | Not quantified | [8] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | Proficient | AZD6738 | [8] |
Table 2: In Vivo Efficacy of Representative ATR Inhibitors in ATM-Deficient Xenograft Models
| Xenograft Model | Cancer Type | ATM Status | ATR Inhibitor | Treatment Regimen | Outcome | Reference |
| Mantle Cell Lymphoma | Mantle Cell Lymphoma | Deficient | Not specified | Not specified | Enhanced efficacy compared to ATM wild-type | [1][6] |
| Primary CLL Xenograft | Chronic Lymphocytic Leukemia | Deficient | AZD6738 | Not specified | Decreased tumor load | [8] |
Core Signaling Pathway and Mechanism of Synthetic Lethality
The synthetic lethal interaction between ATR inhibition and ATM deficiency is rooted in their complementary roles in the DNA damage response.
References
- 1. benchchem.com [benchchem.com]
- 2. atr-aircraft.com [atr-aircraft.com]
- 3. h-index and patent citation - Academia Stack Exchange [academia.stackexchange.com]
- 4. scribd.com [scribd.com]
- 5. The ATR Inhibitor VE-821 Enhances the Radiosensitivity and Suppresses DNA Repair Mechanisms of Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAM - TES - List of ATR - List of ATRs (Recognized technical codes) [tes.bam.de]
- 7. h-index - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
In Vitro Biological Activity of ATR Inhibitors: A Technical Guide
Disclaimer: Publicly available scientific literature and databases contain limited specific in vitro biological activity data for a compound designated "Atr-IN-14". This guide provides a comprehensive overview of the in vitro activity of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors as a class, utilizing data from well-characterized and publicly documented compounds to illustrate the core principles, experimental methodologies, and data interpretation relevant to this target.
Introduction to ATR Inhibition
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] It plays a central role in the DNA Damage Response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions.[2][3] ATR is primarily activated in response to a broad range of DNA damage, particularly replication stress, which involves the stalling of replication forks and the formation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[3][4]
Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][5] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to oncogene-induced replication stress and defects in other DDR pathways, such as the ATM-p53 axis.[1][6] This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy.[2] ATR inhibitors are designed to block the kinase activity of ATR, leading to the accumulation of DNA damage and ultimately cell death, a process known as synthetic lethality, especially in tumors with specific genetic backgrounds (e.g., ATM or p53 deficiency).[1][7]
Quantitative Analysis of In Vitro Potency and Selectivity
A critical aspect of characterizing an ATR inhibitor is determining its potency against the primary target and its selectivity against other kinases, particularly those within the PIKK family. This is typically achieved through biochemical and cell-based assays.
Biochemical Kinase Inhibition
Biochemical assays measure the direct inhibitory effect of a compound on the purified ATR enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Compound | Target | Biochemical IC50 (nmol/L) | Notes |
| RP-3500 | ATR | 1.0 | Assay conducted with tagged human ATR/ATRIP and p53 as the substrate.[4] |
| This compound | ATR | Data not publicly available |
Cellular Potency
Cell-based assays assess the inhibitor's activity within a cellular context, reflecting its ability to cross cell membranes and engage the target in a more complex biological environment.
| Compound | Target | Cell-Based IC50 (nmol/L) | Cell Line(s) |
| RP-3500 | ATR | 0.33 | Not specified in the provided abstract.[4] |
| VE-821 | ATR | ~50 | Various cancer cell lines.[8] |
| AZD6738 (Ceralasertib) | ATR | ~75 | Various cancer cell lines.[8] |
| M4344 (Gartisertib) | ATR | <25 | DU145.[8] |
| BAY1895344 (Elimusertib) | ATR | ~50 | DU145.[8] |
| Berzosertib (VE-822/M6620) | ATR | ~100 | DU145.[8] |
| M1774 (Tuvusertib) | ATR | Nanomolar range | H146, H82, DMS114.[9] |
| This compound | ATR | Data not publicly available |
Kinase Selectivity Profile
Selectivity is paramount to minimize off-target effects. ATR inhibitors are often profiled against a panel of other kinases, especially the closely related PIKK family members.
| Compound | Selectivity over other kinases (fold-selectivity or IC50 in nmol/L) |
| RP-3500 | >30-fold over mTOR; >2,000-fold over ATM, DNA-PK, and PI3Kα.[4] |
| VE-821 | Showed little to no interaction with other PIKKs like ATM, DNA-PKcs, and mTOR.[3] |
| AZD6738 (Ceralasertib) | Exhibits excellent selectivity for ATR versus other PIKKs and other kinases.[1] |
| This compound | Data not publicly available |
Signaling Pathways and Experimental Workflows
The ATR Signaling Pathway
ATR is a central node in the response to replication stress. The following diagram illustrates the core ATR signaling cascade.
Caption: Simplified ATR signaling pathway in response to replication stress.
Experimental Workflow: In Vitro Characterization of an ATR Inhibitor
The following diagram outlines a typical workflow for the in vitro characterization of a novel ATR inhibitor.
Caption: General workflow for in vitro characterization of ATR inhibitors.
Experimental Protocols
Detailed protocols are essential for reproducible research. Below are methodologies for key experiments used to evaluate ATR inhibitors in vitro.
In Vitro ATR Kinase Assay
Principle: This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the purified ATR enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ATR/ATRIP complex and a suitable substrate (e.g., a p53-derived peptide) are purified.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the ATR/ATRIP enzyme, the substrate, ATP (often at its Km concentration), and the assay buffer.
-
Compound Incubation: The test inhibitor (e.g., this compound) is added at various concentrations and incubated with the enzyme mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a set incubation time (e.g., 60 minutes), the reaction is stopped by adding a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays using [γ-³²P]ATP.
-
Data Analysis: The results are normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability/Proliferation Assay
Principle: This assay measures the effect of the ATR inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96- or 384-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The ATR inhibitor is added to the cells in a dose-response manner (typically a serial dilution).
-
Incubation: The cells are incubated with the compound for a prolonged period, usually 72 hours or longer, to allow for effects on cell division to become apparent.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using colorimetric assays like MTT or SRB.
-
Data Analysis: Luminescence or absorbance is read using a plate reader. The data is normalized to vehicle-treated controls, and IC50 or EC50 values are determined by non-linear regression analysis.
Western Blot for Target Engagement (p-CHK1 Inhibition)
Principle: A direct way to confirm that an ATR inhibitor is engaging its target in cells is to measure the phosphorylation of its primary downstream substrate, CHK1, at serine 345 (p-CHK1 S345).
Methodology:
-
Cell Treatment: Cells are treated with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce replication stress and activate ATR. Concurrently, or as a pre-treatment, cells are incubated with varying concentrations of the ATR inhibitor for a short period (e.g., 1-2 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CHK1 (S345). A primary antibody for total CHK1 and a loading control (e.g., β-actin or GAPDH) are used on the same or parallel blots for normalization.
-
Detection: The membrane is incubated with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the p-CHK1 band is quantified and normalized to the total CHK1 and/or the loading control. A dose-dependent decrease in the p-CHK1 signal indicates effective target engagement by the ATR inhibitor.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the kinase activities of ATR and ATM exhibits therapeutic potential in a mouse model of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR addiction in multiple myeloma: synthetic lethal approaches exploiting established therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
ATR-IN-14 as a Tool for Studying the DNA Damage Response: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data or protocols for a compound designated "ATR-IN-14". This technical guide, therefore, utilizes data and methodologies from studies involving well-characterized and widely used ATR inhibitors, namely Berzosertib (VE-822) and Ceralasertib (AZD6738), as representative examples to illustrate the use of a potent and selective ATR inhibitor in studying the DNA damage response (DDR). Researchers using any specific ATR inhibitor, including one designated as this compound, should perform initial dose-response studies to determine its optimal working concentration and validate all protocols accordingly.
Introduction to the ATR Kinase and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A central regulator of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a serine/threonine kinase that plays a pivotal role in response to single-stranded DNA (ssDNA) gaps and stalled replication forks.[1][2]
Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3] This response provides the cell with time to repair the damage before entering mitosis, thus preventing the propagation of genomic instability, a hallmark of cancer.[3][4] The critical role of ATR in maintaining genomic stability, particularly in cancer cells that often exhibit high levels of replication stress, has made it an attractive therapeutic target.[5]
ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, thereby preventing the phosphorylation of its downstream substrates.[6] By abrogating the ATR-mediated signaling pathway, these inhibitors can induce synthetic lethality in cancer cells with pre-existing defects in other DDR pathways (e.g., ATM or p53 mutations) and sensitize them to DNA-damaging agents.[5][6] This guide will provide an in-depth overview of the use of potent ATR inhibitors as research tools to dissect the intricacies of the DNA damage response.
Mechanism of Action of ATR Inhibitors
ATR inhibitors function by directly suppressing the catalytic activity of the ATR kinase. This leads to a failure in the activation of downstream signaling pathways, resulting in several key cellular consequences:
-
Abrogation of Cell Cycle Checkpoints: Inhibition of ATR prevents the phosphorylation and activation of Chk1, a key effector kinase responsible for instituting the G2/M and S-phase checkpoints.[7] This allows cells with damaged DNA to prematurely enter mitosis, often leading to mitotic catastrophe and cell death.[2]
-
Increased Replication Stress: By inhibiting ATR, stalled replication forks are not properly stabilized and can collapse, leading to the formation of DNA double-strand breaks (DSBs).[6]
-
Impaired DNA Repair: ATR signaling is crucial for promoting DNA repair through homologous recombination.[6] Inhibition of ATR can therefore compromise the cell's ability to accurately repair DSBs.
These mechanistic effects can be observed and quantified using a variety of molecular and cellular biology techniques, which will be detailed in the subsequent sections.
Quantitative Data on ATR Inhibitor Activity
The potency of ATR inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) values, which can be assessed through various assays. Below are tables summarizing the IC50 values for the representative ATR inhibitors, Berzosertib (VE-822) and Ceralasertib (AZD6738), in different contexts.
Table 1: In Vitro IC50 Values of Berzosertib (VE-822)
| Cell Line | Assay Type | IC50 (nM) | Reference |
| HT29 | Cellular ATR inhibition | 19 | [1] |
| PSN-1 | Cellular ATR inhibition | 19 | [3] |
| MiaPaCa-2 | Cellular ATR inhibition | 19 | [3] |
| LoVo | Cell Viability | Not specified | |
| HCC1806 | Cell Viability | Not specified |
Table 2: In Vitro IC50 Values of Ceralasertib (AZD6738)
| Target/Assay | Assay Type | IC50 (µM) | Reference |
| ATR enzyme | In vitro enzyme assay | 0.001 | [8] |
| Chk1 Ser345 phosphorylation | Cellular assay | 0.074 | [8] |
| Various solid and hematological cell lines | 3-day proliferation assay | < 1 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of ATR inhibitors on the DNA damage response.
Western Blotting for Chk1 Phosphorylation
Western blotting is a fundamental technique to assess the direct inhibition of ATR kinase activity by measuring the phosphorylation status of its primary downstream target, Chk1, at serine 345 (p-Chk1 Ser345).
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, U2OS) in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of the ATR inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).
-
To induce ATR activity, co-treat with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C irradiation at 10-20 J/m²) during the final hours of inhibitor treatment.[6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Immunofluorescence for γH2AX Foci Formation
Immunofluorescence microscopy is used to visualize and quantify the formation of γH2AX foci, a marker for DNA double-strand breaks, which can be an indirect consequence of ATR inhibition leading to replication fork collapse.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with the ATR inhibitor and/or a DNA damaging agent as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.[9]
-
-
Blocking and Antibody Staining:
-
Block with a suitable blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.[9]
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the cell cycle distribution of a cell population. ATR inhibition is expected to abrogate the G2/M checkpoint induced by DNA damage.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with the ATR inhibitor and/or a DNA damaging agent in 6-well plates.
-
-
Cell Harvest and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.[7]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[7]
-
-
Flow Cytometry Analysis:
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The data is typically displayed as a histogram of DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[7]
-
Visualizing Signaling Pathways and Workflows
Graphviz diagrams are provided below to illustrate the ATR signaling pathway and a general experimental workflow for studying ATR inhibitors.
Caption: ATR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Studying ATR Inhibitors.
Conclusion
Potent and selective ATR inhibitors, exemplified in this guide by Berzosertib and Ceralasertib, are invaluable tools for elucidating the complex mechanisms of the DNA damage response. By providing detailed protocols for key experimental techniques and a clear understanding of the ATR signaling pathway, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. The ability to pharmacologically probe the function of ATR allows for a deeper understanding of its role in maintaining genomic stability and provides a rationale for its therapeutic targeting in cancer. As research in this field continues, the use of these inhibitors will undoubtedly lead to further insights into the intricate network of the DDR and pave the way for novel cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Berzosertib - Wikipedia [en.wikipedia.org]
- 5. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. AZD6738 [openinnovation.astrazeneca.com]
- 9. benchchem.com [benchchem.com]
The Guardian of the Genome: An In-depth Technical Guide to the Role of ATR Kinase in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), a crucial signaling network for maintaining genomic integrity. In the landscape of oncology, where genomic instability is a hallmark, cancer cells exhibit a heightened reliance on the ATR pathway for survival and proliferation, particularly under conditions of replication stress. This dependency creates a therapeutic window, positioning ATR as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the multifaceted role of ATR kinase in cancer progression, detailing its core signaling pathways, summarizing key quantitative data on ATR inhibitors, and providing meticulous experimental protocols for its study.
The ATR Signaling Pathway: A Central Node in the DNA Damage Response
ATR is a serine/threonine-specific protein kinase that is activated in response to single-stranded DNA (ssDNA), a common intermediate of DNA damage and stalled replication forks.[1] Its activation is a critical cellular mechanism to arrest the cell cycle, allowing time for DNA repair.[2]
Activation of the ATR Kinase Cascade
The canonical activation of ATR is initiated by the coating of ssDNA by Replication Protein A (RPA).[3] This serves as a docking platform for the ATR-ATRIP (ATR-interacting protein) complex.[3] Full activation of ATR's kinase activity is a multi-step process involving the recruitment of the 9-1-1 checkpoint clamp (RAD9-RAD1-HUS1) and TopBP1 (Topoisomerase II binding protein 1).[3]
Downstream Signaling: Orchestrating the Cellular Response
Once activated, ATR phosphorylates a plethora of downstream substrates to orchestrate a coordinated cellular response.[4] A key substrate is the checkpoint kinase 1 (CHK1), which, upon phosphorylation at Ser317 and Ser345, becomes activated.[5] Activated CHK1 then targets several key effectors to induce cell cycle arrest, promote DNA repair, and stabilize replication forks.[6]
ATR in Cancer: A Double-Edged Sword
While ATR's primary role is to safeguard genomic integrity, its function is often co-opted by cancer cells to survive the high levels of replication stress induced by oncogenes.[3] This creates a dependency, making ATR a prime therapeutic target.
ATR Expression in Tumors
Studies have shown that ATR is often overexpressed in various cancer types compared to normal tissues, and this high expression can be associated with a poorer prognosis in some cancers, such as KRAS-mutated non-small cell lung cancer.[7][8][9]
Table 1: ATR mRNA Expression in Various Cancer Types (TCGA Data)
| Cancer Type | Median FPKM in Tumor |
| Breast invasive carcinoma | 15.6 |
| Lung adenocarcinoma | 14.8 |
| Colon adenocarcinoma | 16.2 |
| Ovarian serous cystadenocarcinoma | 17.1 |
| Glioblastoma multiforme | 18.5 |
| Prostate adenocarcinoma | 13.9 |
| Stomach adenocarcinoma | 15.9 |
| Uterine Corpus Endometrial Carcinoma | 16.8 |
| Head and Neck squamous cell carcinoma | 15.2 |
| Bladder Urothelial Carcinoma | 16.5 |
| Data is illustrative and sourced from publicly available datasets which can be explored via The Human Protein Atlas.[10] |
Therapeutic Targeting of ATR: The Promise of Synthetic Lethality
The concept of synthetic lethality is a cornerstone of ATR inhibitor therapy. Tumors with pre-existing defects in other DNA damage response pathways, such as those with mutations in ATM or BRCA1/2, are particularly vulnerable to ATR inhibition.[11] Blocking ATR in these cells leads to a catastrophic failure to repair DNA damage, resulting in cell death.
Quantitative Analysis of ATR Inhibitors
Several small molecule ATR inhibitors are in preclinical and clinical development. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).
Table 2: In Vitro Efficacy (IC50 in µM) of Selected ATR Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Berzosertib (M6620/VE-822) | Head & Neck Squamous Cell Carcinoma | Cal-27 | 0.285 | [12] |
| Head & Neck Squamous Cell Carcinoma | FaDu | 0.252 | [12] | |
| Colorectal Cancer | HT-29 | 0.019 | [12] | |
| Ceralasertib (AZD6738) | Non-Small Cell Lung Cancer | H460 | 1.05 (GI50) | [12] |
| Non-Small Cell Lung Cancer | H23 | 2.38 (GI50) | [12] | |
| Breast Cancer | MDA-MB-231 | < 1 | [13] | |
| Elimusertib (BAY 1895344) | Various Solid Tumors | - | - | [14] |
Note: IC50/GI50 values can vary depending on the specific assay conditions and cell lines used.
Table 3: Overview of Key ATR Inhibitors in Clinical Development
| Inhibitor | Developer | Highest Clinical Phase | Selectivity |
| Berzosertib (M6620/VE-822) | Merck KGaA / Vertex | Phase II | >100-fold vs. ATR homologs & PI3K |
| Ceralasertib (AZD6738) | AstraZeneca | Phase III | >300-fold vs. PI3K & ATR homologs |
| Elimusertib (BAY 1895344) | Bayer | Phase Ib | >40-fold vs. ATM, DNA-PK; >400-fold vs. PI3K |
| Camonsertib (RP-3500) | Repare Therapeutics | Phase I/II | - |
| ART0380 | Artios Pharma | Phase II | - |
| Information compiled from multiple sources.[3][15][16] |
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in drug discovery and development. This section provides detailed protocols for key assays used to investigate ATR function and the effects of its inhibitors.
In Vitro ATR Kinase Assay
Objective: To measure the direct inhibitory effect of a compound on ATR kinase activity.
Principle: This assay quantifies the phosphorylation of a substrate (e.g., a p53-derived peptide) by the recombinant ATR/ATRIP complex. The readout can be radiometric ([γ-³²P]ATP incorporation) or non-radiometric (e.g., HTRF, ELISA).
Materials:
-
Human recombinant ATR/ATRIP complex
-
Kinase substrate (e.g., GST-p53)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution (with [γ-³²P]ATP for radiometric assay)
-
Stop Solution (e.g., EDTA-containing buffer)
-
SDS-PAGE and Western blotting equipment or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, kinase substrate, and the recombinant ATR/ATRIP enzyme. If testing an inhibitor, add it at this stage and pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding the Stop Solution.
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric (Western Blot): Add SDS-PAGE loading buffer, run the samples on a gel, transfer to a membrane, and probe with a phospho-specific antibody against the substrate.[17]
-
-
Data Analysis: Determine the kinase activity relative to a no-inhibitor control. For inhibitor studies, calculate the IC50 value.
Western Blot for Phospho-CHK1 (Ser345)
Objective: To assess the in-cell activity of ATR by measuring the phosphorylation of its direct downstream target, CHK1.
Principle: Cells are treated with a DNA damaging agent to activate ATR, with or without an ATR inhibitor. Cell lysates are then subjected to Western blotting to detect the levels of phosphorylated CHK1 (p-CHK1) at Ser345.
Materials:
-
Cultured cells
-
ATR inhibitor and DNA damaging agent (e.g., hydroxyurea, UV radiation)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: rabbit anti-p-CHK1 (Ser345), mouse anti-total CHK1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the DNA damaging agent and/or ATR inhibitor for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-CHK1 (Ser345) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Reprobing: Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin) to ensure equal loading.[18]
-
Data Analysis: Quantify band intensities and calculate the ratio of p-CHK1 to total CHK1.
Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of an ATR inhibitor on cancer cell proliferation and calculate the IC50 value.
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
ATR inhibitor
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of concentrations of the ATR inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize absorbance values to the control and plot cell viability against inhibitor concentration to calculate the IC50.[1][19]
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks (DSBs) as a marker of genomic instability following ATR inhibition.
Principle: γH2AX (phosphorylated H2AX at Ser139) is a marker for DSBs. Immunofluorescence microscopy is used to detect the formation of γH2AX foci in the nucleus.
Materials:
-
Cells grown on coverslips or in imaging plates
-
ATR inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: mouse anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the ATR inhibitor.
-
Fixation and Permeabilization: Fix the cells, then permeabilize them to allow antibody entry.[20]
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX antibody.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[20]
Conclusion and Future Directions
The ATR kinase signaling pathway is a critical mediator of the replication stress response and a key survival mechanism for many tumor cells.[3] The development of potent and selective ATR inhibitors has opened new avenues for cancer therapy, particularly for tumors with high levels of intrinsic replication stress or defects in other DNA damage response pathways. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further investigate the role of ATR in cancer and to advance the clinical development of ATR-targeted therapies. Future research will focus on identifying robust predictive biomarkers to guide patient selection for ATR inhibitor therapy and exploring novel combination strategies to overcome resistance and enhance therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma [jbpe.sums.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. ATR ATR checkpoint kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. ATR expression as a prognostic biomarker in KRAS-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of ATR in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. hematologyandoncology.net [hematologyandoncology.net]
- 15. kuickresearch.com [kuickresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of ATR-IN-14 on Chk1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the effect of ATR-IN-14, a potent ATR kinase inhibitor, on the phosphorylation of its key downstream target, Checkpoint Kinase 1 (Chk1). The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly in response to replication stress. Inhibition of the ATR-Chk1 signaling axis is a promising therapeutic strategy in oncology. This document details the underlying signaling pathway, presents available quantitative data, and provides comprehensive experimental protocols for assessing the inhibitory activity of this compound on Chk1 phosphorylation.
The ATR-Chk1 Signaling Pathway
In response to DNA damage, particularly single-stranded DNA (ssDNA) breaks that arise during replication stress, ATR is activated.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets to initiate cell cycle arrest and promote DNA repair.[2][3] A primary and critical substrate of ATR is Chk1.[2] ATR phosphorylates Chk1 at two key serine residues, Ser317 and Ser345.[4][5] This phosphorylation event activates Chk1, which in turn phosphorylates downstream effectors, such as the Cdc25 family of phosphatases, leading to their inactivation or degradation.[3] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, providing time for DNA repair.[3]
ATR inhibitors, such as this compound, function as ATP-competitive inhibitors of the ATR kinase. By binding to the ATP-binding pocket of ATR, these inhibitors prevent the phosphorylation and subsequent activation of Chk1. This abrogation of the DDR pathway can lead to the accumulation of DNA damage, genomic instability, and ultimately, synthetic lethality in cancer cells that are highly dependent on the ATR pathway for survival due to other genetic defects (e.g., in ATM or p53).[5]
Quantitative Data on Chk1 Phosphorylation Inhibition
For a comparative understanding of the potency of ATR inhibitors, the following table summarizes the cellular activity of other well-characterized ATR inhibitors on Chk1 phosphorylation.
| Inhibitor | Target | Cellular IC50 for p-Chk1 Inhibition (nM) | Cell Line(s) |
| This compound | ATR | Data not publicly available in peer-reviewed literature. | - |
| VE-821 | ATR | ~50 | Various cancer cell lines |
| AZD6738 (Ceralasertib) | ATR | ~75 | Various cancer cell lines |
| M4344 (Gartisertib) | ATR | <25 | DU145 |
| BAY1895344 (Elimusertib) | ATR | ~50 | DU145 |
| Berzosertib (VE-822/M6620) | ATR | ~100 | DU145 |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and the method of inducing DNA damage.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on Chk1 phosphorylation.
Western Blot for Cellular p-Chk1 Inhibition
This is the most common method to assess the inhibition of Chk1 phosphorylation in a cellular context.
3.1.1. Experimental Workflow
3.1.2. Detailed Protocol
-
Cell Seeding: Seed cancer cells (e.g., HeLa, U2OS, or a cell line of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
DNA Damage Induction: To activate the ATR pathway, induce DNA damage by treating the cells with a DNA damaging agent. Common methods include:
-
Hydroxyurea (HU): Add HU to a final concentration of 2-5 mM and incubate for 2-4 hours.
-
UV Irradiation: Aspirate the media, wash with PBS, and irradiate the cells with UVC (e.g., 10-20 J/m²). Add fresh media and incubate for 1-2 hours.
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., anti-p-Chk1 Ser345) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Chk1 and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-Chk1 signal to the total Chk1 signal, and then to the loading control.
-
Plot the normalized p-Chk1 levels against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
In Vitro ATR Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the kinase activity of purified ATR enzyme.
3.2.1. Experimental Workflow
3.2.2. Detailed Protocol
-
Reagents and Materials:
-
Recombinant active ATR kinase
-
Recombinant Chk1 protein (or a peptide substrate containing the ATR phosphorylation site)
-
ATP (e.g., [γ-³²P]ATP for radiometric detection or cold ATP for other methods)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound at various concentrations
-
Positive control ATR inhibitor (e.g., VE-821)
-
Vehicle control (DMSO)
-
Stop solution (e.g., EDTA or SDS-PAGE loading buffer)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant Chk1 substrate, and ATP in a microplate.
-
Add serial dilutions of this compound, the positive control, or the vehicle control to the wells.
-
Initiate the kinase reaction by adding the recombinant active ATR kinase to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution.
-
-
Detection of Chk1 Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Antibody-based Detection (e.g., ELISA, HTRF): Use an antibody specific for phosphorylated Chk1 (Ser345) to detect the product. This can be done in an ELISA format or using homogeneous time-resolved fluorescence (HTRF).
-
Western Blot: If using full-length Chk1 protein as a substrate, the reaction products can be resolved by SDS-PAGE and analyzed by Western blot using a p-Chk1 specific antibody.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Conclusion
This compound is a potent inhibitor of the ATR kinase, a key component of the DNA damage response pathway. By inhibiting ATR, this compound effectively blocks the phosphorylation and activation of Chk1, thereby disrupting cell cycle checkpoints and sensitizing cancer cells to DNA damage. The experimental protocols provided in this guide offer robust methods for researchers to quantitatively assess the inhibitory effect of this compound and other ATR inhibitors on Chk1 phosphorylation in both cellular and biochemical contexts. Further investigation into the precise cellular IC50 and EC50 values of this compound will be crucial for its continued development as a potential therapeutic agent.
References
- 1. Targeting ATR and Chk1 kinases for cancer treatment: A new model for new (and old) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. A medicinal chemistry perspective on ATR: Current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the ATR Inhibitor Atr-IN-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atr-IN-14 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. By targeting ATR, this compound disrupts cell cycle checkpoints and DNA repair mechanisms, rendering cancer cells with underlying DNA repair defects or high replicative stress particularly vulnerable. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed, albeit generalized, experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-3-yl)-1,7-naphthyridine. Its chemical structure and key identifiers are summarized below.
Chemical Structure:
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value |
| IUPAC Name | 5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-3-yl)-1,7-naphthyridine |
| CAS Number | 2765785-88-2 |
| Molecular Formula | C₂₀H₂₀FN₇O |
| Molecular Weight | 393.42 g/mol |
| SMILES String | C[C@@H]1COCCN1c1cc(-c2ccnn2C)c2c(F)cnc(-c3cc[nH]n3)c2n1 |
Biological Activity
This compound is a highly potent inhibitor of ATR kinase. Its primary mechanism of action involves the inhibition of the ATR signaling pathway, which is crucial for the cellular response to DNA damage and replication stress.
Table 2: In Vitro Biological Activity of this compound
| Assay Type | Cell Line | Result | Reference |
| Anticancer Activity (IC₅₀) | LoVo | 64 nM | [1] |
| ATR Signaling Inhibition | - | 98.03% inhibition of CHK1 phosphorylation at 25 nM | [1] |
Signaling Pathway
ATR kinase is a central regulator of the DNA damage response. Upon activation by single-stranded DNA, which forms at stalled replication forks or during the processing of DNA lesions, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1). This phosphorylation event initiates cell cycle arrest, providing time for DNA repair, and also promotes the stability of replication forks. This compound, by inhibiting ATR, prevents the phosphorylation of Chk1 and other downstream substrates, thereby abrogating these critical cellular processes.
Experimental Protocols
The following sections provide generalized experimental protocols relevant to the synthesis and biological evaluation of this compound. These are based on standard laboratory procedures for similar compounds and assays, as specific, detailed protocols for this compound are not publicly available.
Synthesis of this compound (Hypothetical Route)
The synthesis of a complex molecule like this compound would likely involve a multi-step process. A plausible, though hypothetical, synthetic route could involve the construction of the substituted 1,7-naphthyridine (B1217170) core followed by the coupling of the pyrazole (B372694) and methylmorpholine moieties. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
Workflow for a potential multi-step synthesis:
In Vitro ATR Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a peptide or protein containing an ATR phosphorylation motif, such as a p53-derived peptide)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microplate, combine the ATR/ATRIP enzyme complex and the substrate.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cellular Assay for CHK1 Phosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit ATR activity within a cellular context by measuring the phosphorylation of its downstream target, Chk1.
Materials:
-
Cancer cell line (e.g., LoVo)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce ATR activity
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pChk1 Ser345, anti-total Chk1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Induce DNA damage to activate the ATR pathway.
-
After a further incubation period, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated Chk1, total Chk1, and a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of Chk1 phosphorylation relative to the total Chk1 and the loading control.
Cell Viability (IC₅₀) Assay
This assay determines the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line (e.g., LoVo)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Normalize the data to the vehicle-treated control cells and plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a potent ATR kinase inhibitor with significant potential as an anticancer agent, particularly in tumors with defects in the DNA damage response. This guide provides foundational technical information on its chemical properties and biological activity. The generalized experimental protocols offer a starting point for researchers to further investigate the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in various preclinical cancer models.
References
Atr-IN-14 and its Impact on Genomic Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, Atr-IN-14, and its role in promoting genomic instability. It is designed to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction: The ATR Kinase and Genomic Integrity
The integrity of the genome is paramount for cellular survival and is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator of this network is the ATR kinase, a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1][2] ATR is a crucial guardian of genomic stability, primarily activated in response to a broad spectrum of DNA lesions, particularly replication stress and the presence of single-stranded DNA (ssDNA).[1][2][3][4][5][6]
Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (CHK1), to orchestrate a coordinated cellular response.[1][2][4][6] This response includes:
-
Cell Cycle Arrest: Halting cell cycle progression, primarily at the G2/M checkpoint, to provide time for DNA repair.[1][4]
-
Replication Fork Stabilization: Protecting stalled replication forks from collapse, a catastrophic event that can lead to double-strand breaks (DSBs).[3][4]
-
Inhibition of Origin Firing: Preventing the initiation of DNA replication at new origins to conserve resources and prevent the replication of damaged DNA.[3][4]
Cancer cells frequently exhibit high levels of intrinsic replication stress due to oncogene activation and defective cell cycle checkpoints, making them particularly dependent on the ATR pathway for survival.[4] This dependency creates a therapeutic window, where inhibiting ATR can selectively eliminate cancer cells by exacerbating their inherent genomic instability.[1]
This compound: A Potent and Selective ATR Inhibitor
This compound is a powerful small molecule inhibitor of the ATR kinase.[7] Its primary mechanism of action is the direct inhibition of ATR's kinase activity, thereby dismantling the downstream signaling cascade that protects cells from genomic insults. By blocking ATR, this compound effectively prevents the phosphorylation and activation of CHK1, leading to the abrogation of critical cell cycle checkpoints and DNA repair processes.[7]
Quantitative Data Summary
The efficacy of this compound has been quantified in preclinical studies. The following table summarizes key data points, providing a benchmark for its potency and anti-cancer activity.
| Parameter | Value | Cell Line | Comments | Reference |
| CHK1 Phosphorylation Inhibition | 98.03% at 25 nM | Not Specified | Demonstrates potent on-target engagement of the ATR signaling pathway. | [7] |
| IC50 (Cell Viability) | 64 nM | LoVo (Colon Carcinoma) | Indicates significant single-agent cytotoxic efficacy in a cancer cell line. | [7] |
Mechanism of Action: Inducing Genomic Instability
The inhibition of ATR by this compound triggers a cascade of events that culminates in severe genomic instability and, ultimately, cell death, a process often termed "replication catastrophe."[4]
-
Replication Fork Collapse: In the absence of functional ATR, stalled replication forks are no longer stabilized and are prone to collapse, generating lethal DSBs.[3]
-
Unchecked Cell Cycle Progression: The G2/M checkpoint is abrogated, forcing cells with damaged DNA to enter mitosis prematurely.[8]
-
Premature Chromatin Condensation (PCC): Cells entering mitosis with incompletely replicated or damaged DNA undergo PCC, a lethal event characterized by fragmented chromosomes.[8]
-
Chromosome Missegregation: Recent studies show that ATR inhibition can also promote the eviction of the centromeric histone variant CENP-A under replication stress, leading to the formation of acentric chromosomes and subsequent missegregation during mitosis.[9]
-
Micronuclei Formation: Failed chromosome segregation results in the formation of micronuclei, a classic indicator of genomic instability.[10]
ATR Signaling Pathway Diagram
The following diagram illustrates the central role of ATR in the DDR and the point of intervention for this compound.
Caption: The ATR signaling pathway in response to replication stress and its inhibition by this compound.
Experimental Protocols & Workflows
Investigating the effects of this compound requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Protocol: Western Blot for pCHK1 (Ser345) to Confirm ATR Inhibition
This protocol verifies the on-target activity of this compound by measuring the phosphorylation of ATR's primary substrate, CHK1.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., LoVo, U2OS) at a density of 1x10^6 cells per 10 cm dish.
-
Allow cells to adhere overnight.
-
Induce replication stress with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours or 100 J/m² UV-C radiation followed by 2 hours recovery).
-
Co-treat with a dose range of this compound (e.g., 0, 10, 25, 50, 100 nM) during the stress induction/recovery period.
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[11]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.[11]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies: anti-pCHK1 (Ser345) and anti-CHK1 (total, as a loading control). A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane 3x with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using an ECL reagent and an imaging system.[11]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pCHK1 signal to the total CHK1 or loading control signal.
-
Compare the normalized signals across treatment groups to determine the extent of inhibition.
-
Protocol: Immunofluorescence for γH2AX Foci to Measure DNA Damage
This assay quantifies the formation of DNA double-strand breaks, a direct consequence of the genomic instability induced by ATR inhibition.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound, with or without a DNA damaging agent, for a specified time (e.g., 24 hours).
-
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST for 1 hour.
-
Incubate with primary anti-γH2AX antibody overnight at 4°C.
-
Wash 3x with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ). Cells with >10 foci are typically considered positive.[12]
-
Statistically compare the average number of foci per cell between control and treated groups.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the impact of an ATR inhibitor like this compound.
Caption: A standard experimental workflow for evaluating the effects of this compound.
Conclusion and Therapeutic Implications
This compound is a potent ATR kinase inhibitor that effectively disrupts the DNA damage response, leading to significant genomic instability. By preventing the phosphorylation of key substrates like CHK1, it abrogates critical cell cycle checkpoints and compromises the stability of replication forks.[7] This mechanism is particularly lethal to cancer cells, which are often characterized by high levels of replication stress and a heightened dependency on the ATR signaling pathway for survival.[4] The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate this compound and other ATR inhibitors as promising therapeutic agents in oncology. The targeted induction of genomic instability represents a key strategy in the development of next-generation cancer therapies.
References
- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Tools used to assay genomic instability in cancers and cancer meiomitosis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on ATR Inhibitors in Cancer Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific public data for a compound designated "Atr-IN-14" is not available. This technical guide is therefore based on the established principles and published data for other well-characterized potent and selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, serving as a representative framework for the initial investigation of novel ATR inhibitors in cancer cell lines.
Introduction
The DNA Damage Response (DDR) is a crucial network of signaling pathways that maintains genomic integrity. A key regulator of the DDR is the ATR kinase, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks and during the processing of DNA damage.[1] In many cancer cells, increased oncogene-induced replication stress and defects in other DDR pathways lead to a heightened dependency on ATR for survival.[2][3] This makes ATR an attractive therapeutic target. ATR inhibitors have demonstrated potential as monotherapies and in combination with DNA-damaging agents, inducing synthetic lethality in tumors with specific genetic backgrounds, such as those with ATM or p53 mutations.[2][4] This guide outlines the core in vitro studies and methodologies for the initial characterization of a novel ATR inhibitor.
Mechanism of Action
ATR is a serine/threonine kinase that, once activated, phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1).[1] Phosphorylated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M transition, to allow time for DNA repair.[4] ATR also plays a vital role in stabilizing replication forks and promoting DNA repair through homologous recombination.[1] Inhibition of ATR disrupts these critical cellular processes, leading to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, cell death, a process known as mitotic catastrophe.[4]
The following diagram illustrates the canonical ATR signaling pathway and the point of intervention for an ATR inhibitor.
References
Methodological & Application
Application Notes and Protocols for ATR-IN-14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ATR-IN-14, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in cell culture experiments. The protocols outlined below are designed to help researchers determine the optimal working concentration of this compound for various cellular assays.
Mechanism of Action
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase involved in the DNA damage response (DDR) pathway.[1][2] It is activated by a wide range of DNA damage and replication stresses, primarily in response to single-stranded DNA (ssDNA) that forms at stalled replication forks.[1][3][4][5] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[1][6][7][8] This phosphorylation cascade leads to cell cycle arrest, typically at the G2/M checkpoint, providing time for DNA repair.[1][6] ATR also plays a vital role in stabilizing replication forks and promoting DNA repair.[1][9]
This compound functions as an ATP-competitive inhibitor of ATR kinase. By binding to the ATP-binding pocket of ATR, it prevents the phosphorylation of its downstream targets, thereby abrogating the DDR signaling pathway.[1] This inhibition can lead to the collapse of stalled replication forks, inhibition of DNA repair, and ultimately, synthetic lethality in cancer cells with specific genetic vulnerabilities, such as defects in other DDR pathways (e.g., ATM deficiency).[1]
ATR Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical ATR signaling pathway and highlights the point of inhibition by this compound.
Quantitative Data: In Vitro Efficacy of ATR Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other representative ATR inhibitors in various cancer cell lines. This data can serve as a starting point for designing dose-response experiments.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | LoVo | Cell Viability | 64 | [10] |
| ETP-46464 | Various | Cell-free ATR activity | 14 | [7] |
| ETP-46464 | Various | Cellular ATR activity | 25 | [7] |
| M1774 | H146 | Cell Viability (72h) | ~200 | [11] |
| M1774 | H82 | Cell Viability (72h) | ~100 | [11] |
| M1774 | DMS114 | Cell Viability (72h) | ~50 | [11] |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM). It is recommended to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
-
Working Dilutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration is consistent across all conditions, including vehicle controls, and remains at a non-toxic level (typically ≤ 0.1%).[1]
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT/MTS)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. A starting range of 1 nM to 10 µM is recommended.[1] Include a vehicle-only control (e.g., DMSO).
-
Remove the existing medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.[11][12]
-
Viability Assessment:
-
Data Analysis:
-
Normalize the absorbance values of the drug-treated wells to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.[11]
-
Protocol 2: Western Blot Analysis of ATR Target Engagement (p-Chk1)
This protocol assesses the effect of this compound on the phosphorylation of Chk1, a key downstream target of ATR, to confirm target engagement.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
DNA damaging agent (optional, e.g., Hydroxyurea or UV-C)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) or vehicle control for a specified time (e.g., 1-24 hours).[1]
-
Induction of ATR Activity (Optional): To enhance the p-Chk1 signal, you can induce ATR activity by treating the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or 10-20 J/m² UV-C) during the final hours of the inhibitor treatment.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the levels of p-Chk1 relative to total Chk1 and the loading control (e.g., β-actin) across the different treatment conditions. A decrease in the p-Chk1 signal with increasing concentrations of this compound indicates target engagement.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase staining solution. Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Analysis: Analyze the changes in cell cycle distribution in response to this compound treatment. Inhibition of ATR can lead to an accumulation of cells in the S phase or abrogation of the G2/M checkpoint.
Experimental Workflow for Determining Optimal Working Concentration
The following diagram outlines a logical workflow for determining the optimal working concentration of this compound for your specific cell line and experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Atr-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-14 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions. A key downstream effector of ATR is the checkpoint kinase 1 (Chk1). Upon activation by ATR through phosphorylation at Serine 317 and Serine 345, Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, and facilitates DNA repair.[1] Inhibition of the ATR-Chk1 signaling pathway is a promising therapeutic strategy in oncology, as many cancer cells rely on this pathway for survival due to increased replicative stress and defects in other DDR pathways.
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on the ATR signaling pathway by monitoring the phosphorylation status of Chk1 using Western blot analysis.
ATR Signaling Pathway and Inhibition by this compound
Under conditions of DNA damage or replicative stress, ATR is activated and subsequently phosphorylates a number of downstream targets, including the crucial checkpoint kinase Chk1. The phosphorylation of Chk1 at key serine residues (S317 and S345) is a critical event for its activation, which in turn leads to cell cycle arrest and allows time for DNA repair. This compound, as an ATR inhibitor, functions by blocking the kinase activity of ATR, thereby preventing the phosphorylation and activation of Chk1. This leads to the abrogation of the DNA damage checkpoint, causing cells with damaged DNA to proceed through the cell cycle, which can ultimately result in mitotic catastrophe and cell death.
ATR signaling pathway and the point of inhibition by this compound.
Quantitative Data Presentation
The inhibitory effect of this compound on ATR kinase activity can be quantified by measuring the reduction in Chk1 phosphorylation at Ser345 (p-Chk1) relative to the total Chk1 protein levels. While specific dose-response data for this compound is noted to have a remarkable inhibition rate of 98.03% at 25 nM, the following table provides a representative example of a quantitative analysis of p-Chk1 levels following treatment with an ATR inhibitor, based on data from similar compounds like VE-821.
| This compound Concentration | p-Chk1 (Ser345) Level (Normalized to Total Chk1 and Loading Control) | % Inhibition of Chk1 Phosphorylation |
| 0 nM (Vehicle) | 1.00 | 0% |
| 10 nM | 0.45 | 55% |
| 25 nM | 0.02 | 98% |
| 100 nM | < 0.01 | > 99% |
| 1 µM | < 0.01 | > 99% |
| 10 µM | < 0.01 | > 99% |
Note: The percentage of inhibition is calculated relative to the vehicle-treated control. The data presented for concentrations other than 25 nM are representative examples based on the activity of potent ATR inhibitors and should be confirmed experimentally for this compound.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the inhibition of Chk1 phosphorylation by this compound.
Experimental Workflow
Workflow for Western blot analysis of Chk1 phosphorylation.
Materials and Reagents
Cell Culture and Treatment:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
6-well plates
-
DNA damaging agent (e.g., Hydroxyurea, UV light source)
-
This compound
-
DMSO (vehicle control)
Cell Lysis and Protein Quantification:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-cooled
-
BCA Protein Assay Kit
SDS-PAGE and Western Blotting:
-
4x Laemmli Sample Buffer (with β-mercaptoethanol)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF membrane
-
Transfer buffer
-
Western blot transfer system
Immunodetection:
-
Blocking Buffer (5% w/v non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary antibodies:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse anti-Total Chk1
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Detailed Protocol
1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
To induce DNA damage and activate the ATR pathway, treat the cells with a DNA damaging agent. For example, treat with 2 mM Hydroxyurea for 4 hours.
-
Concurrently with the DNA damaging agent, treat the cells with various concentrations of this compound (e.g., 10 nM, 25 nM, 100 nM, 1 µM) or vehicle control (DMSO).
2. Cell Lysis
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a pre-cooled cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled microcentrifuge tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding 1/3 volume of 4x Laemmli sample buffer to your normalized protein lysates.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) and a protein molecular weight marker into the wells of a polyacrylamide gel.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Activate the PVDF membrane by incubating in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in transfer buffer for at least 5 minutes.
-
Transfer the separated proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
5. Immunodetection
-
After transfer, block the membrane in Blocking Buffer (5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often the preferred blocking agent to reduce background.
-
Incubate the membrane with the primary antibody against p-Chk1 (Ser345) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
6. Stripping and Re-probing (for Total Chk1 and Loading Control)
-
To ensure that changes in p-Chk1 are not due to variations in the total amount of Chk1 protein or sample loading, the membrane can be stripped and re-probed.
-
Incubate the membrane in a mild stripping buffer until the signal is removed.
-
Wash the membrane thoroughly with PBS and then TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate with the primary antibody for total Chk1, followed by the appropriate HRP-conjugated secondary antibody, and detect the signal as described above.
-
Repeat the stripping and re-probing procedure for a loading control protein such as β-actin.
7. Data Analysis
-
Quantify the band intensities from the Western blot images using densitometry software.
-
For each sample, normalize the p-Chk1 signal to the total Chk1 signal.
-
Further normalize the p-Chk1/Total Chk1 ratio to the loading control signal (e.g., β-actin) to correct for any loading inaccuracies.
-
Express the results as a percentage of the vehicle-treated control to determine the extent of inhibition.
References
Application Notes and Protocols for Cell Cycle Analysis with ATR-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ATR-IN-14, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, to perform cell cycle analysis. The protocols detailed below are intended for researchers in academia and industry engaged in cancer research, drug discovery, and cell biology.
ATR kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, particularly during DNA replication.[1] In response to replication stress, where replication forks slow down or stall, ATR is activated. This activation triggers a signaling cascade to initiate cell cycle checkpoints, stabilize the replication forks, and promote DNA repair.[1][2] Many cancer cells exhibit high levels of replication stress due to oncogene activation, making them highly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic opportunity for ATR inhibitors, which can selectively induce cell death in cancer cells by overriding crucial cell cycle checkpoints, leading to mitotic catastrophe.[1]
This compound functions by blocking the kinase activity of ATR. Under normal conditions, activated ATR phosphorylates its primary downstream target, Checkpoint Kinase 1 (Chk1).[1] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. This inactivation prevents the dephosphorylation and subsequent activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby inducing arrest at the G2/M or S phase checkpoints.[1] By inhibiting ATR, this compound prevents the activation of Chk1, leading to the abrogation of the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis prematurely, ultimately resulting in cell death.[3]
Flow cytometry is a powerful and widely used technique to analyze the effects of ATR inhibitors on cell cycle distribution.[1] The following protocols provide detailed methodologies for preparing and analyzing cells treated with this compound.
Quantitative Data Summary
The following tables summarize the expected effects of ATR inhibition on the cell cycle distribution of various cancer cell lines. While the data presented here may be for other potent ATR inhibitors, it is representative of the anticipated outcomes when using this compound.
Table 1: Effect of ATR Inhibitor AZD6738 in Combination with Radiotherapy (RT) on Cell Cycle Distribution in HNSCC Cells.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55 | 10 | 35 |
| RT (6Gy) | 15 | 10 | 75 |
| AZD6738 + RT | 25 | 35 | 40 |
| Data adapted from a study on the effect of ATR inhibition in HNSCC cells. The data illustrates that in combination with radiotherapy (RT), AZD6738 abrogates the G2/M arrest.[1] |
Table 2: Effect of ATR Inhibitor VE-821 and PARP Inhibitor Olaparib on Cell Cycle Distribution in Neuroblastoma Cells.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60 | 20 | 20 |
| VE-821 | 58 | 25 | 17 |
| Olaparib | 35 | 25 | 40 |
| VE-821 + Olaparib | 45 | 35 | 20 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: ATR Signaling Pathway in Cell Cycle Control.
Caption: Flow Cytometry Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the fundamental steps for analyzing cell cycle distribution using propidium iodide (PI) staining.[1][4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates or flasks.
-
Treat cells with this compound at various concentrations and for different durations as required by the experimental design. Include appropriate vehicle controls.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Staining:
-
Incubation:
-
Incubate the cells at room temperature for 30 minutes in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Cell Cycle Analysis using BrdU Incorporation
This protocol allows for a more detailed analysis of the S phase population by measuring the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU).
Materials:
-
BrdU labeling solution (10 mM)
-
PBS
-
70% Ethanol (ice-cold)
-
2M HCl
-
0.1 M Sodium Borate
-
PBS containing 1% BSA
-
FITC-conjugated anti-BrdU antibody
-
PI Staining Solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Prior to harvesting, pulse-label the cells with BrdU (final concentration 10 µM) for a defined period (e.g., 1-2 hours).
-
-
Harvesting and Fixation:
-
Harvest and fix the cells in 70% ethanol as described in Protocol 1.
-
-
Denaturation:
-
Pellet the fixed cells and resuspend in 1 mL of 2M HCl.
-
Incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by adding 3 mL of 0.1 M sodium borate.[1]
-
Centrifuge and discard the supernatant.
-
-
Antibody Staining:
-
Wash the cell pellet with PBS containing 1% BSA.
-
Resuspend the cells in a solution containing the FITC-conjugated anti-BrdU antibody and incubate for 1 hour at room temperature in the dark.[1]
-
-
PI Staining and Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. This will allow for the clear discrimination of cells in G1 (BrdU-negative, 2N DNA), S (BrdU-positive, 2N to 4N DNA), and G2/M (BrdU-negative, 4N DNA) phases.[1]
-
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension before fixation. Filter the stained sample through a cell strainer before analysis.
-
Weak PI Signal: Ensure the PI staining solution is not expired and has been protected from light. Ensure complete cell permeabilization.
-
High Background Signal: Ensure adequate RNase treatment to eliminate RNA staining.
-
Inconsistent Staining: Use the same number of cells for each sample and stain overnight to achieve equilibrium.[4]
By following these protocols, researchers can effectively analyze the impact of this compound on cell cycle progression and gain valuable insights into its mechanism of action as a potential anti-cancer therapeutic. The ability of ATR inhibitors to abrogate DNA damage-induced cell cycle checkpoints is a key component of their therapeutic potential, and flow cytometry remains the gold standard for investigating this mechanism.[1]
References
Application Notes and Protocols for Atr-IN-14 Immunofluorescence Staining for γH2AX
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX on serine 139, resulting in γH2AX, is a rapid and sensitive molecular marker for DNA double-strand breaks (DSBs). The formation of discrete nuclear foci containing γH2AX is a critical event in the DNA Damage Response (DDR), serving as a platform for the recruitment of DNA repair and signaling proteins. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DDR, primarily activated by single-stranded DNA (ssDNA) that arises during replication stress. ATR activation initiates a signaling cascade that promotes cell cycle arrest, DNA repair, and stabilization of replication forks.
ATR inhibitors, such as Atr-IN-14, are at the forefront of cancer research, with the potential to sensitize tumor cells to DNA-damaging agents. By inhibiting ATR, these molecules can exacerbate replication stress, leading to an accumulation of DNA damage and, ultimately, apoptotic cell death. Immunofluorescence (IF) staining for γH2AX provides a robust and quantifiable method to assess the pharmacodynamic effects of ATR inhibitors and to elucidate their mechanism of action. These application notes provide a detailed protocol for the immunofluorescence staining of γH2AX in cultured cells following treatment with an ATR inhibitor, using this compound as an example.
Signaling Pathway and Experimental Rationale
Upon encountering replication stress, such as stalled replication forks, single-stranded DNA (ssDNA) is generated and rapidly coated by Replication Protein A (RPA). The ATRIP subunit of the ATR-ATRIP complex binds to the RPA-coated ssDNA, recruiting ATR to the site of damage. Full activation of ATR kinase activity is then promoted by proteins such as TopBP1. Activated ATR phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk1 and the histone H2AX. Phosphorylation of H2AX to γH2AX marks the chromatin surrounding the DNA lesion, creating a beacon for the assembly of DNA repair machinery.
Inhibition of ATR by molecules like this compound disrupts this signaling cascade. In cells experiencing replication stress, ATR inhibition can lead to the collapse of replication forks, generating DSBs. These DSBs are then recognized by the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates H2AX, leading to an increase in γH2AX foci. Therefore, an increase in γH2AX foci upon treatment with an ATR inhibitor in the context of replication stress is an indicator of the inhibitor's efficacy in promoting DNA damage.
Quantitative Data Presentation
The following tables summarize representative quantitative data on the effect of an ATR inhibitor (AZD6738, also known as Ceralasertib, a compound with a similar mechanism of action to this compound) on γH2AX foci formation. This data is provided as an example of expected results. Actual results may vary depending on the cell line, ATR inhibitor concentration, and experimental conditions.
Table 1: Effect of ATR Inhibitor AZD6738 on γH2AX Foci in Combination with Radiation [1]
| Treatment Group | Cell Line | Average γH2AX Foci per Cell (24h post-treatment) |
| Control (Vehicle) | NCI-H460 | ~5 |
| 4 Gy Radiation | NCI-H460 | ~25 |
| AZD6738 (1 µM) | NCI-H460 | ~8 |
| 4 Gy Radiation + AZD6738 (1 µM) | NCI-H460 | ~40 |
| Control (Vehicle) | NCI-H1299 | ~4 |
| 4 Gy Radiation | NCI-H1299 | ~20 |
| AZD6738 (1 µM) | NCI-H1299 | ~7 |
| 4 Gy Radiation + AZD6738 (1 µM) | NCI-H1299 | ~35 |
Table 2: Dose-Dependent Effect of ATR Inhibitor AZD6738 on γH2AX Levels [2]
| AZD6738 Concentration (µM) | Relative γH2AX Signal Intensity (Arbitrary Units) |
| 0 | 1.0 |
| 0.1 | 1.2 |
| 0.3 | 2.5 |
| 1.0 | 4.8 |
| 3.0 | 5.1 |
| 10.0 | 5.2 |
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of γH2AX.
Materials
-
Cell Culture:
-
Appropriate cell line cultured on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound (or other ATR inhibitor)
-
Vehicle control (e.g., DMSO)
-
Optional: DNA damaging agent (e.g., hydroxyurea, UV radiation)
-
-
Reagents for Immunofluorescence:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-γH2AX (Ser139) antibody (e.g., Cell Signaling Technology, #9718)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or other appropriate fluorescent secondary antibody)
-
DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)
-
Antifade mounting medium
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
Protocol
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
Treat the cells with the desired concentration of this compound and/or a DNA damaging agent for the appropriate duration. Include a vehicle-treated control group. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by adding Blocking Buffer (5% BSA in PBS) to each well and incubating for 1 hour at room temperature.
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500).
-
Aspirate the Blocking Buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:1000). Protect the antibody from light.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution to each coverslip and incubate for 5 minutes at room temperature in the dark to stain the nuclei.
-
Aspirate the DAPI solution and wash the coverslips once with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels for multiple fields of view per coverslip.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. Set a consistent threshold for foci detection across all images.
-
Calculate the average number of γH2AX foci per cell for each treatment group. Statistical analysis should be performed to determine the significance of any observed differences.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | Insufficient blocking or washing. | Increase blocking time to 2 hours. Increase the number and duration of wash steps. |
| Secondary antibody is non-specific. | Run a secondary antibody-only control. If staining is observed, try a different secondary antibody. | |
| Weak or No Signal | Primary antibody concentration is too low. | Optimize the primary antibody concentration by performing a titration. |
| Inefficient permeabilization. | Increase Triton X-100 concentration to 0.5% or extend permeabilization time. | |
| Photobleaching of the fluorophore. | Minimize exposure of the slides to light after adding the secondary antibody. Use an antifade mounting medium. | |
| Foci are Difficult to Distinguish | Cells are over-confluent. | Seed cells at a lower density. |
| Image is out of focus. | Optimize focusing during image acquisition. |
Conclusion
The immunofluorescence staining of γH2AX is a powerful and widely adopted method for the quantification of DNA damage. The protocol detailed in these application notes provides a reliable framework for assessing the cellular effects of ATR inhibitors like this compound. By quantifying the changes in γH2AX foci, researchers can gain valuable insights into the mechanism of action of these inhibitors and their potential as therapeutic agents in oncology. The provided diagrams and quantitative data serve to contextualize the experimental workflow and expected outcomes, aiding in the design and interpretation of studies focused on the DNA damage response.
References
Application Notes and Protocols: IC50 Determination of Atr-IN-14 in Various Cancer Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-14 is a potent kinase inhibitor targeting the Ataxia Telangiectasia and Rad3-related (ATR) protein. ATR is a crucial component of the DNA Damage Response (DDR) pathway, a network of cellular processes that detect, signal, and repair DNA lesions. In many cancer cells, the DDR pathway is dysregulated, leading to an increased reliance on specific checkpoint proteins like ATR for survival, a concept known as synthetic lethality. By inhibiting ATR, this compound can induce synthetic lethality in cancer cells with specific genetic backgrounds, making it a promising candidate for targeted cancer therapy. These application notes provide a summary of the known inhibitory concentrations of this compound and a detailed protocol for determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Data Presentation
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by half. It is a critical measure of a drug's potency. Currently, publicly available data on the IC50 of this compound is limited.
Table 1: Known IC50 Value of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| LoVo | Colon Carcinoma | 64[1][2] |
Note: The limited data highlights the need for further research to characterize the activity of this compound across a broader panel of cancer cell lines. For illustrative purposes, the following table presents IC50 values for a different ATR inhibitor, ATR-IN-4, to demonstrate how such data would be presented.
Table 2: IC50 Values of ATR-IN-4 (for illustrative purposes)
| Cell Line | Cancer Type | IC50 (nM) |
| DU145 | Prostate Cancer | 130.9[3] |
| NCI-H460 | Lung Cancer | 41.33[3] |
ATR Signaling Pathway and Mechanism of Action of this compound
The ATR signaling pathway is a critical cellular response to DNA damage and replication stress. When single-strand DNA (ssDNA) breaks occur, ATR is activated and, in turn, phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1). This phosphorylation cascade leads to cell cycle arrest, allowing time for DNA repair, and promotes the stability of replication forks. In cancer cells with other defects in their DNA damage response, this ATR-mediated checkpoint is often essential for survival. This compound, as a potent ATR kinase inhibitor, blocks this signaling cascade, preventing the phosphorylation of Chk1 and other downstream targets. This disruption of the cell cycle checkpoint in replication-stressed cancer cells leads to mitotic catastrophe and ultimately, cell death.
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a common method for determining the IC50 of a compound by measuring cell viability based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
Experimental Workflow:
Caption: Experimental workflow for IC50 determination.
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.
-
Wash the cells with PBS, detach them using trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cells to the desired seeding density (typically 2,000-5,000 cells per well, to be optimized for each cell line) in complete medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete medium. A common starting concentration is 10 µM, followed by 1:3 or 1:5 serial dilutions to generate a range of at least 8 concentrations.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells of the cell plate and replace it with 100 µL of the corresponding this compound dilution or control solution. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may be varied depending on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells (background) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the average luminescence of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. GraphPad Prism or similar software is recommended for this analysis.
-
Conclusion
The determination of IC50 values is a fundamental step in the preclinical evaluation of potential anticancer agents like this compound. The provided protocol offers a robust and widely used method for assessing the potency of this ATR inhibitor in various cancer cell lines. Further characterization of this compound across a diverse panel of cancers will be crucial in identifying tumor types that are most sensitive to its inhibitory action and in guiding its future clinical development.
References
Application Notes and Protocols for Atr-IN-14 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Atr-IN-14, a potent ATR kinase inhibitor, in various in vitro assays. The information is intended to guide researchers in accurately preparing the compound and performing robust experiments to evaluate its efficacy and mechanism of action.
Compound Information and Solubility
This compound is a small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). Due to its role in maintaining genomic integrity, particularly in cancer cells under replication stress, ATR is a promising therapeutic target.
The solubility of specific research compounds like this compound can vary. Based on data for similar ATR inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. It is crucial to use high-purity, anhydrous DMSO to ensure optimal dissolution and stability.
Table 1: Solubility of ATR Inhibitors in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | > 50 mM | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL | May require warming to fully dissolve. |
| Methanol | ~2 mg/mL | Limited solubility. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 mg/mL | Insoluble in aqueous buffers. |
Note: This data is based on related ATR inhibitors and should be considered as a guideline. Empirical determination of solubility for each specific batch of this compound is recommended.
Preparation of this compound Stock Solution
A concentrated stock solution is essential for accurate and reproducible experimental results. The following protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath (optional)
Protocol:
-
Determine the required volume of DMSO: Use the following formula to calculate the volume of DMSO needed to prepare a 10 mM stock solution from a known mass of this compound. The molecular weight of this compound is required for this calculation. As the exact molecular weight of "this compound" is not publicly available, for the purpose of this protocol, we will use the molecular weight of a similar compound, Atr-IN-11, which is 446.54 g/mol . Please substitute with the correct molecular weight for this compound from the manufacturer's datasheet.
Volume (µL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) * 100,000
Example for 1 mg of a compound with MW = 446.54 g/mol : Volume (µL) = (1 mg / 446.54 g/mol ) * 100,000 = 224 µL
-
Dissolution:
-
Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.[1]
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.[1]
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
Diagram 1: Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
In Vitro Assay Protocols
The following are detailed protocols for common in vitro assays to assess the activity of this compound.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical starting concentration range is 1 nM to 10 µM.[2]
-
Include a vehicle-only control (e.g., 0.1% DMSO in medium).[2] Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).[3]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay:
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, according to the manufacturer's instructions.[2]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot for Phospho-Chk1 Inhibition
This assay assesses the ability of this compound to inhibit the phosphorylation of Chk1, a direct downstream target of ATR, in response to DNA damage.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DNA damaging agent (e.g., Hydroxyurea)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Chk1 Ser345, anti-total Chk1, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[4]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3][4]
-
Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.[3][4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[3]
-
-
Data Analysis:
ATR Signaling Pathway
This compound exerts its effect by inhibiting the ATR kinase within the DNA damage response pathway.
Diagram 2: Simplified ATR Signaling Pathway
Caption: this compound inhibits the ATR kinase, preventing Chk1 phosphorylation and downstream signaling.
References
Application Notes and Protocols for ATR-IN-14 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of ATR inhibitors, with a focus on Atr-IN-14 and its surrogates, in the induction of apoptosis. Detailed protocols for key experimental assays are included to guide researchers in their investigations.
Application Notes
Mechanism of Action: ATR Inhibition and Apoptosis
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) network.[1] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage.[2] Upon activation, ATR phosphorylates numerous downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2]
In many cancer cells, the G1 checkpoint is defective, making them highly dependent on the S and G2/M checkpoints, which are regulated by ATR, for survival.[3] Inhibition of ATR, for instance by this compound, disrupts these critical cellular processes. This disruption leads to the accumulation of DNA damage, collapse of replication forks, and premature entry into mitosis, culminating in a form of cell death known as mitotic catastrophe and subsequent apoptosis.[1][3] The induction of apoptosis by ATR inhibitors can be observed through the activation of caspases and the cleavage of substrates like poly (ADP-ribose) polymerase (PARP).[4]
ATR inhibitors have demonstrated efficacy as monotherapies in certain contexts and have been shown to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3][5]
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment durations of selective ATR inhibitors that have been shown to induce apoptosis in various cancer cell lines. While specific data for this compound is limited in publicly available literature, data from other potent ATR inhibitors such as VE-821 and AZD6738 are presented as surrogates.
| Cell Line | ATR Inhibitor | Concentration (µM) | Treatment Duration (hours) | Apoptotic Effect | Reference |
| AGS (Gastric Cancer) | VE-821 | 2 | 72 | Significant increase in apoptosis detected by flow cytometry. | [6] |
| MKN-45 (Gastric Cancer) | VE-821 | 2 | 72 | Significant increase in apoptosis detected by flow cytometry. | [6] |
| MOLT-4 (Leukemia) | VE-821 | 10 | 24 - 72 | Time-dependent increase in PI-positive (dead) cells. | [7] |
| HT-29 (Colorectal Cancer) | AZD6738 | 0.5 (in combination with 5-FU) | 72 | Increased levels of cleaved caspase-3, a marker of apoptosis.[8] | [8] |
| SW1353 (Chondrosarcoma) | VE-822 | 10 (in combination with cisplatin) | 24, 48, 72 | Time-dependent increase in apoptosis measured by Annexin V/PI staining. | [9] |
| Normal Human Lung Fibroblasts (MRC-5) | AZD6738 | >1 | 24 | Increased levels of cleaved PARP. | [10] |
| Quiescent HaCaT cells | VE-821 | 10 (in combination with cisplatin) | 48 | Potentiated apoptotic signaling. | [11] |
| Quiescent HaCaT cells | AZD6738 | 3 (in combination with cisplatin) | 48 | Potentiated apoptotic signaling. | [11] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Western Blotting
This protocol outlines the detection of key apoptotic markers, cleaved caspase-3 and cleaved PARP, by western blotting.[4][12]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the indicated durations (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[13][14][15][16]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the western blot protocol.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Apoptosis Assessment.
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis [mdpi.com]
- 3. Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radio-sensitizing effects of VE-821 and beyond: Distinct phosphoproteomic and metabolomic changes after ATR inhibition in irradiated MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ATR kinase inhibition sensitizes quiescent human cells to the lethal effects of cisplatin but increases mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with Atr-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting a colony formation assay to evaluate the long-term efficacy of Atr-IN-14, a potent ATR kinase inhibitor. The provided methodologies and representative data will enable researchers to assess the impact of this compound on the clonogenic survival of cancer cells.
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method to determine the ability of a single cell to proliferate and form a colony. This assay is the gold standard for assessing cell reproductive death after treatment with cytotoxic agents. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic integrity, especially in cancer cells exhibiting high replication stress.[1][2] this compound is a potent inhibitor of ATR kinase, disrupting the DDR and leading to synthetic lethality in cancer cells with specific genetic backgrounds or those treated with DNA-damaging agents.[3] This document outlines the protocol for utilizing a colony formation assay to quantify the dose-dependent effects of this compound on cancer cell survival.
ATR Signaling Pathway and Inhibition by this compound
ATR is activated in response to single-stranded DNA (ssDNA), which can arise from DNA damage or replication stress.[4] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[5][6] By inhibiting ATR, this compound abrogates these protective mechanisms, leading to an accumulation of DNA damage and ultimately, cell death.[7]
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for performing a colony formation assay with this compound.
Materials
-
Cancer cell line of interest (e.g., LoVo, HCT116, U2OS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Fixation solution: 1:7 (v/v) acetic acid:methanol
-
Staining solution: 0.5% (w/v) crystal violet in 25% methanol
-
Sterile water
Procedure
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Prepare a single-cell suspension in complete medium.
-
Seed a low density of cells (typically 200-1000 cells/well, to be optimized for each cell line) into 6-well plates.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator. The incubation time will vary depending on the cell line's proliferation rate.
-
The medium can be carefully replaced every 3-4 days if necessary.
-
-
Fixing and Staining:
-
After the incubation period, when colonies are visible to the naked eye, gently remove the medium.
-
Wash the wells twice with PBS.
-
Add 1 mL of the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and let the plates air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the plates with tap water until the background is clear.
-
Invert the plates on a paper towel and let them air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits colony formation by 50%).
-
Caption: Experimental workflow for the Colony Formation Assay.
Data Presentation
As specific quantitative data for this compound in colony formation assays is not yet widely published, the following tables provide representative data for other well-characterized ATR inhibitors. This information can serve as a valuable reference for designing experiments and anticipating the potential efficacy of this compound.
Table 1: IC₅₀ Values of Representative ATR Inhibitors in Colony Formation Assays
| Cell Line | Cancer Type | ATR Inhibitor | IC₅₀ (µM) | Reference |
| U2OS | Osteosarcoma | VE-821 | ~0.8 | [1] |
| SAOS2 | Osteosarcoma | VE-821 | ~0.8 | [1] |
| CAL72 | Osteosarcoma | VE-821 | ~0.8 | [1] |
| H146 | Small Cell Lung Cancer | M1774 | < 0.1 | [8] |
| H82 | Small Cell Lung Cancer | M1774 | < 0.1 | [8] |
| DMS114 | Small Cell Lung Cancer | M1774 | < 0.1 | [8] |
Table 2: Effect of ATR Inhibitor AZD6738 on Colony Formation in Biliary Tract Cancer Cell Lines[9]
| Cell Line | Treatment | Surviving Fraction (%) |
| SNU478 | Control (DMSO) | 100 |
| AZD6738 (0.1 µM) | ~60 | |
| Cisplatin (0.5 µM) | ~50 | |
| AZD6738 (0.1 µM) + Cisplatin (0.5 µM) | ~20 | |
| SNU869 | Control (DMSO) | 100 |
| AZD6738 (0.1 µM) | ~70 | |
| Cisplatin (0.5 µM) | ~60 | |
| AZD6738 (0.1 µM) + Cisplatin (0.5 µM) | ~30 |
Conclusion
The colony formation assay is an indispensable tool for evaluating the long-term cytotoxic effects of ATR inhibitors like this compound. By following the detailed protocol provided and referencing the representative data, researchers can effectively assess the potential of this compound as a monotherapy or in combination with other anti-cancer agents to inhibit the proliferative capacity of cancer cells. This will aid in the preclinical evaluation and further development of novel cancer therapeutics targeting the ATR pathway.
References
- 1. Alternative Lengthening of Telomeres Renders Cancer Cells Hypersensitive to ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR Kinase Activity Limits Mutagenesis and Promotes the Clonogenic Survival of Quiescent Human Keratinocytes Exposed to UVB Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFAssay: statistical analysis of the colony formation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) | MDPI [mdpi.com]
- 8. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cellular Senescence Induced by Atr-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in various physiological and pathological processes, including tumor suppression, development, and aging. Therapeutic induction of senescence is a promising strategy in cancer treatment. Atr-IN-14 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1] Inhibition of ATR can lead to the accumulation of DNA damage, ultimately triggering cellular senescence. These application notes provide a comprehensive guide to assessing cellular senescence in response to this compound treatment, offering detailed protocols for key experimental assays and data interpretation.
Mechanism of Action: this compound and Senescence Induction
ATR is a critical kinase that is activated in response to single-stranded DNA (ssDNA) and replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle checkpoints, promote DNA repair, and stabilize replication forks.[2] By inhibiting ATR, this compound disrupts these critical cellular processes. The accumulation of unrepaired DNA damage and persistent replication stress can trigger a p53-dependent signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn promotes cell cycle arrest and the onset of cellular senescence.[3][4]
Signaling Pathway of this compound Induced Senescence
Caption: this compound inhibits ATR, leading to p53/p21-mediated senescence.
Experimental Protocols
A comprehensive assessment of senescence requires a multi-marker approach. The following protocols provide detailed methodologies for the most common and reliable senescence assays.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
SA-β-Gal activity at a suboptimal pH of 6.0 is a widely used biomarker for senescent cells.[5]
Experimental Workflow for SA-β-Gal Staining
Caption: Workflow for SA-β-Gal staining to detect senescent cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that prevents confluence during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 25-100 nM) or vehicle control (DMSO) for a duration determined by your experimental setup (e.g., 48-96 hours). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for senescence induction in your cell line.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 1 mL of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Prepare the SA-β-Gal staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Add 1 mL of the staining solution to each well.
-
Incubate the plate at 37°C in a dry incubator (no CO₂) overnight. Protect from light.
-
-
Analysis:
-
Observe the cells under a bright-field microscope for the development of a blue color in the cytoplasm.
-
To quantify, count the number of blue (senescent) cells and the total number of cells in several random fields of view.
-
Calculate the percentage of SA-β-Gal positive cells.
-
Quantitative Data Summary:
| Treatment | Cell Line | This compound Conc. | Duration | % SA-β-Gal Positive Cells (Fold Change vs. Control) | Reference |
| This compound + IR | HNSCC | 0.05 µM | 10 days | ~2-3 fold | [6][7] |
| ATR Knockdown | BMECs | N/A | N/A | Significant Decrease | [2] |
Note: Data from similar ATR inhibitors or ATR knockdown studies are presented as representative examples. HNSCC: Head and Neck Squamous Cell Carcinoma; BMECs: Bovine Mammary Epithelial Cells; IR: Ionizing Radiation.
Immunofluorescence for Senescence Markers
Immunofluorescence allows for the detection and visualization of key proteins involved in the senescence pathway.
Key Markers:
-
γH2AX (phosphorylated H2AX): A marker of DNA double-strand breaks and DNA damage response activation.
-
p21: A cyclin-dependent kinase inhibitor that is a key mediator of p53-induced cell cycle arrest.
Experimental Workflow for Immunofluorescence
Caption: Workflow for immunofluorescence staining of senescence markers.
Protocol:
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a multi-well plate and treat with this compound as described for SA-β-Gal staining.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-γH2AX, mouse anti-p21) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
Quantitative Data Summary:
| Marker | Treatment | Cell Line | Fold Change in Expression/Foci | Reference |
| p21 | Chk1 inhibition | S/G2 phase cells | 2-6 fold increase | [1] |
| γH2AX | ATR inhibitor | HeLa | Significant increase in foci | [3] |
Note: Data represents expected outcomes based on inhibition of the ATR-Chk1 pathway.
Cell Cycle Analysis by Flow Cytometry
Senescent cells are characterized by a stable cell cycle arrest, typically in the G1 or G2/M phase. Flow cytometry can be used to quantify the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound in a 6-well plate.
-
-
Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Quantitative Data Summary:
| Treatment | Cell Line | Effect on Cell Cycle | Reference |
| ATR inhibition + IR | HNSCC | Increased G1 arrest | [6] |
| ATR Knockdown | BMECs | Decreased G1 and G2, Increased S phase | [3] |
Note: The effect on the cell cycle can be cell-type and context-dependent.
Analysis of the Senescence-Associated Secretory Phenotype (SASP)
Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases known as the SASP.
Key SASP Factors to Measure:
-
Cytokines: IL-6, IL-8, IL-1β, TNF-α
-
Chemokines: CXCL1, CCL2 (MCP-1)
-
Matrix Metalloproteinases (MMPs): MMP-1, MMP-3
Protocol for SASP Analysis by ELISA or Multiplex Assay:
-
Conditioned Media Collection:
-
After treating cells with this compound, replace the treatment medium with serum-free medium and incubate for an additional 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
ELISA or Multiplex Assay:
-
Use commercially available ELISA kits or multiplex immunoassay panels (e.g., Luminex-based assays) to quantify the concentration of specific SASP factors in the conditioned media. Follow the manufacturer's instructions for the chosen assay.
-
Quantitative Data Summary:
| SASP Factor | Treatment Context | Fold Change in Secretion | Reference |
| IL-6, IL-8 | Chemotherapy-induced senescence | Significant increase | [8] |
| IL-6, IL-8, TNF-α | ATRi + Radiotherapy | Increased secretion | [9] |
Note: The SASP profile can vary significantly depending on the cell type and the senescence-inducing stimulus.
Conclusion
The assessment of cellular senescence following treatment with this compound requires a multi-faceted approach. By combining the analysis of SA-β-Gal activity, the expression of key senescence-associated proteins, cell cycle distribution, and the characterization of the SASP, researchers can obtain a comprehensive understanding of the cellular response to ATR inhibition. The protocols and data presented in these application notes provide a robust framework for investigating the induction of senescence by this compound in various research and drug development settings.
References
- 1. Patterns of early p21 dynamics determine proliferation-senescence cell fate after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR controls the p21(WAF1/Cip1) protein up-regulation and apoptosis in response to low UV fluences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Senescence Induction by Combined Ionizing Radiation and DNA Damage Response Inhibitors in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Investigation of Therapy-Induced Senescence and Senescence Escape in Breast Cancer Cells Using Novel Flow Cytometry-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for In Vivo Dosing and Administration of ATR Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[1] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency makes ATR an attractive therapeutic target.[1][2] Atr-IN-14 is a potent ATR kinase inhibitor that has demonstrated significant inhibition of the ATR signaling pathway, with an IC50 value of 64 nM in LoVo cells.[3] This document provides detailed application notes and protocols for the in vivo dosing and administration of ATR inhibitors, like this compound, in mouse models, drawing upon established methodologies for similar compounds in this class.
ATR inhibitors have shown promise as both monotherapy and in combination with DNA-damaging agents like chemotherapy and radiotherapy.[1][4] The protocols outlined below are intended to serve as a comprehensive guide for researchers initiating preclinical in vivo studies to evaluate the efficacy of novel ATR inhibitors.
Signaling Pathway and Mechanism of Action
The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[1][5] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][6][7] By inhibiting ATR, these protective mechanisms are abrogated, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress.[4][8]
Experimental Protocols
Animal Models
The choice of an appropriate in vivo model is critical for evaluating the therapeutic potential of ATR inhibitors. Commonly used models include:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. These models are useful for initial efficacy screening.[1]
-
Patient-Derived Xenografts (PDX): Patient tumor fragments are implanted into immunodeficient mice. PDX models often better recapitulate the heterogeneity and microenvironment of human tumors.
-
Syngeneic Mouse Models: Mouse tumor cell lines are implanted into immunocompetent mice, allowing for the study of the interaction between the therapeutic agent and the immune system.
Dosing and Administration
The following table summarizes representative dosing regimens for various ATR inhibitors in mouse models. It is crucial to determine the optimal dose and schedule for this compound through preliminary dose-range finding and pharmacokinetic/pharmacodynamic (PK/PD) studies.
| ATR Inhibitor | Mouse Model | Dosing Regimen | Vehicle | Administration Route | Reference |
| AZD6738 | Pancreatic Cancer Xenograft | 50 mg/kg, daily | Not Specified | Oral Gavage | [9] |
| VE-822 | Pancreatic Cancer Xenograft | 30-60 mg/kg, twice daily | Not Specified | Intraperitoneal | [10][11] |
| M4344 (VX-803) | Multiple Xenograft Models | 30-60 mg/kg, daily or twice daily | Not Specified | Oral Gavage | [12] |
| BAY 1895344 | Neuroblastoma GEMM | 3 days on/4 days off for 14 days | Not Specified | Oral Gavage | [13] |
Note: The specific vehicle for this compound should be determined based on its solubility and stability. Common vehicles for oral administration include 0.5% methylcellulose (B11928114) or a mixture of 5% DMSO and 45% PEG300 in water.[4]
Preparation of Dosing Solution (Example)
-
Vehicle Preparation: Prepare the desired vehicle (e.g., 0.5% w/v methylcellulose in sterile water).
-
Compound Weighing: Accurately weigh the required amount of this compound for the desired concentration and total volume.
-
Solubilization: If necessary, first dissolve this compound in a small volume of a solubilizing agent like DMSO.
-
Suspension/Solution Formulation: Add the dissolved compound to the vehicle and vortex or sonicate until a homogenous suspension or solution is achieved.
-
Storage: Store the formulation as per its stability data, typically protected from light and at a controlled temperature.
Administration Techniques
Common routes of administration for systemic delivery in mice include oral gavage, intraperitoneal (IP), and intravenous (IV) injections.[14][15]
-
Oral Gavage (PO):
-
Advantages: Clinically relevant route, allows for administration of larger volumes.[16]
-
Procedure: Use a proper-sized, ball-tipped gavage needle. Gently restrain the mouse and pass the needle along the roof of the mouth into the esophagus. Administer the solution slowly.[15]
-
Recommended Volume: Up to 10 ml/kg.[15]
-
-
Intraperitoneal (IP) Injection:
-
Advantages: Rapid absorption due to the large surface area of the abdominal cavity.[16]
-
Procedure: Restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to ensure no fluid or blood is drawn back before injecting.[15][17]
-
Recommended Volume: Up to 10 ml/kg.[15]
-
-
Intravenous (IV) Injection:
-
Advantages: Immediate and complete bioavailability.
-
Procedure: Typically performed via the lateral tail vein. The mouse can be placed in a restrainer to warm the tail and dilate the veins. Use a small gauge needle (e.g., 27-30G).
-
Recommended Volume: Up to 5 ml/kg (administered slowly).
-
Experimental Workflow
A typical workflow for evaluating the in vivo efficacy of an ATR inhibitor is depicted below.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table of Efficacy Endpoints
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Combination Agent | |||
| This compound + Combination |
-
Tumor Volume: Measured with digital calipers and calculated using the formula: (Length x Width²)/2.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study relative to the vehicle control group.
-
Body Weight: Monitored regularly as an indicator of toxicity.
Conclusion
The successful in vivo evaluation of this compound requires careful consideration of the experimental model, dosing regimen, and administration route. The protocols and guidelines presented here, based on studies with other potent ATR inhibitors, provide a solid foundation for designing and executing robust preclinical studies. It is imperative to conduct preliminary studies to optimize the specific parameters for this compound to ensure reliable and reproducible results. These investigations will be crucial in determining the therapeutic potential of this compound for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [PDF] Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation | Semantic Scholar [semanticscholar.org]
- 11. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ATR inhibition enables complete tumour regression in ALK-driven NB mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cea.unizar.es [cea.unizar.es]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Flow Cytometry Analysis of Atr-IN-14 Treated Cells: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Atr-IN-14 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly during DNA replication.[2][3] In response to replication stress, ATR activates a signaling cascade to initiate cell cycle checkpoints, stabilize replication forks, and promote DNA repair.[2][3] Cancer cells often exhibit high levels of replication stress, making them particularly dependent on the ATR signaling pathway for survival.[2] Inhibition of ATR by molecules like this compound can lead to the abrogation of cell cycle checkpoints, resulting in premature entry into mitosis with damaged DNA and subsequent cell death.[4]
Flow cytometry is a powerful technique to quantitatively assess the cellular response to ATR inhibitors. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle, apoptosis, and DNA damage using flow cytometry.
Key Cellular Responses to this compound Treatment
Treatment of cancer cells with this compound is expected to induce the following measurable effects:
-
Cell Cycle Arrest: Inhibition of ATR disrupts the S and G2/M checkpoints, leading to an accumulation of cells in the S phase and a subsequent decrease in the G2/M population as cells with damaged DNA undergo mitotic catastrophe.[2][5]
-
Induction of Apoptosis: The inability to repair DNA damage and arrest the cell cycle ultimately triggers programmed cell death, or apoptosis.[5]
-
Increased DNA Damage: By inhibiting the DDR pathway, this compound can lead to an accumulation of DNA double-strand breaks, which can be quantified by the phosphorylation of histone H2AX (γH2AX).
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with an ATR inhibitor.
Table 1: Expected Cell Cycle Distribution Changes After this compound Treatment
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 50 | 25 | 25 | <5 |
| This compound (Low Dose) | 48 | 35 | 17 | 5-10 |
| This compound (High Dose) | 40 | 45 | 15 | >15 |
| DNA Damaging Agent | 20 | 25 | 55 | <5 |
| This compound + DNA Damaging Agent | 30 | 40 | 30 | >20 |
Note: Values are representative and will vary depending on the cell line, drug concentration, and treatment duration.
Table 2: Expected Apoptosis Analysis After this compound Treatment
| Treatment | Live Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) | Necrotic Cells (Annexin V- / PI+) (%) |
| Vehicle Control | >95 | <2 | <2 | <1 |
| This compound | 70-80 | 10-15 | 5-10 | <5 |
Note: Values are representative and will vary depending on the cell line, drug concentration, and treatment duration.
Table 3: Expected Changes in DNA Damage (γH2AX) After this compound Treatment
| Treatment | Mean Fluorescence Intensity (MFI) of γH2AX |
| Vehicle Control | Baseline |
| This compound | 1.5 - 2.5 fold increase over control |
| DNA Damaging Agent | 5 - 10 fold increase over control |
| This compound + DNA Damaging Agent | >10 fold increase over control |
Note: Values are representative and will vary depending on the cell line, drug concentration, and treatment duration.
Mandatory Visualizations
Caption: ATR Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A Solution (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells at an appropriate density in a culture plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) and/or a DNA damaging agent for the desired time (e.g., 24-48 hours).[4] Include vehicle-treated (DMSO) and untreated controls.
-
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach using trypsin. Neutralize trypsin with complete media and transfer to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and wash the cell pellet with cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.[2]
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.[4]
-
Add 500 µL of PI staining solution (final concentration 25 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[2]
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[2]
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI)
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Staining:
-
Centrifuge the harvested cells at 300 x g for 5 minutes, aspirate the supernatant, and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 1 µL of the 100 µg/mL PI working solution.[9]
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.[9]
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and mix gently. Keep samples on ice.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells as soon as possible by flow cytometry.
-
Measure fluorescence emission at ~530 nm (e.g., FL1 for FITC) and >575 nm (e.g., FL3 for PI).[9]
-
Use unstained and single-stained controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)[10]
-
-
Protocol 3: DNA Damage (γH2AX) Detection
This protocol quantifies the level of DNA double-strand breaks by staining for phosphorylated histone H2AX (γH2AX).
Materials:
-
PBS
-
Fixation Buffer (e.g., 2% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.12% Triton X-100 in PBS with 1% BSA)
-
Primary Antibody: Anti-phospho-histone H2A.X (Ser139) antibody
-
Secondary Antibody: FITC-conjugated anti-mouse/rabbit IgG
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Fixation and Permeabilization:
-
Antibody Staining:
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in Permeabilization Buffer) for 1 hour at 37°C.[11]
-
Wash the cells twice with PBS.
-
Incubate with the FITC-conjugated secondary antibody (diluted in Permeabilization Buffer) for 1 hour at 37°C in the dark.[11]
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples on a flow cytometer, measuring the FITC fluorescence.
-
Quantify the mean fluorescence intensity (MFI) of γH2AX in the cell population.
-
By following these protocols, researchers can effectively characterize the cellular response to this compound and gain valuable insights into its mechanism of action as a potential anti-cancer therapeutic.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
Measuring Caspase-3 Activity After Atr-IN-14 Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Atr-IN-14 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. By inhibiting ATR, this compound prevents the cell from arresting its cycle to repair DNA damage, leading to an accumulation of DNA lesions and ultimately inducing apoptosis, or programmed cell death. A key executioner of apoptosis is caspase-3, a protease that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, measuring caspase-3 activity is a reliable method to quantify the apoptotic response induced by this compound.
The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, which in turn orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks. Inhibition of ATR by compounds like this compound disrupts this protective mechanism. In cancer cells, which often exhibit high levels of replication stress and may have defects in other DNA repair pathways, the inhibition of ATR can be particularly cytotoxic. This leads to the accumulation of catastrophic DNA damage, triggering the intrinsic apoptotic pathway, which culminates in the activation of effector caspases, most notably caspase-3.[1][2]
Studies have demonstrated that the depletion or inhibition of ATR strongly enhances cell death and leads to a significant increase in the activated (cleaved) form of caspase-3, particularly in cells subjected to replication stress.[1][2] The activation of caspase-3 is a hallmark of apoptosis and its measurement can serve as a quantitative biomarker for the efficacy of ATR inhibitors like this compound. The following protocols describe methods to quantify caspase-3 activity in cell lysates following treatment with this compound.
Quantitative Data Summary
The following tables summarize quantitative data on the activation of caspase-3/7 in response to treatment with the ATR inhibitor berzosertib (a compound with a similar mechanism of action to this compound) in human head and neck squamous cell carcinoma (HNSCC) cell lines.
Table 1: Caspase-3/7 Activation in Cal-27 Cells
| Treatment Condition | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 0.25 µM Berzosertib | 2.79 |
| 4 Gy Irradiation | 2.32 |
| 2.5 µM Cisplatin | 1.90 |
| 0.25 µM Berzosertib + 4 Gy Irradiation | 4.20 |
| 0.25 µM Berzosertib + 2.5 µM Cisplatin | 3.26 |
Data adapted from a study on the effects of berzosertib on HNSCC cell lines.[3]
Table 2: Caspase-3/7 Activation in FaDu Cells
| Treatment Condition | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 0.5 µM Berzosertib | 2.44 |
| 4 Gy Irradiation | 1.23 |
| 5 µM Cisplatin | 1.17 |
| 0.5 µM Berzosertib + 4 Gy Irradiation | 2.95 |
| 0.5 µM Berzosertib + 5 µM Cisplatin | 4.34 |
Data adapted from a study on the effects of berzosertib on HNSCC cell lines.[3]
Experimental Protocols
Protocol 1: Colorimetric Caspase-3 Activity Assay
This protocol is for the quantification of caspase-3 activity in cell lysates using a colorimetric assay based on the cleavage of the substrate DEVD-pNA (Asp-Glu-Val-Asp p-nitroanilide).
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT)
-
Caspase-3 substrate (DEVD-pNA), 4 mM stock solution
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired treatment duration.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate (if using suspension cells) and carefully remove the supernatant.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Protein Quantification (Optional but Recommended):
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize caspase-3 activity.
-
-
Caspase-3 Assay:
-
Transfer 20-50 µL of cell lysate to a new 96-well plate.
-
Add 50 µL of 2x reaction buffer to each well.
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (lysis buffer, reaction buffer, and substrate without lysate) from all readings.
-
If protein concentration was measured, normalize the absorbance values to the protein concentration.
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the vehicle-treated control.
-
Protocol 2: Fluorometric Caspase-3 Activity Assay
This protocol offers higher sensitivity and is based on the cleavage of the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
2x Reaction buffer
-
Caspase-3 substrate (Ac-DEVD-AMC), 1 mM stock solution
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader with excitation at 380 nm and emission at 460 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the colorimetric assay.
-
-
Cell Lysis:
-
Follow the same procedure as in the colorimetric assay.
-
-
Protein Quantification (Optional but Recommended):
-
Follow the same procedure as in the colorimetric assay.
-
-
Caspase-3 Assay:
-
Transfer 20-50 µL of cell lysate to a 96-well black microplate.
-
Prepare a master mix of reaction buffer and substrate. For each reaction, you will need 50 µL of 2x reaction buffer and 2 µL of 1 mM Ac-DEVD-AMC.
-
Add 52 µL of the reaction mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank from all readings.
-
Normalize the fluorescence values to the protein concentration if determined.
-
Calculate the fold increase in caspase-3 activity by comparing the fluorescence of the this compound-treated samples to the vehicle-treated control.
-
Visualizations
Caption: ATR signaling pathway and the effect of this compound.
Caption: Experimental workflow for measuring caspase-3 activity.
References
- 1. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 2. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation with Atr-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-14 is a potent and specific inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR). The DDR is a complex signaling network that maintains genomic integrity, and its dysregulation is a hallmark of cancer. ATR plays a central role in responding to replication stress and certain types of DNA damage, making it a compelling target for cancer therapy. Understanding the protein-protein interactions that modulate ATR's function is critical for elucidating its mechanism of action and for the development of novel therapeutics. Co-immunoprecipitation (Co-IP) is a powerful technique to study these interactions in a cellular context.
These application notes provide a detailed protocol for performing Co-IP experiments to investigate the interactions of ATR with its binding partners in the presence of this compound. This document also includes quantitative data for the inhibitor and a diagram of the relevant signaling pathway to aid in experimental design and data interpretation.
Quantitative Data for this compound
This compound demonstrates potent inhibition of ATR kinase activity and downstream signaling. The following table summarizes key quantitative metrics for this inhibitor.
| Parameter | Value | Cell Line | Notes |
| IC50 | 64 nM | LoVo | Half-maximal inhibitory concentration for anticancer activity. |
| CHK1 Phosphorylation Inhibition | 98.03% at 25 nM | Not specified | Inhibition of a key downstream target of ATR, indicating potent pathway suppression. |
| Binding Affinity (Kd) | Data not publicly available | N/A | The specific dissociation constant for this compound with ATR kinase has not been reported in the reviewed literature. Researchers may need to determine this experimentally. |
ATR Signaling Pathway and Co-Immunoprecipitation Strategy
The ATR signaling pathway is initiated by the recognition of single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks. This process involves a cascade of protein recruitment and activation events. A simplified representation of this pathway, highlighting key proteins for a Co-IP experiment, is provided below.
Experimental Rationale:
A Co-IP experiment targeting ATR can be used to investigate how this compound affects the composition of the ATR signaling complex. For instance, one could assess whether the inhibitor disrupts the interaction between ATR and its essential partner, ATRIP, or other associated proteins. By immunoprecipitating ATR, researchers can subsequently probe for the presence of ATRIP and other potential interactors via Western blotting.
Experimental Protocol: Co-Immunoprecipitation of ATR Kinase
This protocol is adapted from standard Co-IP procedures and tailored for the investigation of ATR protein interactions in the presence of this compound.
Materials:
-
Cell Lines: Select a cell line known to have an active ATR pathway (e.g., U2OS, HeLa, or a cancer cell line of interest).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Antibodies:
-
Primary antibody for immunoprecipitation: Rabbit anti-ATR antibody.
-
Primary antibodies for Western blotting: Mouse anti-ATRIP, Rabbit anti-pCHK1 (Ser345), and Rabbit anti-CHK1 antibodies.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
BCA Protein Assay Kit.
-
Chemiluminescent substrate for Western blotting.
-
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 2-6 hours). To induce ATR activity, cells can be co-treated with a DNA damaging agent like hydroxyurea (B1673989) (HU) or UV irradiation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Pre-clearing the Lysate:
-
To an appropriate amount of cell lysate (e.g., 500 µg - 1 mg of total protein), add protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary anti-ATR antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against ATR, ATRIP, and pCHK1. Use total CHK1 as a loading control for the input samples.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results:
-
Input Lanes: Should show the presence of all proteins of interest (ATR, ATRIP, CHK1, and pCHK1 in stimulated samples) in the initial cell lysate.
-
IgG Control Lane: Should show no or minimal bands for the proteins of interest, indicating low non-specific binding to the beads and antibody.
-
ATR IP Lane (Vehicle Control): Should show a strong band for ATR and a co-precipitating band for ATRIP, confirming their interaction. A band for pCHK1 may also be present if the pathway is activated.
-
ATR IP Lane (this compound Treated): The primary goal is to observe the effect of the inhibitor. If this compound disrupts the ATR-ATRIP interaction, the ATRIP band will be significantly reduced or absent compared to the vehicle control. The pCHK1 band should be absent or significantly reduced, confirming the inhibitory activity of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal for the bait protein (ATR) in the IP lane | Inefficient immunoprecipitation. | - Increase the amount of antibody or cell lysate. - Optimize the incubation times for antibody and beads. - Ensure the antibody is validated for IP. |
| High background/non-specific bands | Insufficient washing or inadequate pre-clearing. | - Increase the number of washes or the stringency of the wash buffer. - Ensure the pre-clearing step is performed effectively. |
| Bait protein is present, but prey protein (ATRIP) is not detected | - The interaction does not occur under the experimental conditions. - The interaction is weak or transient. - The inhibitor disrupts the interaction. | - Optimize lysis and wash buffer conditions to be less stringent. - Perform cross-linking before lysis to stabilize weak interactions. - This may be a positive result if the inhibitor is expected to disrupt the interaction. |
| Heavy and light chains of the IP antibody obscure the results | The secondary antibody detects the denatured IgG chains from the IP. | - Use a secondary antibody specific for native IgG. - Use bead-conjugated primary antibodies. - Elute the proteins under non-reducing conditions if possible. |
By following this detailed protocol and considering the provided information, researchers can effectively utilize co-immunoprecipitation to investigate the molecular interactions of ATR in the presence of the potent inhibitor this compound, contributing to a deeper understanding of the DNA damage response and the development of targeted cancer therapies.
Using CRISPR to Uncover Mechanisms of Resistance to the ATR Inhibitor Atr-IN-14
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the cellular response to DNA damage and replication stress.[1] Cancer cells, due to their high levels of intrinsic replication stress, are often highly dependent on the ATR signaling pathway for survival, making it a promising therapeutic target.[1] Atr-IN-14 is a potent ATR kinase inhibitor that has shown significant anti-cancer efficacy by inhibiting the ATR signaling pathway.[2] However, as with other targeted therapies, the development of drug resistance is a major clinical challenge. Understanding the genetic basis of resistance to this compound is crucial for identifying responsive patient populations and developing strategies to overcome resistance.
This document provides detailed application notes and protocols for utilizing genome-wide CRISPR-Cas9 screens to identify genes and pathways that, when perturbed, confer resistance to this compound. While specific CRISPR screen data for this compound is not yet widely published, the methodologies and findings from screens with other potent ATR inhibitors, such as VE822 and AZD6738, provide a robust framework for these studies.[1][3]
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway
The ATR pathway is a central component of the DNA Damage Response (DDR).[4] Upon replication stress, single-stranded DNA (ssDNA) is coated by Replication Protein A (RPA), which recruits the ATR-ATRIP complex.[5] This leads to the activation of ATR, which then phosphorylates a multitude of substrates, most notably Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][6] Inhibition of ATR with compounds like this compound disrupts these critical functions, leading to catastrophic DNA damage and cell death in cancer cells.
References
- 1. Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low p-Chk1 inhibition with Atr-IN-14
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers utilizing Atr-IN-14. The following information is designed to help resolve specific issues related to observing low or no inhibition of phosphorylated Chk1 (p-Chk1) in experimental settings.
ATR-Chk1 Signaling Pathway and this compound Inhibition
In response to DNA damage or replication stress, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated.[1] A primary and critical downstream target of ATR is the checkpoint kinase 1 (Chk1).[2][3] ATR directly phosphorylates Chk1 at key residues, such as Serine 345, leading to its activation.[4][5][6] Activated p-Chk1 then orchestrates cell cycle arrest, providing time for DNA repair and ensuring genomic stability.[1][7] this compound is a potent and selective inhibitor of ATR kinase activity. By binding to ATR, this compound prevents the phosphorylation and subsequent activation of Chk1, thereby abrogating the cell cycle checkpoint.[2] This action is particularly effective in cancer cells with high intrinsic replication stress or defects in other DNA damage response (DDR) pathways.[6][8]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when experimental results show unexpectedly low inhibition of Chk1 phosphorylation.
Q1: I'm not observing the expected decrease in p-Chk1 (Ser345) levels after treating my cells with this compound. What are the most common reasons for this?
Low p-Chk1 inhibition is typically traced back to one of three areas: the inhibitor itself (concentration, solubility), the experimental protocol (insufficient ATR activation, timing), or cell-line-specific biological factors. The following workflow provides a systematic approach to identifying the issue.
Q2: How do I determine the correct concentration of this compound for my experiment?
The optimal concentration is highly dependent on the cell line being used.[9] It is critical to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for p-Chk1 inhibition in your specific cellular system. This is distinct from the biochemical IC50, which measures inhibition of the isolated enzyme.[10]
Recommendation:
-
Induce DNA Damage: Treat cells with a fixed concentration of a DNA damaging agent (e.g., Hydroxyurea) to ensure the ATR pathway is robustly activated.[1][11]
-
Apply Serial Dilutions: Treat the cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for a fixed period (e.g., 2 hours).[9][10]
-
Analyze: Perform a Western blot to measure the levels of p-Chk1 (Ser345) relative to total Chk1.
-
Calculate EC50: Plot the normalized p-Chk1 signal against the inhibitor concentration to determine the EC50 value.[10]
| Parameter | Hypothetical Value for this compound | Description |
| Biochemical IC50 (ATR Kinase) | < 15 nM | Concentration to inhibit the isolated ATR enzyme by 50%.[12] |
| Cellular EC50 (p-Chk1 Inhibition) | 20 - 200 nM | Effective concentration to inhibit p-Chk1 in a cellular context; varies by cell line.[10] |
| Cellular GI50 (Growth Inhibition) | 50 - 500 nM | Effective concentration to inhibit cell growth by 50% over a longer period (e.g., 72 hours).[9] |
| Note: These values are hypothetical and serve as a guide. Always determine the EC50 empirically for your specific cell line and experimental conditions. |
Q3: My protocol doesn't include a DNA damaging agent. Is this necessary?
Yes, in most cases. While some cancer cells have high endogenous replication stress that results in a baseline level of ATR activity, this signal can be low and variable.[8] To robustly measure the inhibitory effect of this compound, it is highly recommended to stimulate cells with a DNA damaging or replication stress-inducing agent.[10] This ensures that the ATR-Chk1 pathway is consistently activated, providing a strong p-Chk1 signal in your control samples that can then be effectively inhibited by this compound.
Commonly Used Agents to Activate ATR:
-
Hydroxyurea (HU): Induces replication stress by inhibiting ribonucleotide reductase.[1][11]
-
UV Radiation: Causes DNA lesions that stall replication forks.[5]
-
Cisplatin / Topotecan: Chemotherapeutic agents that cause DNA damage and replication stress.[13][14]
Q4: Could issues with the this compound compound itself be the problem?
Absolutely. The physicochemical properties of the inhibitor are critical for its activity.
| Property | Recommendation & Troubleshooting |
| Solubility | This compound is typically dissolved in DMSO to create a high-concentration stock. Ensure the stock is fully dissolved before diluting it into your aqueous culture medium. Precipitates can form in the final medium, drastically lowering the effective concentration. Visually inspect for precipitates.[15] |
| Stability | Small molecule inhibitors can degrade if not stored correctly. Store the DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh dilutions in culture medium for each experiment.[15] |
Note: The table below provides hypothetical properties for this compound based on typical kinase inhibitors.
| Physicochemical Property | Hypothetical Data for this compound |
| Formulation | Crystalline Solid |
| Solubility in DMSO | ≥ 50 mg/mL |
| Aqueous Solubility | Low; requires DMSO for stock preparation.[16][17] |
| Storage (Solid) | -20°C, desiccated, protected from light. |
| Storage (DMSO Stock) | -20°C or -80°C; limit freeze-thaw cycles. |
Q5: Can my choice of cell line affect the inhibitor's performance?
Yes, the genetic background of the cell line plays a significant role in its sensitivity to ATR inhibition.[3][18]
-
ATM Deficiency: Cells deficient in the ATM kinase are often more reliant on ATR for survival, making them particularly sensitive to ATR inhibitors.[2][19]
-
p53 Status: p53-deficient cells lack a functional G1 checkpoint and are therefore more dependent on the S and G2 checkpoints regulated by ATR, increasing their sensitivity.[2][11]
-
Intrinsic Replication Stress: Cancer cells with high levels of oncogene-induced replication stress (e.g., MYC amplification) are often hypersensitive to ATR inhibition.[8][20]
-
Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms that reduce the efficacy of ATR inhibitors.
If you are using a new cell line, it is advisable to check the literature for its known DDR pathway status and sensitivity to other ATR inhibitors.
Detailed Experimental Protocol
This section provides a detailed methodology for a key experiment to validate the activity of this compound.
Protocol: Western Blot Analysis for p-Chk1 (Ser345) Inhibition
This protocol describes the standard method to measure the inhibition of ATR-mediated Chk1 phosphorylation in a cellular context.[1][10]
Materials:
-
Complete culture medium (e.g., DMEM + 10% FBS)[1]
-
This compound (stock in DMSO)
-
DNA damaging agent (e.g., Hydroxyurea)[1]
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Primary antibodies: Rabbit anti-p-Chk1 (Ser345), Mouse anti-total Chk1, Mouse anti-β-actin (loading control).[1][21]
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
PVDF membrane and ECL chemiluminescence substrate.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Aspirate medium and replace with fresh medium containing the DNA damaging agent (e.g., 2 mM Hydroxyurea). Incubate for 2 hours to activate ATR.
-
Add this compound at various final concentrations (e.g., 0, 10, 50, 100, 500 nM) directly to the wells. Include a vehicle control (DMSO only).
-
Continue incubation for another 2 hours.
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
Sample Preparation:
-
Normalize the volume of each sample with Lysis Buffer to ensure equal protein concentration.
-
Add 1/4 volume of 4x Laemmli sample buffer to 20-30 µg of protein.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody for p-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize using an ECL substrate.
-
-
Stripping and Re-probing: To detect total Chk1 and the loading control (β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.[1]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Chk1 signal to the total Chk1 signal for each sample. Further, normalize this ratio to the loading control to account for loading variations. Express results as a percentage of the vehicle-treated control.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of cells to ATR and CHK1 inhibitors requires hyperactivation of CDK2 rather than endogenous replication stress or ATM dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Therapeutic targeting of ATR yields durable regressions in small cell lung cancers with high replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of the Binary and Ternary Atorvastatin Solid Dispersions: In Vitro and In Vivo Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 19. A consensus set of genetic vulnerabilities to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increased Replication Stress Determines ATR Inhibitor Sensitivity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chk1 Requirement for High Global Rates of Replication Fork Progression during Normal Vertebrate S Phase - PMC [pmc.ncbi.nlm.nih.gov]
Atr-IN-14 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATR-IN-14. The information provided is designed to address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on the solubility characteristics of similar ATR inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to minimize moisture absorption, which can affect compound solubility and stability.[1]
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: While specific quantitative solubility data for this compound is not widely available, it is anticipated to have limited solubility in ethanol (B145695) and be practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). For experimental purposes, preparing a high-concentration stock solution in DMSO is the standard approach.
Q3: How should I store this compound stock solutions?
A3: To maintain the stability and integrity of this compound, stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C.[2] This practice helps to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial regulator of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA (ssDNA) that forms at stalled replication forks. By inhibiting ATR, this compound disrupts the signaling cascade that leads to cell cycle arrest and DNA repair, ultimately causing cell death, particularly in cancer cells with existing DNA repair defects.
Troubleshooting Guide: Solubility and Precipitation Issues
This guide addresses common problems encountered when working with this compound in experimental settings.
Problem 1: this compound powder is not dissolving completely in DMSO.
| Possible Cause | Solution |
| Insufficient Solvent Volume | Gradually increase the volume of DMSO while vortexing. |
| Low-Quality or "Wet" DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Ensure the DMSO vial is at room temperature before opening to prevent moisture condensation.[1] |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes.[1] |
| Compound Aggregation | After adding DMSO, briefly sonicate the solution in a water bath sonicator for 5-10 minutes to break up any aggregates. |
Problem 2: My this compound stock solution in DMSO appears cloudy or has a visible precipitate.
| Possible Cause | Solution |
| Supersaturation | The concentration of this compound may be too high for the current conditions. Try preparing a more dilute stock solution. It is recommended to experimentally determine the maximum practical solubility for your specific batch of this compound. |
| Low Temperature During Storage or Use | If the precipitate appears after storage at 4°C or on the bench, gently warm the solution at 37°C and vortex or sonicate to redissolve. Always ensure the solution is clear before making working dilutions. |
| Moisture Contamination | Ensure vials are tightly sealed to prevent moisture absorption by DMSO. Use anhydrous DMSO for preparing solutions.[1] |
| Interaction with Storage Container | Store stock solutions in low-retention polypropylene (B1209903) or glass vials. |
Problem 3: A precipitate forms when I dilute my this compound DMSO stock into aqueous cell culture medium.
| Possible Cause | Solution |
| Poor Aqueous Solubility | This is expected as this compound is likely poorly soluble in water. To minimize precipitation, ensure rapid and thorough mixing of the DMSO stock into the aqueous medium. Add the DMSO stock dropwise while vortexing or gently swirling the medium. |
| Final DMSO Concentration is Too Low | While the final DMSO concentration in cell culture should be kept low (typically ≤ 0.5%) to avoid solvent toxicity, ensure it is consistent across all experiments, including vehicle controls.[2] |
| High Final Concentration of this compound | The final concentration of this compound in the medium may exceed its aqueous solubility limit. If a precipitate is observed, consider lowering the final working concentration. |
| Interaction with Media Components | Some components of the cell culture medium, such as proteins in serum, can sometimes interact with the compound. Prepare fresh dilutions immediately before use and visually inspect for any precipitation. |
Quantitative Data Summary
Disclaimer: The following tables provide example data based on typical concentrations used for potent ATR inhibitors. The optimal concentrations for this compound should be determined experimentally in your specific cell lines and assays.
Table 1: Example Solubility of ATR Inhibitors
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mM | Recommended for stock solutions.[2] |
| Ethanol | Limited / Not Recommended | May require warming, but complete dissolution is not guaranteed. |
| Water | Insoluble | Not suitable as a primary solvent. |
| PBS (pH 7.4) | Insoluble | Not suitable for preparing stock solutions. |
Table 2: Example Working Concentrations for In Vitro Assays
| Assay Type | Example Concentration Range | Notes |
| Cell Viability (e.g., MTT, MTS) | 1 nM - 10 µM | A broad range is recommended for initial dose-response curves to determine the IC50.[2] |
| Western Blotting (p-Chk1 inhibition) | 0.1 µM - 5 µM | Effective concentrations can vary between cell lines. |
| Clonogenic Survival Assay | 10 nM - 1 µM | Long-term exposure assays may require lower concentrations. |
| Immunofluorescence (γH2AX foci) | 0.5 µM - 2 µM | Concentration and time-dependent effects should be evaluated. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Carefully weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound will be required for this calculation.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 mol/L
-
-
Dissolve: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mix: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by brief sonication.
-
Aliquot and Store: Dispense the 10 mM stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Cells: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare Dilutions: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treat Cells: Remove the overnight medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan (B1609692): Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark with gentle shaking.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Analyze Data: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Troubleshooting Off-Target Effects with ATR-IN-14
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for potential off-target effects observed when using ATR-IN-14, a potent ATR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a powerful inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a master regulator of the DNA Damage Response (DDR), a critical cellular network for maintaining genomic stability.[2][3] It is activated by single-stranded DNA (ssDNA) that forms during replication stress or as a result of DNA damage.[4][5][6] Once active, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][7][8][9] By inhibiting ATR's kinase activity, this compound blocks these protective mechanisms, making it particularly effective at inducing cell death in cancer cells that have high levels of replication stress and are highly dependent on the ATR pathway for survival.[7][10]
References
- 1. amsbio.com [amsbio.com]
- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A TRilogy of ATR’s Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Atr-IN-14 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of Atr-IN-14 while minimizing toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High cell death even at low this compound concentrations | The cell line is highly sensitive to ATR inhibition. | Perform a dose-response experiment with a wider and lower concentration range to determine a more accurate IC50 for that specific cell line.[1] Consider using a cell line known to be less sensitive as a control. |
| Off-target toxicity of this compound. | Review literature for known off-target effects of this compound. If possible, use a structurally different ATR inhibitor as a control to see if the effect is class-specific. | |
| Issues with compound stability or solvent toxicity. | Ensure the DMSO concentration in the final culture medium is non-toxic (typically <0.5%). Prepare fresh dilutions of this compound for each experiment as the stability in aqueous solutions can vary.[2] | |
| Inconsistent results between experiments | Variation in cell density at the time of seeding. | Standardize cell seeding protocols to ensure consistent cell numbers across experiments. Perform a cell count before seeding. |
| Differences in treatment duration. | Precisely control the timing of this compound addition and the termination of the experiment.[1] | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experimental process. | |
| Lack of efficacy at expected concentrations | Insufficient induction of DNA damage (if used in combination). | If co-treating with a DNA damaging agent, ensure its effectiveness at the concentration used. |
| The chosen cell line is resistant to ATR inhibition. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| The compound has degraded. | Use a fresh stock of this compound and store it properly according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of this compound for my in vitro experiment?
A1: The optimal concentration of this compound should be empirically determined for each cell line and experimental setup. The most common method is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). This involves treating cells with a serial dilution of this compound for a specific duration (e.g., 72 hours) and then measuring cell viability using an assay like MTT or CellTiter-Glo.[1] The IC50 is the concentration that results in a 50% reduction in cell viability. For long-term studies, a concentration at or below the IC50 is often recommended to avoid excessive cytotoxicity.[2]
Q2: What are the expected toxicities of this compound?
A2: As a class, ATR inhibitors' most common dose-limiting toxicities are hematological, including anemia, neutropenia, and thrombocytopenia.[3] In vitro, high concentrations can lead to significant cell death. Other potential toxicities can include off-target effects, which should be assessed on a case-by-case basis.
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be confirmed by measuring the phosphorylation of downstream targets of ATR. The most reliable biomarker is the phosphorylation of Chk1 on Ser345 (p-Chk1).[4][5] Effective ATR inhibition by this compound should lead to a significant reduction in DNA damage-induced p-Chk1 levels. This can be assessed by Western blotting or immunofluorescence.
Q4: What is a suitable vehicle for dissolving and diluting this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to make a stock solution. For cell culture experiments, this stock solution is then diluted in the culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (usually less than 0.5%) to avoid solvent-induced toxicity.[6] Always include a vehicle-only control in your experiments.
Q5: Which cytotoxicity assay should I use to assess this compound toxicity?
A5: The choice of assay depends on the specific question being asked.
-
MTT or XTT assays are colorimetric assays that measure metabolic activity and are good for assessing cell viability and proliferation.[7][8][9]
-
Lactate (B86563) dehydrogenase (LDH) assays measure the release of LDH from damaged cells, indicating a loss of plasma membrane integrity and are suitable for assessing necrosis.[7][10][11]
-
Apoptosis assays , such as those using Annexin V staining or measuring caspase-3 activity, can determine if the observed cell death is due to programmed cell death.[8]
-
Live/Dead staining using fluorescent dyes allows for direct visualization and quantification of viable and dead cells.[7]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should ideally span from low nanomolar to high micromolar to generate a full dose-response curve.[2] Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker.[12] Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include a vehicle control, a positive control (cells treated with a lysis solution provided in the kit), and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][13]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.
Visualizations
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration using a cell viability assay.
Caption: Troubleshooting logic for unexpected high cell toxicity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atr-IN-14 and ATR Inhibitors
Welcome to the Technical Support Center for ATR Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ATR inhibitors in cell culture, with a specific focus on addressing potential degradation issues.
Disclaimer on "Atr-IN-14"
Currently, there is no publicly available data specifically detailing the degradation, stability, or half-life of a compound designated "this compound" in cell culture media. It is possible that "this compound" is an internal or proprietary compound name. Users are strongly advised to perform in-house stability studies to determine the specific characteristics of their compound. The information provided below is based on general knowledge of small molecule inhibitors, including other ATR inhibitors, and is intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: My ATR inhibitor (e.g., this compound) appears to be losing activity over the course of my multi-day experiment. What could be the cause?
A1: Loss of activity over time can be attributed to several factors, with compound degradation in the cell culture media being a primary suspect. Small molecules can be unstable in aqueous solutions at 37°C, and the complex composition of cell culture media can further influence stability. It is also possible that the inhibitor is being metabolized by the cells. We recommend performing a stability assessment of your specific ATR inhibitor in your chosen cell culture medium.
Q2: How can I determine the stability of my ATR inhibitor in cell culture media?
A2: A straightforward method to assess stability is to incubate the inhibitor in your cell culture medium at 37°C for various time points (e.g., 0, 6, 12, 24, 48, 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact inhibitor using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What factors in cell culture media can contribute to the degradation of a small molecule inhibitor like this compound?
A3: Several factors can influence compound stability:
-
pH: The pH of the media can directly affect the chemical stability of a compound.
-
Serum: Components within fetal bovine serum (FBS) or other sera, such as enzymes, can metabolize or degrade the inhibitor.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1]
-
Temperature: Incubation at 37°C accelerates chemical degradation processes.[1]
-
Reactive Oxygen Species (ROS): The metabolic activity of cells can generate ROS, which may degrade the inhibitor.
Q4: I am observing inconsistent results between experiments using my ATR inhibitor. Could this be related to degradation?
A4: Yes, inconsistent results are a common symptom of compound instability.[2] If the inhibitor degrades at a variable rate, its effective concentration will differ between experiments, leading to poor reproducibility. Standardizing your experimental workflow, including the age of your media/inhibitor solutions, can help mitigate this.
Troubleshooting Guide
Issue: Suspected Degradation of ATR Inhibitor Leading to Reduced Efficacy
1. Assess Compound Stability:
-
Recommendation: Perform a time-course experiment to measure the concentration of your ATR inhibitor in cell culture media over the duration of your typical experiment.
-
Experimental Protocol: See the detailed "Protocol for Assessing ATR Inhibitor Stability in Cell Culture Media" below.
2. Optimize Dosing Strategy:
-
Recommendation: If degradation is confirmed, consider more frequent media changes with freshly prepared inhibitor to maintain a more consistent effective concentration. For example, instead of a single dose at the beginning of a 72-hour experiment, consider replacing the media and inhibitor every 24 hours.
3. Evaluate the Impact of Serum:
-
Recommendation: Compare the stability of the inhibitor in media with and without serum to determine if serum components are contributing to degradation. If serum is a major factor, consider using a serum-free medium if appropriate for your cell line, or increasing the initial concentration to compensate for the loss.
4. Control for Environmental Factors:
-
Recommendation: Protect your inhibitor stock solutions and media containing the inhibitor from light.[1] Ensure consistent and accurate temperature control during incubation.
Quantitative Data Summary
While specific data for "this compound" is unavailable, the following table presents stability data for a reported ATR-targeting PROTAC (Proteolysis Targeting Chimera), compound 42i (also known as Abd110) , which is based on the ATR inhibitor VE-821. This data illustrates a typical stability profile that might be observed for a complex small molecule in assay medium at 37°C.[3]
Table 1: Stability of ATR PROTAC 42i in Assay Medium at 37°C [3]
| Time Point (hours) | Percent Remaining |
| 0 | 100% |
| 6 | Data not provided |
| 12 | Data not provided |
| 24 | Data not provided |
| 48 | Data not provided |
| 72 | Data not provided |
Note: The referenced study abstract mentions the synthesis and characterization of this compound, including that it reduces ATR levels.[3] For detailed time-course degradation data, the full publication or supplementary information would need to be consulted.
Experimental Protocols
Protocol for Assessing ATR Inhibitor Stability in Cell Culture Media
Objective: To determine the rate of degradation of an ATR inhibitor in a specific cell culture medium under standard cell culture conditions.
Materials:
-
ATR inhibitor of interest (e.g., this compound)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC or LC-MS)
-
Appropriate solvents for sample preparation and analysis (e.g., acetonitrile, methanol, water)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the ATR inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare Media Solution: Spike the cell culture medium with the ATR inhibitor to the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after preparation, take an aliquot of the media solution. This will serve as your T=0 reference. Store it at -80°C until analysis.
-
Incubation: Place the remaining media solution in a sterile, sealed container in a 37°C incubator.
-
Collect Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, 72 hours), remove the container from the incubator and collect an aliquot. Immediately store the aliquot at -80°C.
-
Sample Preparation for Analysis: Once all time points are collected, prepare the samples for analysis. This may involve protein precipitation (e.g., by adding cold acetonitrile), centrifugation to remove debris, and dilution.
-
Analysis: Analyze the concentration of the intact ATR inhibitor in each sample using a validated HPLC or LC-MS method.
-
Data Interpretation: Plot the percentage of the remaining inhibitor concentration (relative to the T=0 sample) against time. This will provide a degradation curve and allow for the calculation of the inhibitor's half-life in the media.
Visualizations
ATR Signaling Pathway
The following diagram illustrates a simplified Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway, which is activated in response to single-stranded DNA (ssDNA) that can arise during replication stress.[4]
Caption: Simplified ATR signaling pathway in response to replication stress.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps for determining the stability of an ATR inhibitor in cell culture media.
References
Technical Support Center: Atr-IN-14 & Immunofluorescence
Welcome to the technical support center for researchers utilizing Atr-IN-14 in immunofluorescence (IF) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly the issue of high background staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to my immunofluorescence experiment?
This compound is a potent and specific inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1] ATR is a crucial enzyme in the DNA damage response (DDR) pathway, which helps maintain genomic stability.[2][3] In your immunofluorescence experiment, you are likely using this compound to investigate the role of the ATR signaling pathway in cellular processes such as cell cycle checkpoints, DNA replication, and DNA repair.[3][4] Your IF staining is designed to visualize the localization and levels of specific proteins involved in these processes following ATR inhibition.
Q2: Why am I observing high background in my immunofluorescence images after treating cells with this compound?
High background in immunofluorescence is a common issue and is typically related to the staining protocol itself, rather than a direct effect of the this compound compound.[5][6] Common causes include:
-
Suboptimal antibody concentrations : Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[5][6][7]
-
Insufficient blocking : Inadequate blocking of non-specific binding sites can cause antibodies to adhere to unintended cellular components.[8][9][10]
-
Problems with the secondary antibody : The secondary antibody may be cross-reacting with other proteins in your sample.[5][11]
-
Inadequate washing : Insufficient washing steps can leave unbound antibodies behind, contributing to background noise.[6][9]
-
Autofluorescence : Some cell types or fixation methods can lead to endogenous fluorescence.[8][11][12]
Q3: Can this compound treatment induce cellular changes that contribute to high background?
While this compound itself does not directly cause high background, its biological effects could indirectly influence staining. For instance, ATR inhibition can lead to increased DNA damage and cell stress. This could potentially alter cellular morphology or expose epitopes that might non-specifically bind antibodies. However, optimizing the immunofluorescence protocol is the primary way to resolve high background issues.
Troubleshooting Guide: High Background in Immunofluorescence
This guide provides a systematic approach to troubleshooting high background in your immunofluorescence experiments with this compound.
Step 1: Identify the Source of the High Background
The first step is to determine which part of your protocol is contributing to the high background. This can be achieved by including proper controls.
Recommended Controls:
-
Secondary Antibody Only Control : Incubate a sample with only the secondary antibody (no primary antibody). If you observe staining, it indicates non-specific binding of your secondary antibody.
-
Unstained Control : Image a sample that has undergone the entire procedure without the addition of any antibodies. This will help you assess the level of autofluorescence in your cells.[8]
-
Isotype Control : Use an antibody of the same isotype and from the same host species as your primary antibody, but one that does not target any protein in your sample. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.
Step 2: Optimize Your Staining Protocol
Based on the results from your controls, you can now systematically optimize your immunofluorescence protocol.
Troubleshooting Flowchart
References
- 1. amsbio.com [amsbio.com]
- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. sinobiological.com [sinobiological.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 10. High background in immunohistochemistry | Abcam [abcam.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: ATR Inhibitor Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with ATR-IN-14, specifically the lack of expected cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: I am treating my cells with this compound, but I don't observe the expected G2/M or S-phase arrest. What are the potential reasons?
A1: The absence of an expected cell cycle arrest phenotype after treatment with an ATR inhibitor like this compound can stem from several factors, which can be broadly categorized into three areas:
-
Compound Integrity and Handling: Issues with the inhibitor itself, such as degradation, improper storage, or insolubility.
-
Experimental Protocol: Suboptimal experimental conditions, including incorrect dosage, inappropriate treatment duration, or issues with the assay used to measure cell cycle.
-
Biological and Cellular Factors: The specific characteristics of the cell line, such as inherent resistance, the absence of baseline replication stress, or altered signaling pathways.
This guide will walk you through troubleshooting each of these areas systematically.
Troubleshooting Guide: No Cell Cycle Arrest Observed
If you are not observing the expected cell cycle arrest, follow these steps to identify the potential cause.
Step 1: Verify Compound Integrity and Activity
The first step is to ensure the inhibitor is active and handled correctly.
-
Is the compound properly stored and solubilized?
-
Storage: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1]
-
Solubility: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Precipitates can drastically lower the effective concentration.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Ensure the final solvent concentration is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.1%).[1]
-
-
Has the activity of the compound been confirmed? A direct way to confirm that this compound is inhibiting its target is to measure the phosphorylation of Chk1 (a primary downstream target of ATR).[2]
-
Action: Perform a Western blot for phosphorylated Chk1 (pChk1 Ser345) and total Chk1. A potent ATR inhibitor should significantly reduce pChk1 levels, especially after inducing replication stress. This compound has been shown to inhibit CHKI protein phosphorylation by 98.03% at a 25 nM concentration.[3]
-
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Target | ATR Kinase | [3] |
| IC50 | 64 nM (LoVo cells) | [3] |
| Effect | Inhibits Chk1 phosphorylation | [3] |
| Recommended Solvent | DMSO |[1] |
Step 2: Review and Optimize the Experimental Protocol
Procedural details can significantly impact the outcome.
-
Are you using an appropriate concentration?
-
The effective concentration can vary significantly between cell lines. Perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific cell model.[1]
-
-
Is the treatment duration sufficient?
-
Cell cycle effects may take time to become apparent. A typical treatment time ranges from 24 to 72 hours. Consider a time-course experiment to identify the optimal endpoint.
-
-
Is there sufficient baseline replication stress?
-
ATR is primarily activated in response to replication stress or DNA damage.[2][4] Cancer cells often have high intrinsic replication stress, but in some cell lines, the ATR pathway may not be sufficiently active to produce a robust arrest upon inhibition alone.
-
Action: Consider co-treatment with a low dose of a DNA damaging or replication stress-inducing agent (e.g., hydroxyurea, aphidicolin, gemcitabine, or low-dose UV radiation) to potentiate the effect of the ATR inhibitor.[1][5] This creates a dependency on the ATR pathway that, when inhibited, leads to a more pronounced cell cycle arrest.
-
Table 2: Recommended Starting Concentrations for Common ATR Inhibitors
| Inhibitor | Cancer Model | In-Vitro Concentration Range | Notes |
|---|---|---|---|
| This compound | LoVo (Colon) | 10 nM - 1 µM | Start with a dose-response curve around the published IC50 of 64 nM.[3] |
| Berzosertib (VE-822) | Various | 100 nM - 2 µM | A well-characterized ATR inhibitor, useful as a positive control.[1] |
| Ceralasertib (AZD6738) | Various | 100 nM - 2 µM | Widely used in preclinical and clinical studies; another excellent positive control.[1][6] |
Diagram: General Troubleshooting Workflow This diagram outlines a logical flow for diagnosing why this compound may not be inducing the expected cell cycle arrest.
Caption: A flowchart for systematically troubleshooting failed ATR inhibitor experiments.
Step 3: Consider Biological and Cell-Specific Factors
If the compound is active and the protocol is optimized, the issue may lie with the biological model.
-
Is your cell line resistant to ATR inhibition?
-
Cell lines can have intrinsic or acquired resistance. For example, loss-of-function mutations in genes like UPF2 and other nonsense-mediated decay (NMD) factors can confer resistance to ATR inhibitors.[7][8]
-
The genetic background of the cell line is critical. Cells with a functional G1 checkpoint (wild-type p53 and Rb) may arrest in G1 before entering S-phase, thus reducing their reliance on the ATR-mediated S and G2 checkpoints.[9][10] ATR inhibitors are often more effective in cells with G1 checkpoint defects.[10]
-
Action:
-
Research the genetic background of your cell line (e.g., p53, ATM, Rb status).
-
Test the inhibitor in a different, well-characterized sensitive cell line as a positive control.
-
Consider if your cell line has altered drug metabolism, which could inactivate the compound.[11]
-
-
-
Are there confounding factors in the cell culture medium?
-
Components in serum (e.g., growth factors) can influence cell cycle progression and may counteract the effect of the inhibitor. While serum is necessary for proliferation, consider synchronizing cells by serum starvation before adding the drug.[12]
-
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Chk1 (Pharmacodynamic Marker)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a fixed time (e.g., 6-24 hours).
-
Include a vehicle control (e.g., DMSO).
-
Optional (for low baseline stress): 2-4 hours before harvesting, add a DNA damaging agent (e.g., 2 mM Hydroxyurea or UV-C at 10-20 J/m²) to all wells.[1]
-
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies for pChk1 (Ser345) and total Chk1 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an ECL reagent.
-
-
Analysis: A successful ATR inhibition will show a dose-dependent decrease in the pChk1/Total Chk1 ratio compared to the control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Plate cells and treat with this compound and controls as described above for a longer duration (e.g., 24, 48, or 72 hours).
-
Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed.
-
Fixation:
-
Wash the cell pellet with PBS.
-
While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.[13]
-
Store at -20°C for at least 30 minutes (can be stored for weeks).[13]
-
-
Staining:
-
Flow Cytometry:
-
Analyze samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Analysis: Effective ATR inhibition, especially in combination with DNA damage, is expected to cause an accumulation of cells in the S and/or G2/M phases.
Diagram: ATR Signaling and Point of Inhibition This diagram illustrates the canonical ATR signaling pathway in response to DNA replication stress and shows where this compound acts.
Caption: ATR is activated by replication stress, leading to Chk1 phosphorylation and cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A consensus set of genetic vulnerabilities to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 10. pnas.org [pnas.org]
- 11. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: ATR-IN-14 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATR-IN-14 in their experiments. The information is tailored for scientists and professionals in drug development, offering insights into potential issues, particularly the development of cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1). This abrogation of the ATR-CHK1 signaling pathway disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress.
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
A2: Acquired resistance to ATR inhibitors like this compound can arise through several mechanisms. One of the well-documented mechanisms is the loss of function of components of the nonsense-mediated mRNA decay (NMD) pathway, particularly UPF2.[1] Loss of UPF2 has been shown to confer a significant increase in resistance to ATR inhibitors.[1] Other potential mechanisms include alterations in cell cycle checkpoint genes such as CDK2, E2F8, CCNE1, and CDC25A.
Q3: How can I determine if my resistant cell line has altered UPF2 expression?
A3: To investigate if UPF2 loss is the cause of resistance in your cell line, you can perform the following experiments:
-
Western Blot: Compare the protein levels of UPF2 in your resistant cell line to the parental, sensitive cell line. A significant reduction or absence of the UPF2 protein in the resistant line is a strong indicator.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of the UPF2 gene in both sensitive and resistant cells.
Q4: What strategies can be used to overcome resistance to this compound?
A4: Combination therapies have shown promise in overcoming resistance to ATR inhibitors.[2][3] Consider the following approaches:
-
PARP Inhibitors: Combining this compound with a PARP inhibitor (e.g., olaparib, talazoparib) can be synergistic, especially in cells with deficiencies in homologous recombination repair.[4]
-
Chemotherapy: Co-treatment with DNA damaging agents like cisplatin (B142131) or gemcitabine (B846) can enhance the efficacy of ATR inhibitors.[5]
Troubleshooting Guide
Problem: I am observing inconsistent or no inhibition of phosphorylated CHK1 (p-CHK1) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The IC50 can vary between cell lines. |
| Incorrect Timing of Analysis | The peak of p-CHK1 inhibition may be time-dependent. Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to identify the optimal time point for analysis after this compound treatment. |
| Western Blotting Issues | Ensure the use of a validated antibody for p-CHK1 (Ser345). Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of proteins. Include a positive control (e.g., cells treated with a DNA damaging agent like hydroxyurea) and a negative control (untreated cells). |
| Cell Line-Specific Factors | The cellular context, including the status of other DDR proteins like ATM, can influence the dependency on the ATR pathway.[6] |
Problem: My resistant cell line does not show a loss of UPF2. What other resistance mechanisms should I investigate?
| Possible Cause | Troubleshooting Steps |
| Alterations in other NMD pathway components | Investigate the expression levels of other key NMD proteins (e.g., UPF1, SMG1). |
| Changes in Cell Cycle Regulators | Analyze the expression and activity of key cell cycle proteins like CDK2, Cyclin E (CCNE1), and CDC25A. Overexpression or hyperactivity of these proteins can drive cell cycle progression despite ATR inhibition. |
| Drug Efflux | Increased expression of multidrug resistance pumps could be responsible for reduced intracellular concentrations of this compound. |
| Activation of Parallel Pathways | The ATM signaling pathway can sometimes compensate for ATR inhibition. Investigate the activation status of ATM and its downstream targets. |
Data Presentation
Table 1: Representative IC50 Values for ATR Inhibitors in Sensitive and Resistant Cell Lines.
Due to limited publicly available data for this compound, the following table includes data for other well-characterized ATR inhibitors (AZD6738 and M6620) to illustrate the expected shift in IC50 upon acquiring resistance through UPF2 loss. A similar fold-change in resistance is expected for this compound.
| Cell Line | Genetic Background | ATR Inhibitor | IC50 (nM) | Fold Resistance | Reference |
| AGS | Parental (UPF2 WT) | AZD6738 | ~100 | - | [1] |
| AGS | UPF2 Knockout | AZD6738 | ~1000 | 10 | [1] |
| AGS | Parental (UPF2 WT) | M6620 | ~50 | - | [1] |
| AGS | UPF2 Knockout | M6620 | ~500 | 10 | [1] |
| LoVo | Not Specified | This compound | 64 | - |
Table 2: Representative Effect of ATR Inhibition on Cell Cycle Distribution.
This table shows the typical effect of an ATR inhibitor on cell cycle distribution as measured by flow cytometry. Data is for the ATR inhibitor AZD6738 and is representative of the expected outcome with this compound.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| SQD9 (HNSCC) | Control | 45 | 30 | 25 | [7] |
| SQD9 (HNSCC) | AZD6738 (0.5 µM, 24h) | 60 | 25 | 15 | [7] |
| CAL27 (HNSCC) | Control | 50 | 28 | 22 | [7] |
| CAL27 (HNSCC) | AZD6738 (0.5 µM, 24h) | 65 | 20 | 15 | [7] |
Experimental Protocols
Western Blot for Phospho-CHK1 (Ser345)
Objective: To determine the effect of this compound on the phosphorylation of CHK1, a direct downstream target of ATR.
Methodology:
-
Cell Culture and Treatment: Seed cells to be 70-80% confluent at the time of harvest. Treat cells with the desired concentrations of this compound for the predetermined optimal time. Include a positive control (e.g., 2 mM hydroxyurea (B1673989) for 4 hours) to induce DNA damage and a vehicle control (DMSO).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CHK1 (Ser345).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total CHK1 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Caption: ATR Signaling Pathway and Resistance Mechanism.
Caption: Troubleshooting Workflow for this compound Resistance.
Caption: Logical Relationship of ATR Inhibition and Resistance.
References
- 1. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ATR as Cancer Therapy: A new era for synthetic lethality and synergistic combinations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR Inhibition Synergizes With Alkylating PI Polyamide Targeting MYCN by Suppressing DNA Repair in MYCN ‐Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
How to handle Atr-IN-14 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent ATR kinase inhibitor, ATR-IN-14. These resources are designed to address specific issues, particularly precipitation in stock solutions, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a crucial enzyme in the DNA Damage Response (DDR) pathway, which is activated by DNA damage and replication stress. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the disruption of cell cycle checkpoints and DNA repair. This can be particularly effective in cancer cells that have a high reliance on the ATR signaling pathway for survival.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3] For most cell culture experiments, it is crucial to keep the final concentration of DMSO in the medium below 0.5% to avoid cytotoxic effects.
Q3: What is the solubility of this compound?
A3: The solubility of this compound can vary depending on the solvent and the specific batch of the compound. It is recommended to always perform a small-scale solubility test before preparing a large stock solution. Please refer to the data table below for known solubility information.
Q4: My this compound precipitated after I added it to my aqueous buffer/cell culture medium. Can I still use it?
A4: It is not recommended to use a solution with a visible precipitate. The formation of a precipitate indicates that the actual concentration of soluble this compound is unknown and lower than the intended concentration. This will lead to inaccurate and unreliable experimental results. The precipitate itself could also be harmful to cells. It is best to discard the solution and prepare a fresh one using the preventative measures described in the troubleshooting guide.
Q5: How should I store my solid this compound and stock solutions?
A5: Solid this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, thaw an aliquot and keep it on ice.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Observation | Source |
| DMSO | 10 mM | - | [3] |
| DMSO | 1.80 mM (0.83 mg/mL) | Clear solution (ultrasonication needed) | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1.80 mM (0.83 mg/mL) | Suspended solution (ultrasonication needed) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Pre-warm DMSO: Bring the vial of anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder.
-
Calculate DMSO Volume: To create a 10 mM stock solution, use the following calculation (Molecular Weight of this compound: ~433.45 g/mol ): Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes.
-
Sonication: If the powder is not completely dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming to 37°C can also aid dissolution, but ensure the compound is stable at this temperature.
-
Aliquot and Store: Once the this compound is fully dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C.
Protocol 2: Aqueous Solubility Assessment
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffers of interest (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of your this compound DMSO stock solution with DMSO.
-
Transfer to Aqueous Buffer: Transfer a small, equal volume of each dilution (and a DMSO-only control) to the wells of the clear bottom 96-well plate.
-
Add Aqueous Buffer: Add your aqueous buffer of interest to each well, ensuring the final DMSO concentration is consistent and below 0.5%.
-
Incubate and Mix: Seal the plate and shake it for 1-2 hours at room temperature.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Measure Absorbance: Measure the absorbance of each well at a wavelength where this compound has maximum absorbance (if known) or at a wavelength in the UV range (e.g., 320 nm) to detect light scattering from any precipitate. A significant increase in absorbance compared to the clear solutions indicates precipitation.
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded.
Solutions:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous buffer, perform an intermediate dilution in a smaller volume of the buffer first, then add this to the final volume.
-
Pre-warm the Aqueous Buffer: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to a cold solution can decrease its solubility.
-
Increase Mixing: After adding this compound, gently swirl or mix the solution to ensure it is evenly distributed.
-
Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01-0.1% Tween-20 or Pluronic F-68, to your aqueous buffer can help to keep the compound in solution.
-
Incorporate a Co-solvent: In some instances, a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final solution can improve solubility.
Issue: Solution becomes cloudy over time during the experiment.
Cause: The compound is slowly precipitating out of solution. This could be due to temperature changes or interactions with other components in the assay medium.
Solutions:
-
Maintain Constant Temperature: Ensure a constant temperature is maintained throughout the experiment.
-
Check for Interactions: Consider if any components in your assay medium could be interacting with this compound to reduce its solubility.
Visualizations
Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair. This compound inhibits ATR, blocking this response.
Caption: A workflow for troubleshooting the precipitation of this compound in aqueous solutions.
References
Technical Support Center: ATR-IN-14 & Cisplatin Combination Therapy
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the synergistic relationship between the ATR inhibitor, ATR-IN-14, and the chemotherapeutic agent, cisplatin (B142131).
Troubleshooting Guides & FAQs
Question: My this compound is not synergizing with cisplatin, what's wrong?
Answer:
A lack of synergy between this compound and cisplatin can stem from several factors, ranging from experimental design to the specific molecular characteristics of your cell model. The expected synergy relies on a specific mechanism: cisplatin creates DNA cross-links that stall DNA replication, and this compound, by inhibiting the ATR kinase, prevents the cell from repairing this damage, leading to an accumulation of DNA breaks and ultimately, cell death through mitotic catastrophe.[1][2][3]
This guide will walk you through a series of troubleshooting steps to identify the potential issue.
FAQ 1: Are you sure you are not seeing synergy? How are you quantifying the interaction?
The first step is to ensure your data analysis is robust. Visual inspection of dose-response curves can be misleading. A quantitative method is required to definitively determine synergy, additivity, or antagonism.
-
Recommended Method: The Chou-Talalay Method This is the most widely accepted method for quantifying drug interactions.[4] It calculates a Combination Index (CI) based on the dose-effect relationships of the individual drugs and their combination.[5][6]
-
CI < 1: Indicates synergy (the combined effect is greater than the sum of their individual effects). Strong synergy is often defined as CI < 0.3.[7]
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of their individual effects).[5][8]
The formula for the Combination Index for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[6]
-
-
Actionable Step: Recalculate your results using a dedicated software tool like CompuSyn or an online synergy calculator.[6] You will need the dose-response data for this compound alone, cisplatin alone, and the combination.
FAQ 2: What is your experimental design? Drug concentration, ratio, and schedule are critical.
The synergy between ATR inhibitors and cisplatin is highly dependent on the experimental setup.
-
Drug Concentrations: Synergy is often observed when the dose of cisplatin begins to have a modest effect on its own (e.g., 10-25% reduction in viability).[9] Using concentrations that are already highly cytotoxic for a single agent can mask any synergistic effect.
-
Drug Ratio: For synergy experiments, it's common to use a fixed, equipotent ratio of the two drugs based on their individual IC50 values.[7]
-
Treatment Schedule: This is one of the most critical parameters. Studies have shown that maximum synergy is observed when cells are treated with cisplatin and the ATR inhibitor simultaneously, or when cisplatin treatment precedes ATR inhibition .[9] Treating with the ATR inhibitor before cisplatin has been shown to result in no synergy.[9] This is because the ATR inhibitor needs to be present when the cell is trying to repair the cisplatin-induced damage.
-
Actionable Step: Review your protocol. We recommend running a checkerboard (or dose-matrix) assay with simultaneous drug addition for 72-96 hours.[9][10] If you are using a sequential design, ensure cisplatin is administered first.
FAQ 3: What is the molecular profile of your cell line?
The genetic background of your cancer cells plays a crucial role in their response to this drug combination.
-
p53 Status: The synergy between ATR inhibition and cisplatin can be significantly more pronounced in p53-deficient or mutant cancer cells.[11][12] Cells with wild-type p53 may be more resistant to the combination.[11] p53 is a key regulator of apoptosis and cell cycle arrest, and its absence can make cells more reliant on the ATR pathway for survival under genotoxic stress.[13][14]
-
DNA Repair Pathway Status:
-
Nucleotide Excision Repair (NER): The NER pathway is the primary mechanism for repairing cisplatin-induced DNA adducts.[14] Cells deficient in NER proteins, such as ERCC1, can paradoxically become tolerant to cisplatin. However, this tolerance can be overcome by ATR inhibition, making the combination highly effective in ERCC1-deficient, p53-deficient models.[12][15]
-
Homologous Recombination (HR): Cells with deficiencies in HR proteins (e.g., BRCA1/2) are known to be sensitive to cisplatin.[3] The additional inhibition of ATR may provide less of a synergistic benefit in a context where the cell's repair capacity is already severely compromised.
-
-
Actionable Step: Characterize the p53 and key DNA repair gene (e.g., ERCC1) status of your cell line via sequencing or western blot. This context is essential for interpreting your results.
FAQ 4: Have you confirmed that this compound is active and engaging its target in your cells?
Before concluding a lack of synergy, you must verify that your ATR inhibitor is working as expected.
-
Target Engagement Biomarker: The most direct way to confirm ATR inhibition is to measure the phosphorylation of its primary downstream substrate, Chk1. Upon cisplatin-induced DNA damage, ATR phosphorylates Chk1 at Ser345.[16]
-
Expected Result: In a successful experiment, treatment with cisplatin alone should increase the levels of phosphorylated Chk1 (pChk1). Co-treatment with this compound should significantly reduce or abolish this cisplatin-induced pChk1 signal.[1]
-
Actionable Step: Perform a western blot analysis. Treat your cells with DMSO (vehicle), cisplatin alone, this compound alone, and the combination. Probe for total Chk1 and pChk1 (Ser345). A lack of reduction in the pChk1 signal in the combination group compared to the cisplatin-alone group indicates a problem with your inhibitor's activity or concentration.
Summary of Quantitative Synergy Data from Literature
The following table summarizes results from studies using ATR inhibitors in combination with cisplatin, providing a benchmark for expected outcomes.
| Cell Line | Cancer Type | Treatment | IC50 (Single Agent) | IC50 (Combination) | Synergy Assessment | Citation |
| H1299 ERCC1 KO | Lung Cancer | Cisplatin | 1.50 µM | 0.19 µM | Strong Synergy | [12][15] |
| M6620 (ATRi) | N/A | |||||
| A2780 | Ovarian Cancer | Cisplatin | ~3.0 µM | Significantly Lower | Synergistic | [16] |
| ETP-46464 (ATRi) | ~5.0 µM | |||||
| MKN-45 | Gastric Cancer | Cisplatin | ~10 µM | Significantly Lower | Synergistic | [1] |
| VE-821 (ATRi) | ~2.5 µM | |||||
| AGS | Gastric Cancer | Cisplatin | ~15 µM | Significantly Lower | Synergistic | [1] |
| VE-821 (ATRi) | ~2.5 µM | |||||
| Cal-27 | Head and Neck | Cisplatin (2.5 µM) | 46% Viability | 9% Viability | Strong Synergy | [17] |
| Berzosertib (0.25 µM) | 45% Viability |
Note: M6620, VE-821, ETP-46464, and Berzosertib are functionally similar ATR inhibitors. Data is presented to illustrate the expected degree of synergy.
Experimental Protocols
Protocol: Drug Synergy Assessment using a Dose-Matrix (Checkerboard) Assay
This protocol outlines a method to determine the Combination Index (CI) for this compound and cisplatin.
-
Cell Seeding: Plate your cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Single-Agent Dose Response:
-
On separate plates, determine the dose-response curves for cisplatin alone and this compound alone. Use a 7-point, 2-fold serial dilution series for each compound. Include a vehicle (DMSO) control.
-
From this, calculate the IC50 value for each drug.
-
-
Combination Dose-Matrix Setup:
-
Prepare a 96-well plate for the combination treatment.
-
Create a 7-point serial dilution of cisplatin along the x-axis (e.g., columns 2-8).
-
Create a 7-point serial dilution of this compound along the y-axis (e.g., rows B-H).
-
The final plate will have a matrix of concentrations, including single-agent controls (in row A and column 1) and untreated/vehicle controls.
-
-
Drug Treatment: Add the drugs to the appropriate wells.
-
Incubation: Incubate the cells for 72-96 hours under standard culture conditions.
-
Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, AlamarBlue™, or similar).
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Input the normalized dose-response data for the single agents and the combination matrix into a synergy calculation software (e.g., CompuSyn, SynergyFinder) to calculate CI values at different effect levels (e.g., 50%, 75%, 90% inhibition).[7][18]
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. punnettsquare.org [punnettsquare.org]
- 6. researchgate.net [researchgate.net]
- 7. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 8. mythreyaherbal.com [mythreyaherbal.com]
- 9. A Synthetic Lethal Screen Identifies DNA Repair Pathways that Sensitize Cancer Cells to Combined ATR Inhibition and Cisplatin Treatments | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. ATR mediates cisplatin resistance in a p53 genotype-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 14. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR inhibition overcomes platinum tolerance associated with ERCC1- and p53-deficiency by inducing replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected cytotoxicity with low doses of Atr-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with low doses of the ATR inhibitor, Atr-IN-14.
Troubleshooting Guide: Unexpected Cytotoxicity at Low Doses
This guide addresses the critical issue of observing higher-than-expected cell death when using this compound at concentrations presumed to be low.
Question: Why am I observing significant cytotoxicity at low nanomolar concentrations of this compound?
Answer: Observing potent cytotoxicity with a highly selective ATR inhibitor like this compound at low doses can be unexpected, but several factors, ranging from experimental conditions to the specific biology of your cell line, could be at play. Below is a step-by-step guide to help you troubleshoot this issue.
Potential Cause 1: Cell Line Hypersensitivity
Some cancer cell lines have an increased dependency on the ATR signaling pathway for survival, even in the absence of external DNA damaging agents. This can be due to high levels of endogenous replication stress or defects in other DNA damage response (DDR) pathways (e.g., ATM or p53 mutations).[1][2] In such cases, these cells can be exquisitely sensitive to ATR inhibition, leading to synthetic lethality at low concentrations of this compound.
Troubleshooting Steps:
-
Review Cell Line Characteristics: Investigate the known genetic background of your cell line. Does it have mutations in DDR genes like ATM or TP53?
-
Establish a Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 value in your specific cell line. This will establish a baseline for "low" and "high" concentrations in your experimental system.
-
Compare with Other Cell Lines: If possible, test the effect of this compound on a cell line with a known proficient DDR pathway to compare sensitivities.
Potential Cause 2: Compound Solubility and Stability
This compound, like many small molecule inhibitors, has limited aqueous solubility.[3] Improper dissolution or precipitation in cell culture media can lead to the formation of aggregates that can be toxic to cells or result in an inaccurate effective concentration.
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[3] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.
-
Avoid Precipitation in Media: When diluting the DMSO stock into your cell culture media, it is crucial to do so in a stepwise manner and to ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be cytotoxic.[4] Visually inspect the media for any signs of precipitation after adding the compound.
-
Freshly Prepare Working Solutions: It is best practice to prepare fresh dilutions of this compound for each experiment to avoid potential degradation of the compound over time.
Potential Cause 3: Off-Target Effects
While this compound is a potent and selective ATR inhibitor, off-target effects, especially at higher concentrations, can never be fully excluded. However, if you are observing toxicity at very low nanomolar ranges, this is less likely to be the primary cause.
Troubleshooting Steps:
-
Confirm On-Target Activity: Use Western blotting to verify that this compound is inhibiting its intended target. At the concentrations causing cytotoxicity, you should observe a decrease in the phosphorylation of Chk1 (a downstream target of ATR).[5]
-
Consult the Literature: Review published studies on this compound and other ATR inhibitors to see if any off-target effects have been reported.
Potential Cause 4: Assay-Specific Artifacts
The method used to measure cytotoxicity can sometimes be influenced by the compound itself, leading to inaccurate results.
Troubleshooting Steps:
-
Use Orthogonal Assays: If you are using a metabolic assay like MTT, which measures mitochondrial activity, confirm your results with a different type of assay that measures a different aspect of cell death, such as a membrane integrity assay (e.g., LDH release) or an apoptosis assay (e.g., Annexin V staining).[6]
-
Include a Cell-Free Control: To rule out direct interference of this compound with your assay reagents, include a control well with the compound and your assay reagents but without any cells.
Experimental Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[7] ATR is a crucial component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[1] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the abrogation of cell cycle checkpoints and an accumulation of DNA damage, which can ultimately result in cell death, particularly in cancer cells with high replication stress or other DDR defects.[2]
References
- 1. Color Contrast & Visual Design Standards - Web Standards Commission [wsc.us.org]
- 2. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Atr-IN-14 and Apoptosis Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in detecting apoptosis following treatment with Atr-IN-14, a potent and selective ATR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular response to this compound treatment in terms of apoptosis?
A1: this compound is an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR). Inhibition of ATR is expected to increase replication stress, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs).[1][2] This can subsequently trigger apoptotic cell death, particularly in cancer cells that are highly reliant on the ATR signaling pathway for survival due to underlying genomic instability or defects in other cell cycle checkpoints.[1][2][3] However, the induction of apoptosis can be cell-type specific and dependent on the experimental conditions. In some cases, ATR inhibition may primarily lead to cell cycle arrest or other forms of cell death, such as mitotic catastrophe.[4][5]
Q2: Why might I not be observing a significant increase in apoptosis after treating my cells with this compound?
A2: Several factors could contribute to the difficulty in detecting apoptosis after this compound treatment:
-
Cellular Context: The genetic background of your cells is critical. Cells with deficiencies in other DNA repair pathways (e.g., ERCC1-deficient) or with oncogene-induced replication stress may be more sensitive to apoptosis induction by ATR inhibitors.[1] Conversely, some cell lines may be more resistant and undergo cell cycle arrest or senescence instead of apoptosis.
-
Timing of Apoptosis: The onset of apoptosis post-treatment can vary significantly between cell lines. It is crucial to perform a time-course experiment to identify the optimal window for detecting apoptotic markers. Caspase activation, a key event in apoptosis, can be an early event, but the morphological changes and DNA fragmentation may occur later.[6][7]
-
Drug Concentration and Exposure Time: Sub-optimal concentrations of this compound or insufficient exposure times may not be enough to induce a robust apoptotic response. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Assay Sensitivity and Specificity: The apoptosis detection method used must be sensitive and appropriate for your experimental setup. Each assay has its limitations, and relying on a single method may not provide a complete picture.
-
ATR's Dual Role: ATR has a kinase-independent anti-apoptotic function at the mitochondria by sequestering the pro-apoptotic protein t-Bid.[8][9] This could potentially counteract the pro-apoptotic effects of its kinase inhibition, making apoptosis detection more challenging.
Q3: Can this compound induce other forms of cell death besides apoptosis?
A3: Yes. Besides apoptosis, ATR inhibition can lead to other cell death mechanisms, most notably mitotic catastrophe.[4] This occurs when cells with damaged DNA bypass the G2/M checkpoint, enter mitosis prematurely, and die due to gross chromosomal abnormalities. It's also possible that in some contexts, necroptosis or autophagy-related cell death could be triggered. Therefore, if you are not detecting apoptosis, it may be worthwhile to investigate markers for other cell death pathways.
Troubleshooting Guides
Guide 1: Troubleshooting TUNEL Assays
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal in Positive Control | Inefficient permeabilization. | Optimize the concentration and incubation time for proteinase K or Triton X-100.[10][11] |
| Inactive TdT enzyme. | Use a fresh enzyme solution and ensure proper storage conditions. | |
| Insufficient DNA breaks in the positive control. | Ensure the DNase I treatment is effective by optimizing its concentration and incubation time.[11] | |
| High Background/False Positives | Excessive DNA damage from harsh fixation. | Use neutral buffered formalin and optimize fixation time.[10] |
| Over-digestion with proteinase K. | Reduce the concentration or incubation time of proteinase K.[10] | |
| Non-specific binding of the labeling enzyme or antibody. | Increase the number and duration of washing steps.[12] Use a blocking solution. | |
| Autofluorescence. | Use appropriate filters and consider using an antifade mounting medium. For tissue sections, perfusion to remove red blood cells can reduce autofluorescence. | |
| Inconsistent Staining | Uneven reagent application or drying of the sample. | Ensure the entire sample is covered with the reagent and use a humidified chamber during incubation.[10][13] |
Guide 2: Troubleshooting Caspase Assays
Caspase activation is a key indicator of apoptosis. Assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) or detect their cleaved, active forms.
| Problem | Possible Cause | Recommended Solution |
| No/Weak Caspase Activation | Incorrect timing. | Perform a time-course experiment. Caspase activation is an early event and may be transient.[6] |
| Cell type-specific caspase expression. | Confirm that your cell line expresses the caspase you are targeting. | |
| Insufficient drug concentration. | Perform a dose-response experiment to ensure you are using an effective concentration of this compound. | |
| Non-apoptotic cell death. | Investigate markers for other cell death pathways like necroptosis (e.g., pMLKL) or mitotic catastrophe. | |
| High Background in Negative Controls | Spontaneous apoptosis in culture. | Ensure you are using healthy, low-passage cells. Optimize cell seeding density to avoid overgrowth-induced apoptosis. |
| Non-specific substrate cleavage. | Use a specific caspase inhibitor as a negative control to confirm the signal is caspase-dependent. |
Guide 3: Troubleshooting Western Blotting for Apoptotic Markers
Western blotting can be used to detect changes in the levels of various apoptosis-related proteins, such as cleaved PARP, cleaved caspases, and members of the Bcl-2 family.
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal for Cleaved Proteins | Poor antibody quality. | Use an antibody validated for detecting the cleaved form of the protein. |
| Incorrect timing. | Perform a time-course experiment to capture the peak expression of the cleaved protein. | |
| Low levels of apoptosis. | Increase the amount of protein loaded onto the gel or consider using a more sensitive detection method. | |
| Inconsistent Protein Levels | Uneven sample loading. | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. |
| Variability in drug treatment. | Ensure consistent drug concentration and treatment duration across all samples. |
Experimental Protocols
Protocol 1: TUNEL Assay for Adherent Cells
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Allow cells to adhere overnight. Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at 4°C.[10]
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.
-
TUNEL Reaction: Wash the cells twice with PBS. Add the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.[10]
-
Staining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with a DNA-binding dye (e.g., DAPI). Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysis: After treatment with this compound, harvest the cells and wash them with ice-cold PBS. Lyse the cells in a chilled lysis buffer on ice for 10 minutes. Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cellular debris.
-
Assay Reaction: Transfer the supernatant to a new microfuge tube. Determine the protein concentration of the lysate. In a 96-well plate, add 50 µg of protein from each sample to individual wells. Add the caspase-3 substrate (e.g., DEVD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC).
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: A simplified diagram of the ATR signaling pathway.
Caption: A general experimental workflow for assessing apoptosis.
Caption: A decision tree for troubleshooting apoptosis detection.
References
- 1. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ATR Plays a Direct Antiapoptotic Role at Mitochondria Which Is Regulated by Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arcegen.com [arcegen.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ATR-IN-14 Potency
Welcome to the technical support center for ATR-IN-14. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to variable potency observed during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?
A1: Variable IC50 values for this compound can stem from several factors, broadly categorized into issues with the compound itself, cell culture conditions, and assay execution. It is crucial to systematically evaluate each of these potential sources of variability.
Q2: How can I be sure that the observed effects are due to ATR inhibition and not off-target activities?
A2: While ATR inhibitors are designed for selectivity, off-target effects, particularly against other PIKK family kinases like mTOR, DNA-PK, and ATM, can occur.[1] To confirm on-target activity, consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that still effectively inhibits Chk1 phosphorylation to minimize engagement of less sensitive off-targets.[1]
-
Orthogonal Inhibitors: Use a structurally different ATR inhibitor to see if it recapitulates the same phenotype.[1] If multiple, distinct inhibitors produce the same result, it is more likely an on-target effect.
-
Rescue Experiments: If feasible, a rescue experiment using an inhibitor-resistant version of ATR can provide strong evidence for on-target activity.
Q3: My this compound is precipitating in the cell culture medium. How can I prevent this?
A3: Precipitation is a common issue with hydrophobic small molecules like many kinase inhibitors. Here are some steps to minimize precipitation:
-
Proper Stock Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]
-
Optimized Dilution: Avoid diluting the concentrated DMSO stock directly into the full volume of media. Perform serial dilutions, potentially creating an intermediate dilution in a smaller volume of medium first.[2]
-
Rapid Mixing: When adding the inhibitor to the media, ensure rapid and thorough mixing to prevent localized high concentrations.[2]
-
Serum Concentration: The presence of serum proteins like albumin can help solubilize hydrophobic compounds. If your experiment allows, a higher serum concentration may reduce precipitation.[2]
Troubleshooting Guides
Guide 1: Inconsistent Inhibition of Chk1 Phosphorylation
One of the most direct readouts of ATR activity is the phosphorylation of its downstream target, Chk1, at Ser345. Inconsistent inhibition of p-Chk1 can obscure the true potency of this compound.
Troubleshooting Workflow for Inconsistent p-Chk1 Inhibition
Caption: Troubleshooting logic for variable p-Chk1 inhibition.
Guide 2: Variability in Cell Viability (IC50) Data
Cell viability assays are fundamental for determining the potency of a compound. The following table outlines potential sources of variability and corresponding solutions.
| Potential Cause | Troubleshooting Action | Rationale |
| Compound Instability/Precipitation | Prepare fresh dilutions from a validated DMSO stock for each experiment. Visually inspect for precipitate. | Small molecules can degrade with freeze-thaw cycles or precipitate in aqueous media, reducing the effective concentration.[2] |
| Inconsistent Cell Seeding | Use a hemocytometer or automated cell counter for accurate cell counts. Ensure even cell suspension before plating. | The number of cells at the start of the experiment directly impacts the final readout of viability assays. |
| Variable Cell Health/Passage Number | Use cells within a consistent, low passage number range. Regularly test for mycoplasma contamination. | High passage numbers can lead to genetic drift and altered drug sensitivity. Mycoplasma can affect cellular metabolism and drug response. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96- or 384-well plates, or fill them with media/PBS to maintain humidity. | Evaporation from outer wells can concentrate media components and the inhibitor, leading to skewed results. |
| Assay Incubation Time | Optimize and standardize the incubation time with the inhibitor. | The IC50 value can be time-dependent. Shorter or longer exposures may be required depending on the cell line and the inhibitor's mechanism. |
| Inconsistent Final DMSO Concentration | Ensure the final DMSO concentration is the same across all wells, including controls (typically ≤0.1%). | DMSO can have its own cytotoxic effects at higher concentrations, confounding the results.[2] |
Experimental Protocols
Protocol 1: Western Blot for p-Chk1 (Ser345) Inhibition
This protocol is a standard method to assess the direct pharmacodynamic effect of this compound in cells.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for p-Chk1 Western blot analysis.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.[3]
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours. Then, induce DNA damage by adding a reagent like hydroxyurea (B1673989) (e.g., 2 mM for 2-4 hours).[4][5]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]
-
Incubate with a primary antibody specific for p-Chk1 (Ser345) overnight at 4°C.[3][4]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe for total Chk1 and a loading control like β-actin or GAPDH.[4]
Protocol 2: Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of viability to determine the IC50 of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[5]
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a standardized period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.[5]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[5]
Data Presentation
Note: Specific quantitative data for this compound is not widely available in the public domain. The following tables present representative data for other well-characterized ATR inhibitors to illustrate expected outcomes.
Table 1: Representative IC50 Values of ATR Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) |
| HCT116 | Colon Carcinoma | AZD6738 | ≥1 |
| HT29 | Colorectal Adenocarcinoma | AZD6738 | ≥1 |
| H146 | Small Cell Lung Cancer | M1774 | Not specified |
| H82 | Small Cell Lung Cancer | M1774 | Not specified |
| DMS114 | Small Cell Lung Cancer | M1774 | Not specified |
Data adapted from publicly available information on representative ATR inhibitors.[6]
Table 2: Representative Effective Concentrations of ATR Inhibitors in Mechanistic Assays
| Cell Line | Assay Type | ATR Inhibitor | Concentration | Effect |
| MiaPaCa-2, PSN-1 | Western Blot | VE-822 | 80 nM | Attenuation of ATR signaling |
| HT29, HCT116 | Western Blot | AZD6738 | 0.5 µM | Inhibition of Chk1 phosphorylation |
| SNU478, SNU869 | Western Blot | AZD6738 | 0.1, 0.5, 1 µM | Blockade of p-Chk1 |
Data adapted from publicly available information on representative ATR inhibitors.[5]
Signaling Pathway
ATR Signaling Pathway and Inhibition by this compound
Caption: ATR signaling pathway and the point of inhibition by this compound.
References
How to control for Atr-IN-14 off-target effects on ATM
Welcome to the technical support center for Atr-IN-14. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists control for potential off-target effects of this compound on ATM, ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a potent small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial regulator of the DNA damage response (DDR), primarily activated by replication stress and single-stranded DNA breaks.[2][3] Its inhibition is a key area of research in cancer therapy.
Q2: Why is it critical to control for off-target effects on ATM?
A2: ATM (Ataxia Telangiectasia Mutated) is another key kinase in the DNA damage response, belonging to the same PIKK family as ATR.[4][5] ATM is primarily activated by DNA double-strand breaks.[6][7] Due to the structural similarity in the ATP-binding sites of these kinases, inhibitors designed for ATR can exhibit cross-reactivity with ATM.[8] Undetected off-target inhibition of ATM can lead to misinterpretation of experimental outcomes, incorrectly attributing observed phenotypes solely to ATR inhibition.
Q3: What is the selectivity profile of this compound against other kinases?
A3: this compound is a potent ATR kinase inhibitor.[1] However, like many kinase inhibitors, it can show activity against other kinases, particularly within the PIKK family.[8] A comprehensive kinase selectivity profile is essential to understand its off-target potential. While specific public data for a broad kinome screen of this compound may be limited, it is crucial to experimentally determine its selectivity in the context of your specific cellular models. For comparison, other ATR inhibitors have shown varying degrees of selectivity over related kinases like ATM, DNA-PK, and mTOR.[9][10]
Q4: How can I confirm that this compound is inhibiting ATR in my cells?
A4: The most direct method is to perform a Western blot and assess the phosphorylation status of ATR's primary downstream target, Chk1. Inhibition of ATR will lead to a dose-dependent decrease in the phosphorylation of Chk1 at Ser345 in response to a DNA damaging agent like hydroxyurea (B1673989) (HU) or UV radiation.[2][3]
Q5: I am observing a strong cellular phenotype. How can I distinguish between an on-target ATR effect and an off-target ATM effect?
A5: This requires a multi-pronged approach. First, perform a dose-response experiment and correlate the phenotype with the IC50 for ATR inhibition (p-Chk1 levels). Second, use a highly selective and structurally unrelated ATM inhibitor as a control to see if it phenocopies the effect. Third, a genetic rescue experiment, where you express a drug-resistant version of ATR, can provide definitive evidence. If the phenotype is reversed in the presence of the drug-resistant ATR, it is an on-target effect.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cytotoxicity at low concentrations of this compound. | 1. Off-target inhibition of a critical survival kinase. 2. The cell line is highly dependent on ATR signaling for survival, even in the absence of exogenous damage. 3. The cell line has a pre-existing defect in an ATM-related pathway, creating synthetic lethality. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[11][12] 2. Validate on-target ATR inhibition at these concentrations using Western blot for p-Chk1. 3. Characterize the ATM pathway status in your cell line. |
| Incomplete inhibition of downstream ATR signaling (p-Chk1) despite using high concentrations of the inhibitor. | 1. Low cell permeability of the inhibitor. 2. The inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein).[11] 3. Degradation of the inhibitor in the stock solution or media. | 1. Verify the intracellular concentration of the inhibitor if possible. 2. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if potency increases.[11] 3. Prepare fresh inhibitor solutions for each experiment. |
| This compound inhibits both p-Chk1 (ATR target) and p-Chk2 (ATM target) phosphorylation. | 1. The concentration of this compound used is high enough to inhibit both ATR and ATM. 2. The specific type of DNA damage used activates both ATR and ATM pathways. For instance, DNA double-strand breaks can lead to ssDNA resection, which then activates ATR.[13] | 1. Perform a careful dose-titration to find a concentration that inhibits p-Chk1 but not p-Chk2. 2. Use specific DNA damaging agents to isolate the pathways (e.g., Hydroxyurea for ATR, Ionizing Radiation for ATM). 3. Use a highly selective ATM inhibitor as a control to understand the contribution of the ATM pathway. |
| A rescue experiment with a drug-resistant ATR mutant fails to reverse the observed phenotype. | 1. The phenotype is due to an off-target effect of this compound, potentially on ATM. 2. The drug-resistant mutant is not expressed at sufficient levels or is not functional. | 1. This strongly suggests an off-target effect. Use genetic methods (siRNA, CRISPR) to knock down ATM and see if the phenotype is replicated.[12] 2. Verify the expression and localization of your drug-resistant ATR mutant via Western blot or immunofluorescence. |
Quantitative Data Summary
The selectivity of a kinase inhibitor is critical for interpreting experimental data. The table below presents IC50 data for several ATR inhibitors to illustrate how selectivity is quantified against related kinases. Note that these values can vary based on assay conditions.[14]
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Fold (vs. ATR) |
| RP-3500 | ATR | 1.0 (biochemical) | - |
| ATM | >2,000 | >2,000 | |
| DNA-PK | >2,000 | >2,000 | |
| mTOR | 30 | 30 | |
| PI3Kα | >2,000 | >2,000 | |
| Elimusertib (BAY-1895344) | ATR | 7 | - |
| Berzosertib (VE-822) | ATR | 19 | - |
| ETP-46464 | ATR | 14 | - |
| ATM | >560 | >40 | |
| DNA-PK | >35 | >2.5 | |
| NVP-BEZ235 (Dactolisib) | ATR | 21 | - |
| ATM | 7 | 0.33 | |
| DNA-PK | 5 | 0.24 | |
| PI3Kα | 4 | 0.19 | |
| Note: NVP-BEZ235 is a dual PI3K/mTOR inhibitor that also potently inhibits ATR and ATM, highlighting a lack of selectivity within the PIKK family.[4][8][10] Data for RP-3500 is from a study demonstrating high selectivity.[9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ATR Signaling Pathway Activation by Replication Stress.
Caption: ATM Signaling Pathway Activation by DNA Double-Strand Breaks.
Caption: Workflow for Validating On-Target vs. Off-Target Effects.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of ATR and ATM Pathway Activity
This protocol describes how to assess the activity of this compound on both ATR and ATM signaling pathways in cultured cells.
1. Cell Culture and Treatment: a. Seed cells (e.g., U2OS, HeLa) in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours. c. To induce ATR activation, treat cells with Hydroxyurea (HU, 2 mM) for 4 hours. d. To induce ATM activation, treat cells with a low dose of Ionizing Radiation (IR, 5 Gy) and allow to recover for 1 hour. e. Include a positive control for ATM inhibition using a known selective ATM inhibitor (e.g., KU-55933).
2. Protein Lysate Preparation: a. Aspirate media and wash cells twice with ice-cold PBS. b. Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Normalize protein samples to equal concentrations (e.g., 20-30 µg per lane) with Laemmli buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C.
- For ATR Pathway: anti-phospho-Chk1 (Ser345), anti-total Chk1.
- For ATM Pathway: anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-phospho-p53 (Ser15).
- Loading Control: anti-GAPDH, anti-β-Actin. g. Wash the membrane 3x with TBST. h. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. i. Wash the membrane 3x with TBST. j. Apply ECL substrate and visualize bands using a chemiluminescence imager.
4. Data Analysis: a. Quantify band intensity using software like ImageJ. b. Normalize the phosphorylated protein signal to the total protein signal for each target. c. Plot the normalized data against the inhibitor concentration to determine the IC50 for inhibition of each pathway.
Protocol 2: Kinase Selectivity Profiling (Conceptual Outline)
This protocol outlines the general steps to determine the selectivity of this compound across a broad panel of kinases, often performed as a service by specialized companies.
1. Compound Submission: a. Provide a high-purity sample of this compound at a specified concentration and volume.
2. Assay Format Selection: a. Choose a kinase panel that covers a significant portion of the human kinome, including all PIKK family members. b. Common assay formats include radiometric assays ([³³P]-ATP incorporation) or fluorescence/luminescence-based assays that measure ATP consumption.[14]
3. Screening: a. The inhibitor is typically screened at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel. b. The percentage of inhibition for each kinase is determined relative to a vehicle control.
4. IC50 Determination (for significant hits): a. For kinases that show significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated. b. The IC50 value is calculated for each of these "off-target" kinases.
5. Data Analysis and Interpretation: a. The selectivity of this compound is determined by comparing the IC50 for ATR to the IC50 for all other kinases tested. b. The results will identify which kinases, including ATM, are inhibited by this compound and at what concentrations, allowing for a more informed design of subsequent experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Cellular Target Engagement of Atr-IN-14: A Comparative Guide
Introduction: Atr-IN-14 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR) pathway.[3][4] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during DNA repair, subsequently phosphorylating downstream targets like Checkpoint Kinase 1 (CHK1) to initiate cell cycle arrest and facilitate DNA repair.[3][4][5][6] Given that cancer cells often exhibit increased replication stress, they become highly dependent on the ATR pathway for survival, making ATR an attractive target for cancer therapy.[7][8] Verifying that an inhibitor like this compound directly interacts with and inhibits ATR within the complex cellular environment is a crucial step in its development. This guide compares two primary methods for confirming the cellular target engagement of this compound.
The ATR Signaling Pathway
Upon DNA damage or replication stress, Replication Protein A (RPA) coats the exposed single-stranded DNA (ssDNA). This structure recruits the ATR-ATRIP complex. The subsequent recruitment of the 9-1-1 complex and TOPBP1 fully activates ATR kinase.[9] Activated ATR then phosphorylates a multitude of substrates, most notably CHK1 on serines 317 and 345, initiating a cascade that leads to cell cycle arrest and DNA repair.[3][5] this compound, by inhibiting ATR, is expected to block this phosphorylation event.
Comparison of Target Engagement Assays
Two primary methods are presented to confirm that this compound engages its ATR target in cells: Western Blot for phosphorylated CHK1 (p-CHK1), which provides a functional readout of ATR inhibition, and the Cellular Thermal Shift Assay (CETSA), which offers direct biophysical evidence of drug-target binding.
| Feature | Western Blot (p-CHK1) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures the level of a downstream substrate (p-CHK1) to quantify pathway inhibition. | Measures the change in thermal stability of the target protein (ATR) upon ligand binding.[10][11] |
| Readout Type | Indirect, Pharmacodynamic | Direct, Biophysical |
| Key Result | Dose-dependent decrease in p-CHK1 levels upon DNA damage. | Dose-dependent thermal stabilization (increased melting temp) of ATR.[10] |
| Primary Advantage | Confirms functional downstream consequence of target inhibition. | Directly demonstrates physical interaction between the drug and the target in a cellular context.[12] |
| Considerations | Requires a specific and reliable antibody for the phosphorylated substrate. | Requires a highly specific antibody for the target protein (ATR) and careful temperature control. |
Method 1: Western Blot for Phospho-Chk1 (Ser345) Inhibition
This assay provides functional evidence of target engagement by measuring the inhibition of ATR's downstream signaling. A reduction in the phosphorylation of CHK1 at Ser345 in the presence of this compound, particularly after inducing DNA damage, indicates that the drug has successfully inhibited ATR kinase activity in the cell.[13][14]
Experimental Workflow
Experimental Protocol
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa or U2OS) in 6-well plates and allow them to adhere overnight.[13]
-
Inhibitor Incubation: Pre-incubate cells with varying concentrations of this compound (e.g., 0-1000 nM) for 1-2 hours.[14] Include a vehicle control (e.g., DMSO).
-
Induce DNA Damage: To activate the ATR pathway, treat cells with a DNA damaging agent such as 2 mM Hydroxyurea (HU) for 2-4 hours or expose them to UV radiation.[13][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated CHK1 (Ser345).[13]
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13] To confirm equal protein loading and specificity, strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin).[13] Quantify band intensities to determine the IC50 value.
Representative Data
This compound has been shown to potently inhibit CHK1 phosphorylation.
| Compound | Assay | Cell Line | IC50 | Inhibition at 25 nM |
| This compound | p-CHK1 Inhibition | LoVo | 64 nM | 98.03% |
| Alternative ATRi | p-CHK1 Inhibition | Various | Variable | Variable |
| Data derived from publicly available sources for illustrative purposes.[1][2] |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in a cellular environment.[10] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand (such as this compound).[11] This thermal stabilization is measured as an increase in the apparent melting temperature (Tagg) of the target protein, providing direct evidence of binding.[10]
Experimental Workflow
Experimental Protocol
-
Cell Treatment: Culture cells and treat them with a saturating concentration of this compound or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Expose the aliquots to a precise temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling.[10][16]
-
Lysis and Fractionation: Lyse the cells (e.g., using freeze-thaw cycles or lysis buffer). Separate the soluble protein fraction from the heat-induced aggregates by high-speed centrifugation.[16]
-
Detection: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze equal amounts of soluble protein from each temperature point by Western blotting using a specific primary antibody against the target protein, ATR.
-
Data Analysis: Quantify the band intensity for ATR at each temperature for both the drug-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tagg. A positive shift in the Tagg for drug-treated samples (ΔTagg) indicates target engagement.[10]
Representative Data
A successful CETSA experiment will show a rightward shift in the melting curve for ATR in the presence of this compound, indicating stabilization.
| Condition | Target Protein | Apparent Tagg | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | ATR | ~52 °C | N/A |
| This compound | ATR | > 52 °C | Positive Shift |
| Vehicle (DMSO) | Off-Target Protein | Unchanged | No Shift |
| Data are hypothetical and for illustrative purposes. |
Conclusion
Both Western blotting for p-CHK1 and CETSA are valuable methods for confirming the target engagement of this compound. Measuring the inhibition of p-CHK1 provides critical pharmacodynamic data, confirming that the inhibitor disrupts the intended signaling pathway. CETSA complements this by providing direct, biophysical proof that this compound physically binds to ATR within intact cells. Employing both methods provides a comprehensive and robust validation of on-target activity for researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 8. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CETSA [cetsa.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
ATR-IN-14 vs. VE-821: A Comparative Guide to Potency
For researchers and drug development professionals navigating the landscape of ATR inhibitors, a key consideration is the relative potency of available compounds. This guide provides a detailed comparison of two such inhibitors, ATR-IN-14 and VE-821, with a focus on their performance in preclinical studies. While extensive quantitative data is available for VE-821, allowing for a thorough assessment of its potency, publicly available information on the specific inhibitory concentrations of this compound is currently lacking. This guide therefore presents a comprehensive overview of VE-821's potency, alongside the general mechanism of action applicable to both inhibitors, and outlines the standard experimental protocols used to evaluate such compounds.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and VE-821 are inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial component of the DNA Damage Response (DDR) pathway, a signaling network that maintains genomic integrity. In response to DNA damage and replication stress, ATR is activated and phosphorylates a multitude of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair. By inhibiting ATR, these compounds disrupt this critical cellular process, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that often exhibit a high degree of replication stress and a dependency on the ATR pathway for survival.
Quantitative Potency Comparison
A direct comparison of the potency of this compound and VE-821 is challenging due to the limited availability of quantitative data for this compound in the public domain. In contrast, VE-821 has been extensively characterized in a variety of biochemical and cell-based assays.
Table 1: Biochemical Potency of VE-821 Against ATR Kinase
| Compound | Assay Type | IC50 (nM) | Ki (nM) |
| VE-821 | Cell-Free Kinase Assay | 26[1][2][3] | 13[1][2] |
Table 2: Cellular Potency of VE-821 in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Incubation Time (h) |
| VE-821 | AGS | Cell Viability (CCK-8) | 13.7[4] | 72 |
| VE-821 | MKN-45 | Cell Viability (CCK-8) | 11.3[4] | 72 |
| VE-821 | U2OS | Growth Inhibition | ~0.8[1] | Not Specified |
| VE-821 | SAOS2 | Growth Inhibition | ~0.8[1] | Not Specified |
| VE-821 | CAL72 | Growth Inhibition | ~0.8[1] | Not Specified |
It is important to note that cellular IC50 values are highly dependent on the specific cell line and experimental conditions, including the duration of inhibitor exposure.
While a direct head-to-head comparison with this compound is not possible from the available literature, studies comparing VE-821 to other clinical-stage ATR inhibitors have provided context for its relative potency. For instance, in DU145 prostate cancer cells, the novel ATR inhibitor M4344 and BAY1895344 were found to be more potent than VE-821[5][6].
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the potency of ATR inhibitors.
In Vitro ATR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ATR kinase.
-
Reagents and Materials:
-
Recombinant human ATR/ATRIP complex
-
Biotinylated peptide substrate (e.g., a p53-derived peptide)
-
ATP (including radiolabeled γ-³²P-ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound or VE-821) dissolved in DMSO
-
Streptavidin-coated plates
-
Scintillation counter
-
-
Procedure:
-
The kinase reaction is set up by combining the ATR/ATRIP enzyme, the peptide substrate, and the kinase reaction buffer in the wells of a microplate.
-
Serial dilutions of the test compound are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.
-
The amount of incorporated radiolabeled phosphate (B84403) is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phospho-Chk1 (Ser345) Inhibition Assay
This cell-based assay determines the ability of an inhibitor to block the phosphorylation of Chk1, a direct downstream target of ATR, confirming target engagement within a cellular context.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation)
-
Test compounds (this compound or VE-821)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the ATR inhibitor for 1-2 hours.
-
ATR activity is induced by treating the cells with a DNA damaging agent for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-Chk1 and total Chk1.
-
The membrane is then incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the phospho-Chk1 band is normalized to the total Chk1 band to determine the extent of inhibition.
-
Visualizing the ATR Signaling Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental approach to comparing these inhibitors, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of an Investigational ATR Inhibitor and a Clinical Candidate: Atr-IN-14 vs. AZD6738
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of the selectivity profiles of two notable Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors: Atr-IN-14 and AZD6738 (Ceralasertib). ATR kinase is a critical regulator in the DNA Damage Response (DDR) pathway, making it a key target in oncology research.
This comparison summarizes available quantitative data, outlines experimental methodologies for assessing inhibitor selectivity, and provides visual representations of the ATR signaling pathway and a typical experimental workflow. While extensive data is available for the clinical candidate AZD6738, public information on the selectivity of the preclinical compound this compound is more limited.
Selectivity Profile: Quantitative Analysis
The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity and confound experimental results. The following table summarizes the known inhibitory activities of this compound and AZD6738 against ATR and other key kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family.
| Kinase Target | This compound IC50 (nM) | AZD6738 IC50 (nM) |
| ATR | Not Publicly Available | 1 |
| ATM | Not Publicly Available | >5000 |
| DNA-PK | Not Publicly Available | >5000 |
| mTOR | Not Publicly Available | 5700 (GI50)[1] |
| PI3K | Not Publicly Available | >5000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data for AZD6738 is compiled from multiple sources.[1] GI50 (Growth Inhibition 50) is the concentration that inhibits cell growth by 50%.
AZD6738 demonstrates high potency against ATR with an IC50 of 1 nM and exhibits significant selectivity against other members of the PIKK family, such as ATM and DNA-PK, with IC50 values greater than 5 µM.[1] Its closest off-target activity is against mTOR, with a GI50 of 5.7 µM.[1]
While a comprehensive kinase selectivity panel for this compound is not publicly available, it has been shown to be a potent inhibitor of the ATR signaling pathway. It effectively inhibits the phosphorylation of the downstream target CHK1, with a 98.03% inhibition rate at a concentration of 25 nM. In cellular assays, this compound demonstrates an IC50 of 64 nM in LoVo cancer cells.
Understanding the ATR Signaling Pathway
ATR is a crucial sensor of single-stranded DNA (ssDNA), which forms as a result of DNA damage or replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.
Experimental Protocols for Selectivity Assessment
The selectivity of kinase inhibitors like this compound and AZD6738 is determined through a combination of biochemical and cellular assays.
In Vitro Kinase Profiling (e.g., KinomeScan)
This method assesses the ability of an inhibitor to bind to a large panel of kinases, providing a broad view of its selectivity.
Methodology:
-
Compound Immobilization: A proprietary ligand is immobilized on a solid support.
-
Kinase Binding: A test kinase is incubated with the immobilized ligand, to which it binds.
-
Competitive Binding: The test inhibitor (e.g., this compound or AZD6738) is added at various concentrations. If the inhibitor binds to the kinase, it will displace the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR for a DNA tag linked to the kinase. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.
-
Data Analysis: The results are expressed as the percentage of kinase remaining bound compared to a vehicle control. Dose-response curves are generated to calculate the dissociation constant (Kd) or IC50 value for each kinase.
Cellular Western Blot for CHK1 Phosphorylation
This assay confirms the on-target activity of an ATR inhibitor within a cellular context by measuring the phosphorylation of its direct downstream target, CHK1.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the ATR inhibitor for a specified duration. To induce ATR activity, cells are often co-treated with a DNA-damaging agent like hydroxyurea (B1673989) or exposed to UV radiation.[2]
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[3]
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated CHK1 (at serine 345). Following washes, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added.[4]
-
Signal Detection: A chemiluminescent substrate is applied to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated CHK1.[4]
-
Data Analysis: The intensity of the phospho-CHK1 bands is normalized to a loading control (e.g., total CHK1 or β-actin) to ensure equal protein loading between samples. A reduction in the normalized phospho-CHK1 signal indicates inhibition of ATR activity.
Conclusion
AZD6738 is a highly potent and selective ATR inhibitor with a well-characterized profile against a broad range of kinases. This high selectivity is a desirable feature for a clinical candidate, as it minimizes the potential for off-target effects. While this compound shows potent inhibition of the ATR signaling pathway in cellular assays, a comprehensive public assessment of its kinome-wide selectivity is not yet available. Further studies are required to fully delineate its selectivity profile and compare it directly with clinical-stage inhibitors like AZD6738. Researchers using this compound should consider its current characterization status in the design and interpretation of their experiments.
References
Western Blot Validation of Chk1 Inhibition by Atr-IN-14: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATR inhibitor Atr-IN-14 with other alternatives, supported by experimental data for validating the inhibition of Chk1 phosphorylation via Western blot.
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), making it a prime target in oncology. ATR activation, often triggered by replication stress, leads to the phosphorylation and activation of its downstream effector, Checkpoint kinase 1 (Chk1). This signaling cascade is essential for cell cycle arrest and DNA repair. Consequently, the inhibition of the ATR-Chk1 pathway is a promising therapeutic strategy. This compound is a potent and selective ATR inhibitor. Western blotting is a fundamental technique to validate the on-target efficacy of this compound by measuring the reduction in phosphorylated Chk1 (pChk1).
Comparative Analysis of ATR Inhibitors
The efficacy of this compound in inhibiting Chk1 phosphorylation can be benchmarked against other well-characterized ATR inhibitors. The following table summarizes the inhibitory concentrations (IC50) for Chk1 phosphorylation for various ATR inhibitors. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Inhibitor | Target | IC50 for pChk1 Inhibition (nM) | Cell Line | Reference |
| This compound | ATR | Data not publicly available | - | - |
| VE-821 | ATR | ~2300 | MCF7 | [1] |
| AZD6738 (Ceralasertib) | ATR | Not specified | - | - |
| Elimusertib (BAY 1895344) | ATR | Not specified | - | - |
| Gartisertib (VX-803) | ATR | 8 | - | [2] |
While specific IC50 values for Chk1 phosphorylation inhibition by this compound are not readily found in public domain literature, potent ATR inhibitors are expected to exhibit activity in the low nanomolar range in cell-based assays measuring Chk1 phosphorylation.[2]
Signaling Pathway and Experimental Workflow
To effectively validate the inhibition of Chk1 by this compound, it is essential to understand the underlying signaling pathway and the experimental procedure.
The experimental workflow for validating Chk1 inhibition using Western blot involves several key steps, from cell treatment to data analysis.
Experimental Protocols
A detailed protocol is crucial for obtaining reliable and reproducible results.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Induction of DNA Damage: To activate the ATR pathway, treat the cells with a DNA damaging agent. A common method is to add hydroxyurea to the culture medium at a final concentration of 2 mM and incubate for 2-4 hours.[2]
-
Inhibitor Treatment: Concurrently with the DNA damaging agent, treat the cells with varying concentrations of this compound or other ATR inhibitors. Include a vehicle control (e.g., DMSO).
Western Blot Protocol for pChk1 Detection
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., anti-pChk1 Ser345) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Chk1 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pChk1 signal to the total Chk1 or the loading control signal.
-
By following this guide, researchers can effectively perform Western blot analysis to validate the inhibitory activity of this compound on the ATR-Chk1 signaling pathway and objectively compare its performance with other ATR inhibitors. This is a critical step in the preclinical evaluation of this promising anti-cancer agent.
References
Does Atr-IN-14 have better solubility than other ATR inhibitors?
The aqueous solubility of a drug candidate is a critical physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy. For researchers in oncology and drug development, understanding the solubility of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors is paramount for selecting and developing promising therapeutic agents. This guide provides a comparative overview of the aqueous solubility of ATR-IN-14 and other prominent ATR inhibitors, supported by available data and detailed experimental methodologies.
Comparative Solubility of ATR Inhibitors
A direct quantitative comparison of the aqueous solubility of this compound with other ATR inhibitors is challenging due to a lack of standardized data in the public domain. Much of the available information comes from vendor datasheets, which may not specify the experimental conditions (e.g., pH, temperature, assay type) under which the solubility was determined. However, based on the available information, a qualitative and semi-quantitative comparison can be made.
Many kinase inhibitors, as a class of compounds, are known to be lipophilic and often exhibit low aqueous solubility. The data gathered for the ATR inhibitors discussed here aligns with this general observation. While specific µg/mL or mM values for aqueous solubility are not consistently available for all compounds, the information suggests that formulation strategies are often necessary to overcome solubility limitations for in vivo applications.
| ATR Inhibitor | Reported Aqueous Solubility | Solvent | Source |
| This compound | Insoluble | Water | Vendor Data |
| Ceralasertib (AZD6738) | High aqueous solubility / Insoluble | Water / Water | [1] /[2] |
| 0.16 mg/mL | 1:5 Ethanol:PBS (pH 7.2) | [2] | |
| Berzosertib (VE-822) | Insoluble | Water | [2] |
| Elimusertib (BAY 1895344) | Significantly improved aqueous solubility | Water | [3] |
| 50 mg/mL | Water (as hydrochloride salt) | [4] |
Note: The conflicting reports for ceralasertib ("high aqueous solubility" versus "insoluble") highlight the importance of standardized experimental protocols and the potential for different salt forms or experimental conditions to yield varying results. The high solubility reported for the hydrochloride salt of elimusertib suggests that salt formulation can be a critical strategy for improving the aqueous solubility of ATR inhibitors.
Experimental Protocols
To provide a framework for the reproducible assessment of ATR inhibitor solubility, a detailed protocol for a common method, the kinetic solubility assay using High-Performance Liquid Chromatography (HPLC), is provided below.
Kinetic Solubility Assay Protocol
Objective: To determine the kinetic aqueous solubility of an ATR inhibitor in a buffered solution, simulating physiological pH. This method is a high-throughput approach suitable for early drug discovery.
Materials:
-
Test ATR inhibitor compound
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
96-well plates (polypropylene)
-
Plate shaker
-
Centrifuge with plate rotor or filtration apparatus with 96-well filter plates (e.g., 0.45 µm)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of the ATR inhibitor in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by diluting the 10 mM stock solution with DMSO to concentrations ranging from, for example, 1 µM to 100 µM.
-
Further dilute an aliquot of each DMSO standard into PBS (pH 7.4) containing the same final percentage of DMSO as the test samples (e.g., 1%).
-
-
Sample Preparation:
-
Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.
-
Add 2 µL of the 10 mM stock solution of the ATR inhibitor to the PBS, resulting in a final theoretical concentration of 100 µM and a final DMSO concentration of 1%.
-
Prepare a vehicle control well containing 198 µL of PBS and 2 µL of DMSO.
-
-
Incubation:
-
Seal the 96-well plate and place it on a plate shaker at room temperature for a defined period, typically 1 to 2 hours, to allow for equilibration.
-
-
Separation of Undissolved Compound:
-
Centrifugation Method: Centrifuge the plate at high speed (e.g., 3000 x g) for 20-30 minutes to pellet any precipitate.
-
Filtration Method: Use a 96-well filter plate and a vacuum manifold to filter the samples and remove any precipitate.
-
-
HPLC Analysis:
-
Carefully transfer an aliquot of the supernatant (from the centrifugation method) or the filtrate to an HPLC vial or another 96-well plate for analysis.
-
Inject the calibration standards, the test samples, and the vehicle control onto the HPLC system.
-
Analyze the samples using a suitable gradient method and detect the compound at its maximum absorbance wavelength (λmax).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of the dissolved ATR inhibitor in the test samples by interpolating their peak areas from the calibration curve. This concentration represents the kinetic solubility of the compound under the tested conditions.
-
Visualizing the ATR Signaling Pathway and Experimental Workflow
To better understand the biological context of ATR inhibition and the experimental process of solubility determination, the following diagrams are provided.
Caption: Simplified ATR signaling pathway in response to DNA damage and the point of intervention for an ATR inhibitor.
Caption: Experimental workflow for determining the kinetic aqueous solubility of an ATR inhibitor.
References
Validating the Synergistic Potential of Atr-IN-14 with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of ATR (Ataxia Telangiectasia and Rad3-related) inhibitors and PARP (Poly (ADP-ribose) polymerase) inhibitors represents a promising strategy in cancer therapy, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides a framework for validating the synergistic effects of the ATR inhibitor Atr-IN-14 with various PARP inhibitors.
While direct experimental data on the combination of this compound and PARP inhibitors is not extensively available in the public domain, this guide leverages data from studies on other potent ATR inhibitors to provide a comparative basis and detailed experimental protocols to facilitate such investigations. The presented data underscores the strong scientific rationale for exploring the synergy of this compound with PARP inhibitors.
Mechanism of Synergistic Action: A Dual Assault on DNA Repair
The synergistic lethality of combining ATR and PARP inhibitors stems from their complementary roles in the DNA damage response.
-
PARP Inhibitors: These agents trap PARP enzymes on DNA at the site of single-strand breaks (SSBs). This prevents the repair of SSBs, which can then collapse replication forks and generate more complex and lethal double-strand breaks (DSBs).[1][2]
-
ATR Inhibitors: ATR is a critical kinase that is activated in response to replication stress and DNA damage, signaling for cell cycle arrest to allow for DNA repair.[3][4] Inhibition of ATR prevents this crucial checkpoint activation, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[1][2]
By co-administering a PARP inhibitor and an ATR inhibitor, cancer cells are subjected to a dual assault: an accumulation of DNA damage caused by the PARP inhibitor and the simultaneous dismantling of a key repair and survival pathway by the ATR inhibitor.
Comparative Efficacy of ATR and PARP Inhibitor Combinations
While specific data for this compound is pending, the following tables summarize the synergistic effects observed with other ATR inhibitors in combination with PARP inhibitors in various cancer cell lines. This data serves as a benchmark for what might be expected in studies involving this compound.
Table 1: Cell Viability (IC50) and Synergy Scores
| Cancer Cell Line | ATR Inhibitor | PARP Inhibitor | ATRi IC50 (µM) | PARPi IC50 (µM) | Combination Effect (CI Value) | Reference |
| UWB1 (Ovarian) | VE-821 | Olaparib | - | 1.6 ± 0.9 | Bliss score: 17.2 ± 0.2 (Synergy) | [5] |
| UWB1-R (Ovarian) | VE-821 | Olaparib | - | 3.4 ± 0.6 | Bliss score: 11.9 ± 0.6 (Synergy) | [5] |
| SKNAS (Neuroblastoma) | VE-821 | Olaparib | - | - | <1 (Synergy) | [3] |
| NGP (Neuroblastoma) | VE-821 | Olaparib | - | - | <1 (Synergy) | [3] |
| N20_R1 (Neuroblastoma) | VE-821 | Olaparib | - | - | <1 (Synergy) | [3] |
| SHSY5Y (Neuroblastoma) | VE-821 | Olaparib | - | - | <1 (Synergy) | [3] |
| ATM-deficient TK6 | AZD6738 | Olaparib | - | - | Synergistic | [1] |
| BRCA1-deficient TK6 | AZD6738 | Olaparib | - | - | Synergistic | [1] |
| RAD54-deficient TK6 | AZD6738 | Talazoparib | - | - | CI = 0.63 ± 0.10 (Synergy) | [1] |
| ATM-deficient TK6 | AZD6738 | Talazoparib | - | - | CI = 0.605 ± 0.05 (Synergy) | [1] |
| BRCA1-deficient TK6 | AZD6738 | Talazoparib | - | - | CI = 0.63 ± 0.06 (Synergy) | [1] |
CI: Combination Index; a value < 1 indicates synergy.
Table 2: Induction of Apoptosis
| Cell Line | ATR Inhibitor | PARP Inhibitor | Treatment | % Apoptotic Cells | Reference |
| BT16 (ATRT) | - | Rucaparib | 0.5 µM | Increased by 51% | [6] |
| BT16 (ATRT) | - | Rucaparib | 1 µM | Increased by 120% | [6] |
| BT16 (ATRT) | - | Rucaparib | 10 µM | Increased by 225% | [6] |
Table 3: DNA Damage (γH2AX Foci)
| Cell Line | ATR Inhibitor | PARP Inhibitor | Treatment | Observation | Reference |
| Neuroblastoma lines | VE-821 | Olaparib | Combination | Increased γH2AX expression | [3] |
| BRCA1-deficient TK6 | AZD6738 | Olaparib/Talazoparib/Veliparib | Combination | Significantly increased γH2AX foci | [1] |
Experimental Protocols
A systematic evaluation of the synergy between this compound and PARP inhibitors requires a series of well-defined in vitro assays.
References
- 1. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR Inhibition Potentiates PARP Inhibitor Cytotoxicity in High Risk Neuroblastoma Cell Lines by Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib Combined with an ATR or Chk1 Inhibitor as a Treatment Strategy for Acquired Olaparib-Resistant BRCA1 Mutant Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PARP inhibitor Rucaparib synergizes with radiation to attenuate atypical teratoid rhabdoid tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the ATR Inhibitor Landscape: A Comparative Analysis for Researchers
A deep dive into the performance, mechanisms, and experimental validation of leading ATR inhibitors in clinical development, with a preclinical look at Atr-IN-14.
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a cornerstone of the DNA Damage Response (DDR) pathway, making it a compelling target in oncology. By inhibiting ATR, cancer cells with existing DNA repair defects or high replication stress can be selectively eliminated, a concept known as synthetic lethality. This guide provides a comparative analysis of this compound, a potent preclinical ATR inhibitor, against several leading ATR inhibitors that have entered clinical trials: Berzosertib (M6620), Ceralasertib (AZD6738), Elimusertib (BAY 1895344), Tuvusertib (M1774), and Camonsertib (RP-3500).
Executive Summary
ATR inhibitors are being investigated as monotherapies and in combination with DNA-damaging agents like chemotherapy and PARP inhibitors.[1] While this compound remains a tool for preclinical research, the clinical-stage inhibitors discussed have demonstrated manageable safety profiles and promising signs of anti-tumor activity in early-phase trials.[2][3][4][5][6] This guide synthesizes available data to facilitate an objective comparison of their performance, supported by detailed experimental methodologies for key assays.
Data Presentation: A Comparative Overview
The following tables summarize the preclinical and clinical data available for this compound and the clinical-stage ATR inhibitors.
Table 1: Preclinical and Clinical ATR Inhibitor Specifications
| Inhibitor | Developer/Vendor | Target | Administration | Key Preclinical Finding/IC50 |
| This compound | Amsbio | ATR | N/A (Preclinical) | Potent ATR kinase inhibitor with an IC50 of 64 nM in LoVo cells.[7] |
| Berzosertib (M6620) | Merck KGaA/Vertex | ATR | Intravenous | First-in-class, potent and selective ATR inhibitor.[2][8] |
| Ceralasertib (AZD6738) | AstraZeneca | ATR | Oral | Potent and selective oral inhibitor of ATR.[3] |
| Elimusertib (BAY 1895344) | Bayer | ATR | Oral | Potent monotherapy efficacy in preclinical models with DDR mutations. |
| Tuvusertib (M1774) | Merck | ATR | Oral | Potent, selective, orally administered ATR inhibitor.[5] |
| Camonsertib (RP-3500) | Repare Therapeutics | ATR | Oral | Potential best-in-class oral small molecule inhibitor of ATR. |
Table 2: Comparative Clinical Efficacy of ATR Inhibitors (Monotherapy and Combination)
| Inhibitor | Trial Phase | Treatment Setting | Key Efficacy Results | Common Grade ≥3 Adverse Events |
| Berzosertib (M6620) | Phase I/II | Monotherapy & Combination | Monotherapy: Durable complete response in one patient with CRC with ATM loss.[2] Combination with Topotecan (Phase I): ORR 36% in small cell lung cancer.[2] Combination with Irinotecan (Phase I): 2 partial responses in patients with pancreatic cancer and ATM alterations. | Hematological toxicities (thrombocytopenia, neutropenia, anemia). |
| Ceralasertib (AZD6738) | Phase II | Combination | Combination with Durvalumab (Melanoma): ORR 30.0%, DCR 63.3%, Median PFS 7.1 months. Combination with Durvalumab (Gastric Cancer): ORR 22.6%, DCR 58.1%, Median PFS 3.0 months. Combination with Paclitaxel (Solid Tumors): ORR 22.6%; in melanoma subset, ORR was 33.3% and median PFS was 3.6 months. | Anemia, neutropenia, thrombocytopenia. |
| Elimusertib (BAY 1895344) | Phase I | Combination | Combination with Cisplatin (Solid Tumors): 1 partial response (10%), 5 stable disease (50%). Combination with Topotecan (Solid Tumors): Disease control rate of 43%, one unconfirmed partial response.[6] | Hematological toxicities (pancytopenia, neutropenia, thrombocytopenia), creatinine (B1669602) increase, hypokalemia.[6] |
| Tuvusertib (M1774) | Phase I | Monotherapy | 1 unconfirmed partial response in a patient with ovarian cancer; 27% of patients had stable disease.[5] | Anemia, neutropenia, lymphopenia.[5] |
| Camonsertib (RP-3500) | Phase I | Monotherapy | ORR 13%, Clinical Benefit Rate 43% in patients with advanced solid tumors with DDR gene alterations.[6] | Anemia.[6] |
Signaling Pathways and Mechanisms of Action
ATR is a critical kinase activated in response to single-stranded DNA (ssDNA), a common feature of stalled replication forks and certain types of DNA damage. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, these drugs prevent this protective response, leading to the accumulation of DNA damage, replication catastrophe, and ultimately, cell death, particularly in cancer cells with high replication stress or defects in other DDR pathways like ATM.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of ATR inhibitors. Below are protocols for key experiments.
Western Blot for p-CHK1 (Ser345) Inhibition
This assay is fundamental for confirming target engagement of an ATR inhibitor in a cellular context.
1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa, U2OS) in 6-well plates and allow them to attach overnight.
-
To induce ATR activity, treat the cells with a DNA damaging agent such as 2 mM hydroxyurea (B1673989) for 4 hours or expose them to UV radiation.
-
Concurrently, treat the cells with various concentrations of the ATR inhibitor or a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysate and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. The supernatant contains the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Immunoblotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CHK1 at Serine 345 (p-CHK1 Ser345).
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total CHK1 and a loading control like β-actin.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels to determine the number of metabolically active, viable cells after treatment with an ATR inhibitor.
1. Cell Plating:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density and incubate overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the ATR inhibitor and incubate for a specified period (e.g., 72 hours). Include wells with vehicle control and wells with media only for background measurement.
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence from all measurements.
-
Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This flow cytometry-based method is used to assess the effect of ATR inhibitors on cell cycle distribution.
1. Cell Culture and Treatment:
-
Culture cells and treat them with the ATR inhibitor at the desired concentrations and for the specified duration (e.g., 24-48 hours).
2. Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with PBS and collect them by centrifugation.
3. Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. The cells can be stored at -20°C.
4. Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[1]
-
Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.
5. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Conclusion
The landscape of ATR inhibitors is rapidly advancing, with several agents showing promise in early clinical trials for various solid tumors. While direct comparative trials are lacking, this guide provides a framework for understanding the relative strengths and developmental stages of key clinical candidates. Berzosertib, ceralasertib, and more recently tuvusertib and camonsertib, have generated encouraging data, particularly in biomarker-selected populations or in combination with other anti-cancer agents. Elimusertib continues to be evaluated in various combinations. For researchers, the preclinical compound this compound serves as a valuable tool for further elucidating the intricacies of the ATR signaling pathway and for identifying novel therapeutic strategies. The provided experimental protocols offer a standardized approach for the in-house evaluation and comparison of these and future ATR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Advanced solid tumors (excluding prostate cancer) || ovarian cancer | Study 18595 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Efficacy of Atr-IN-14 and Other ATR Inhibitors Across Diverse Cancer Models
Atr-IN-14, a potent and selective ATR kinase inhibitor, demonstrates significant anti-cancer efficacy, positioning it as a compelling candidate for further preclinical and clinical investigation. This guide provides a comparative analysis of this compound's performance against other notable ATR inhibitors—Ceralasertib, Berzosertib, Elimusertib, Camonsertib, and Gartisertib—across various cancer models, supported by experimental data and detailed methodologies.
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways essential for maintaining genomic integrity. In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency makes ATR an attractive therapeutic target.
Quantitative Analysis of In Vitro Efficacy
The in vitro potency of this compound and its counterparts has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | LoVo | Colorectal Cancer | 64[1] |
| Ceralasertib (AZD6738) | Enzyme Assay | - | 1[1][2] |
| Cellular Assay | - | 74[3] | |
| H460 | Non-Small Cell Lung Cancer | 1050[3] | |
| H23 | Non-Small Cell Lung Cancer | 2380[3] | |
| Berzosertib (VE-822) | Enzyme Assay (Ki) | - | <0.2[4] |
| HT-29 | Colorectal Cancer | 19[4] | |
| PSN-1 | Pancreatic Cancer | 19[4] | |
| MiaPaCa-2 | Pancreatic Cancer | 19[4] | |
| Elimusertib (BAY 1895344) | Enzyme Assay | - | 7[5][6] |
| Various Cell Lines (Median) | Various Cancers | 78[5][6] | |
| HT-29 | Colorectal Cancer | 160[6] | |
| LoVo | Colorectal Cancer | 71[6] | |
| SU-DHL-8 | B-cell Lymphoma | 9[6] | |
| Camonsertib (RP-3500) | Biochemical Assay | - | 1[7] |
| Cellular Assay | - | 0.33[8] | |
| Gartisertib (M4344) | - | - | - |
In Vivo Efficacy in Xenograft Models
Preclinical evaluation in animal models provides crucial insights into the therapeutic potential of these inhibitors. The following table summarizes the observed in vivo efficacy.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Outcome |
| This compound | - | - | - | Data not available |
| Ceralasertib (AZD6738) | H460 and H23 xenografts | Nude mice | 50 mg/kg, p.o. | Tumor growth inhibition[9] |
| Berzosertib (VE-822) | PSN-1 and MiaPaCa-2 xenografts | Mice | 60 mg/kg | Enhanced therapeutic efficacy of radiation[4] |
| Elimusertib (BAY 1895344) | Ovarian and colorectal cancer xenografts, mantle cell lymphoma models | Mice | 50 mg/kg, p.o., b.i.d., 3 days on/4 days off for 11 days | Strong antitumor efficacy, complete tumor remission in lymphoma models[5] |
| ATRX mutated uterine leiomyosarcoma PDX | SCID mice | 20 mg/kg, p.o., twice daily, 3 days on/4 days off | Promising in vivo activity with no significant toxicity[10] | |
| Camonsertib (RP-3500) | LoVo tumor xenografts | Mice | 3, 7, 15 mg/kg, p.o., once a day for 17 days | Dose-dependent tumor growth inhibition[7] |
| CW-2 colon xenografts | Mice | 5 and 10 mg/kg | Tumor growth inhibition[7] | |
| Gartisertib (M4344) | - | - | - | Development discontinued (B1498344) due to liver toxicity in Phase I trials[5][11] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for ATR inhibitors is the disruption of the ATR-Chk1 signaling pathway, a key component of the DNA damage response. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells with high replicative stress.
Caption: ATR Signaling Pathway and Inhibition.
A typical experimental workflow for evaluating the efficacy of an ATR inhibitor in a xenograft mouse model is outlined below.
Caption: In Vivo Xenograft Study Workflow.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ATR inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LoVo)
-
96-well plates
-
Complete culture medium
-
ATR inhibitor stock solution (e.g., this compound in DMSO)
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ATR inhibitor in the complete medium.
-
Replace the medium in the wells with the prepared drug dilutions and incubate for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the inhibition of the ATR signaling pathway by measuring the phosphorylation of its downstream target, Chk1.
Materials:
-
Cancer cell lines
-
ATR inhibitor
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Chk1, anti-Chk1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the ATR inhibitor at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of ATR inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
ATR inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer the ATR inhibitor to the treatment group according to the specified dosing regimen (e.g., oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
Conclusion
This compound demonstrates potent in vitro activity against colorectal cancer cells, comparable to other established ATR inhibitors. While in vivo data for this compound is not yet widely available, the comprehensive preclinical and clinical data for other ATR inhibitors like Ceralasertib, Berzosertib, and Elimusertib highlight the significant therapeutic potential of this class of drugs. The provided experimental protocols offer a framework for the continued investigation and cross-validation of this compound's efficacy in a broader range of cancer models, which will be crucial for its progression towards clinical application. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
- 1. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Berzosertib | VE-822 | ATR inhibitor | antitumor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Camonsertib | RP-3500 | ATR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Elimusertib (BAY1895344), a Novel ATR Inhibitor, Demonstrates in vivo Activity in ATRX Mutated Models of Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Confirming Atr-IN-14's Selectivity: A Guide to Investigating mTOR Inhibition
For researchers and drug development professionals utilizing the ATR inhibitor Atr-IN-14, confirming its selectivity and ensuring it does not inhibit the mTOR pathway is a critical step in experimental design and data interpretation. This guide provides a comparative framework and detailed experimental protocols to rigorously assess the potential off-target effects of this compound on the mTOR signaling cascade.
Understanding the Interplay Between ATR and mTOR Signaling
The phosphatidylinositol 3-kinase-related kinase (PIKK) family, to which both ATR and mTOR belong, shares structural similarities, raising the possibility of cross-reactivity with small molecule inhibitors. While this compound is designed as a potent ATR kinase inhibitor, its comprehensive selectivity profile, particularly against mTOR, is not extensively documented in publicly available literature.
Adding a layer of complexity, recent studies have indicated a biological link between ATR and mTORC1 signaling. Research suggests that ATR can promote mTORC1 activity, particularly under conditions of cellular stress.[1][2][3] This makes it imperative to distinguish between a direct, off-target inhibitory effect of this compound on mTOR and an indirect effect on mTOR signaling due to the inhibition of ATR's natural function.
Comparative Selectivity of ATR Inhibitors
To provide context for evaluating this compound, it is useful to compare the selectivity profiles of other well-characterized ATR inhibitors. The following table summarizes publicly available data on the inhibition of mTOR by various ATR inhibitors.
| Inhibitor | ATR Potency (IC50/Ki) | mTOR Potency (IC50/Ki) | Selectivity (mTOR/ATR) | Reference(s) |
| Ceralasertib (AZD6738) | 1 nM (enzyme IC50) | >5000 nM (cellular IC50) | >5000-fold | [4] |
| Berzosertib (VE-822) | 19 nM (IC50) | No significant inhibition reported | High | [4] |
| VE-821 | 13 nM (Ki) | >1000 nM (Ki) | >75-fold | [4] |
| RP-3500 | 1.0 nM (biochemical IC50) | 30-fold less potent than on ATR | 30-fold |
Note: IC50 and Ki values are highly dependent on assay conditions and should be compared with caution across different studies.
Experimental Strategies to Confirm this compound's mTOR Selectivity
Two primary experimental approaches are recommended to determine if this compound inhibits mTOR: a direct in vitro kinase assay and a cell-based assay measuring mTORC1 activity.
In Vitro mTOR Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the kinase activity of purified mTORC1.
Experimental Workflow:
Caption: Workflow for in vitro mTOR kinase assay.
Detailed Protocol:
A. Immunoprecipitation of mTORC1 [5][6]
-
Culture cells (e.g., HEK293T) expressing an epitope-tagged mTORC1 component (e.g., HA-Raptor or Myc-mTOR).
-
Stimulate mTORC1 activity by treating cells with insulin (B600854) (100 nM for 15 minutes) or other appropriate stimuli.
-
Lyse the cells in a CHAPS-based lysis buffer to maintain the integrity of the mTORC1 complex.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an anti-epitope tag antibody (e.g., anti-HA) for 1.5 hours at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional hour at 4°C to capture the immune complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific proteins.
B. In Vitro Kinase Reaction [5][6]
-
Resuspend the washed beads containing immunoprecipitated mTORC1 in mTOR kinase assay buffer.
-
Prepare a reaction mixture containing a purified recombinant mTORC1 substrate (e.g., GST-4E-BP1) and ATP.
-
Add varying concentrations of this compound to the reaction mixture. Include a known mTOR inhibitor (e.g., Torin1) as a positive control and a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the mTORC1-bound beads to the reaction mixture.
-
Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by adding SDS-PAGE sample buffer.
C. Detection
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1 at Thr37/46).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Cell-Based Western Blot for mTORC1 Signaling
This assay assesses the phosphorylation status of endogenous mTORC1 substrates in cells treated with this compound. This method provides a more physiologically relevant context.
Signaling Pathway:
Caption: Simplified mTORC1 signaling pathway.
Detailed Protocol:
A. Cell Treatment
-
Plate cells (e.g., MCF7, HeLa, or a relevant cancer cell line) and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal mTORC1 activity.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a known mTOR inhibitor (e.g., Rapamycin or Torin1) as a positive control and a vehicle control.
-
Stimulate mTORC1 activity by adding a growth factor (e.g., insulin or serum) for a short period (e.g., 15-30 minutes).
B. Protein Extraction and Quantification
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
C. Western Blotting [7][8][9][10][11]
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Interpretation of Results
-
No mTOR Inhibition: If this compound does not inhibit the phosphorylation of S6K1 and 4E-BP1 in the cell-based assay, and does not inhibit mTORC1 activity in the in vitro kinase assay at concentrations that effectively inhibit ATR, it can be concluded that this compound is selective for ATR over mTOR.
-
Potential mTOR Inhibition: If this compound reduces the phosphorylation of mTORC1 substrates in the cell-based assay, the in vitro kinase assay is crucial to determine if this is a direct effect.
-
Direct Inhibition: If this compound also inhibits mTORC1 in the in vitro kinase assay, it indicates direct, off-target inhibition.
-
Indirect Effect: If this compound does not inhibit mTORC1 in the in vitro kinase assay, the observed effect in cells is likely indirect, possibly due to the disruption of the normal biological function of ATR in promoting mTORC1 signaling.
-
By employing these rigorous experimental approaches, researchers can confidently determine the selectivity of this compound and ensure the validity of their findings in studies involving the ATR signaling pathway.
References
- 1. ATR promotes mTORC1 activity via de novo cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR promotes mTORC1 activity via de novo cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-4EBP1 (Thr37, Thr46) Polyclonal Antibody (PA5-77963) [thermofisher.com]
- 11. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
In Vivo Efficacy of ATR Inhibitors: A Comparative Analysis of M6620 (Berzosertib) and Atr-IN-14
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of two prominent ATR inhibitors: M6620 (berzosertib) and Atr-IN-14. This analysis is based on publicly available preclinical data.
While extensive in vivo research has been published on M6620, demonstrating its activity in various cancer models, publicly available in vivo efficacy data for this compound is not available at the time of this publication. Therefore, a direct head-to-head in vivo comparison is not feasible. This guide will present the comprehensive in vivo data for M6620 and the available in vitro information for this compound to offer a clear perspective on the current state of research for both compounds.
M6620 (Berzosertib): A Profile of In Vivo Efficacy
M6620, also known as berzosertib, is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1] Preclinical studies have demonstrated its ability to enhance the efficacy of DNA-damaging agents and its potential as a monotherapy in specific genetic contexts.[2][3]
Summary of In Vivo Efficacy Data for M6620
| Animal Model | Cancer Type | Treatment Regimen | Key Findings |
| Patient-Derived Xenografts (PDX) | Non-Small Cell Lung Cancer | M6620 in combination with cisplatin (B142131) | Inhibited tumor growth, including in cisplatin-refractory tumors.[2] |
| Mouse Xenografts | Advanced Solid Tumors | M6620 monotherapy (10-20 mg/kg, IV) | Demonstrated synergistic antitumor efficacy with multiple chemotherapeutics, often resulting in marked tumor growth inhibition or regression.[3] |
| Mouse Xenografts | Advanced Solid Tumors | M6620 (90 mg/m²) with carboplatin (B1684641) (AUC5) | Established as the recommended phase II dose for combination therapy, showing preliminary antitumor responses.[3] |
| Pediatric Preclinical Testing Program (PPTP) Solid Tumor Xenografts | Various Solid Tumors | M6620 (20 mg/kg, IV) as a single agent | Induced significant differences in event-free survival (EFS) distribution in 5 of 24 xenografts, but no objective responses.[4] |
| PPTP Solid Tumor Xenografts | Various Solid Tumors | M6620 (20 mg/kg, IV) in combination with cisplatin (5 mg/kg, IP) | Induced significant differences in EFS distribution in 21 of 24 xenografts, with four objective responses.[4] |
| NSCLC Brain Metastasis Patient-Derived Xenografts | Non-Small Cell Lung Cancer | M6620 in combination with radiation | Improved overall survival compared to radiation alone.[5] |
This compound: In Vitro Activity
This compound is described as a powerful ATR kinase inhibitor.[6] While in vivo studies are not publicly available, in vitro data indicates its potential as an anticancer agent.
Summary of In Vitro Data for this compound
| Cell Line | Assay | Key Findings |
| LoVo (colorectal cancer) | Anticancer efficacy | IC50 value of 64 nM.[6] |
| Not specified | CHK1 protein phosphorylation inhibition | 98.03% inhibition at a concentration of 25 nM.[6] |
Experimental Protocols
In Vivo Xenograft Studies with M6620
A common experimental design to evaluate the in vivo efficacy of M6620 involves the use of immunodeficient mice bearing human tumor xenografts.
Animal Models:
-
Patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) are established by implanting human tumor tissue or cells into immunodeficient mice (e.g., nude or SCID mice).
Dosing and Administration:
-
M6620: Typically administered intravenously (IV). Doses in preclinical studies have ranged from 10 to 20 mg/kg.[3] In some studies, a dose of 20 mg/m² was used.[4]
-
Chemotherapeutic Agents (e.g., Cisplatin): Often administered intraperitoneally (IP) at doses such as 5 mg/kg.[4]
-
Combination Therapy Scheduling: M6620 is often administered 16 to 24 hours after the chemotherapeutic agent to maximize its sensitizing effect.[3][4]
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the rate of tumor growth in treated versus control groups.
-
Event-Free Survival (EFS): The time until a predefined event (e.g., tumor reaching a certain size) occurs.
-
Objective Responses: Complete or partial tumor regression.
-
Pharmacodynamic Markers: Inhibition of downstream targets of ATR, such as the phosphorylation of CHK1 (pCHK1), is often assessed in tumor tissues to confirm target engagement.[3]
Visualizing the Mechanisms and Workflows
ATR Signaling Pathway
The diagram below illustrates the central role of ATR in the DNA damage response and the point of inhibition for drugs like M6620 and this compound.
Caption: ATR Signaling Pathway and Point of Inhibition.
General Experimental Workflow for In Vivo Efficacy Studies of ATR Inhibitors
This workflow outlines the typical steps involved in assessing the in vivo efficacy of an ATR inhibitor, using M6620 as a specific example.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Development of pharmacodynamic biomarkers for ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR inhibitors prove effective in two pre-clinical models of cancer - ecancer [ecancer.org]
- 4. amsbio.com [amsbio.com]
- 5. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
ATR-IN-14 and Other ATR Inhibitors: A Comparative Guide to Resistance Profiles
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comparative analysis of the resistance profiles of clinical-stage Ataxia Telangiectasia and Rad3-related (ATR) inhibitors and introduces the preclinical candidate, ATR-IN-14, within this context.
ATR kinase is a crucial regulator of the DNA damage response (DDR), and its inhibition is a promising strategy in cancer therapy, particularly in tumors with existing DNA repair defects.[1] Several ATR inhibitors (ATRis), including berzosertib (M6620, VX-970), ceralasertib (AZD6738), and gartisertib (M4344), are currently in clinical development.[2] However, as with any targeted therapy, the emergence of resistance is a significant clinical challenge. This guide synthesizes available data on the mechanisms of resistance to these ATRis and discusses the potential resistance profile of the preclinical inhibitor this compound.
Documented Resistance Mechanisms to Clinical-Stage ATR Inhibitors
Resistance to ATR inhibitors is a multifaceted phenomenon, with several key cellular pathways and genetic alterations implicated. While specific resistance profiles can vary between different inhibitors and tumor types, common themes have emerged from preclinical and clinical research.
A primary mechanism of acquired resistance involves alterations in genes that regulate the cell cycle and DNA damage response. For instance, loss of the nonsense-mediated decay (NMD) factor UPF2 has been identified as a novel pathway conferring resistance to ATR inhibitors. Depletion of UPF2 leads to altered cell cycle progression and DNA damage responses, allowing cancer cells to evade the G1/S checkpoint typically induced by ATRi treatment.[3] Furthermore, this resistance mechanism may extend to other inhibitors targeting the ATR/CHK1 axis.
Other identified genetic determinants of resistance include mutations in genes such as CDC25B, HUWE1, CARD10, and components of the NMD pathway like SMG1, SMG8, and SMG9.[4] Notably, mutations within the FAT domain of the ATR protein itself have been shown to cause resistance to ATRis.[4]
Overexpression of multidrug resistance transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can also contribute to resistance by actively pumping the inhibitor out of the cancer cells, as has been demonstrated for ceralasertib.
The table below summarizes key preclinical and clinical findings related to resistance for prominent ATR inhibitors.
| ATR Inhibitor | Known Resistance Mechanisms | Supporting Experimental Data |
| Berzosertib (M6620, VX-970) | - Loss of nonsense-mediated decay (NMD) factor UPF2. - Mutations in cell cycle regulators. | CRISPR screens identified UPF2 loss as a mediator of resistance in gastric cancer cell lines. |
| Ceralasertib (AZD6738) | - P-glycoprotein (P-gp) and BCRP-mediated multidrug resistance. - Similar to other ATRis, likely susceptible to alterations in DDR and cell cycle pathways. | Drug-resistant cancer cell lines showed reduced sensitivity to ceralasertib, which was reversible by inhibiting P-gp and BCRP. |
| Gartisertib (M4344) | - While specific resistance studies are less prevalent in the public domain, as a potent ATRi, it is expected to share resistance mechanisms with other inhibitors in its class. | Preclinical data indicates high potency, suggesting that resistance might arise through mechanisms that bypass the ATR pathway.[2] |
This compound: A Preclinical ATR Inhibitor
This compound is a potent preclinical ATR kinase inhibitor. Available data indicates that it effectively inhibits the ATR signaling pathway, demonstrated by a significant reduction in the phosphorylation of the downstream target CHK1. In the LoVo human colon cancer cell line, this compound exhibited an IC50 value of 64 nM.
Due to the preclinical nature of this compound, there is currently no publicly available data on its specific resistance profile or direct comparative studies with clinical-stage ATR inhibitors.
However, based on its mechanism of action as an ATR kinase inhibitor, it is plausible to hypothesize that this compound may be susceptible to similar resistance mechanisms observed for other ATRis. These could include:
-
Alterations in the ATR signaling pathway: Mutations in ATR itself or in downstream effectors could abrogate the inhibitor's efficacy.
-
Upregulation of bypass pathways: Cancer cells might develop alternative signaling routes to circumvent the ATR-dependent checkpoint.
-
Drug efflux mechanisms: Overexpression of transporters like P-gp and BCRP could reduce intracellular concentrations of this compound.
Further preclinical studies are necessary to elucidate the specific resistance profile of this compound and to determine if it offers any advantages over other ATR inhibitors in overcoming known resistance mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to assess ATR inhibitor resistance.
CRISPR Interference Screen for Resistance Genes
A pooled CRISPR interference (CRISPRi) screen can be employed to identify genes whose knockdown confers resistance to an ATR inhibitor.
Methodology:
-
Cell Line Transduction: A cancer cell line (e.g., AGS gastric cancer cells) expressing a dCas9-KRAB repressor is transduced with a pooled library of single-guide RNAs (sgRNAs) targeting a wide range of genes.
-
Drug Treatment: The transduced cell population is then treated with the ATR inhibitor (e.g., AZD6738) at a concentration that inhibits the growth of the majority of cells. A parallel population is treated with a vehicle control (e.g., DMSO).
-
Cell Proliferation Monitoring: Cell growth is monitored over a period of time (e.g., 96 hours) using an automated imaging system like the Incucyte.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the drug-treated and control populations. The sgRNA sequences are amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the drug-treated population is compared to the control population. Genes whose sgRNAs are enriched in the drug-treated population are identified as potential resistance genes.
Cell Viability and IC50 Determination
Cell viability assays are used to quantify the cytotoxic effect of an ATR inhibitor and to determine the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the ATR inhibitor.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: The ATR signaling pathway in response to DNA damage and its inhibition by ATRis.
Caption: Experimental workflow for a CRISPRi screen to identify ATRi resistance genes.
References
Verifying the Specificity of ATR Inhibitors: A Comparative Guide
A critical aspect in the development of kinase inhibitors is ensuring their specificity to the intended target. This guide provides a framework for researchers, scientists, and drug development professionals to understand and evaluate the kinase selectivity of ATR (Ataxia telangiectasia and Rad3-related) inhibitors. While comprehensive public data for the preclinical compound Atr-IN-14 is not available, we will use the well-characterized clinical-stage inhibitors, Ceralasertib (AZD6738) and Berzosertib (VE-822), as examples to illustrate the process and importance of kinase panel screening.
The ataxia telangiectasia and Rad3-related (ATR) kinase is a pivotal regulator of the DNA damage response (DDR), making it a significant target in cancer therapy.[1] Small molecule inhibitors targeting ATR have shown promise, but their efficacy and safety are intrinsically linked to their selectivity. A lack of specificity can lead to off-target effects and potential toxicity. Therefore, rigorous kinase profiling is an indispensable step in their preclinical and clinical development.
Comparative Selectivity of ATR Inhibitors
Comprehensive kinase profiling is essential to understand the full spectrum of a compound's activity. The following table summarizes publicly available data for Ceralasertib and Berzosertib against ATR and other closely related kinases in the PI3K-related kinase (PIKK) family. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, where a lower value indicates greater potency.
| Kinase | Ceralasertib (AZD6738) IC50/Ki (nM) | Berzosertib (VE-822) IC50/Ki (nM) |
| ATR | 1[2], <0.2 (Ki)[1] | 19[3], <0.2 (Ki)[4] |
| ATM | >5000[2] | 2600[5], 34 (Ki)[4] |
| DNA-PK | >5000[2] | 18100[3] |
| mTOR | 5700 (GI50)[2] | >1000[4] |
| PI3Kγ | - | 220[4] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and should be compared with caution across different studies.[1]
As the data illustrates, Ceralasertib demonstrates high potency for ATR and significant selectivity against other PIKK family members like ATM and DNA-PK.[2] A broad kinase screen of over 400 kinases indicated that none were inhibited by more than 50% at a 1µM concentration of Ceralasertib.[6][7] Berzosertib also potently inhibits ATR but shows some activity against ATM and PI3Kγ at higher concentrations.[3][4]
The ATR Signaling Pathway
ATR plays a crucial role in the cellular response to DNA damage, particularly from replication stress. When activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, facilitate DNA repair, and stabilize replication forks.[8] Inhibition of ATR disrupts this critical signaling pathway.
ATR signaling cascade initiated by cellular stress.
Experimental Protocols for Kinase Profiling
Verifying the specificity of a kinase inhibitor like this compound involves screening it against a large panel of kinases. Below are descriptions of two widely used methodologies.
In Vitro Kinase Profiling Assay (e.g., KINOMEscan™)
This method is a competitive binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.
Objective: To determine the dissociation constants (Kd) or percentage of inhibition for a test compound against a comprehensive kinase panel.
Methodology:
-
Assay Components: The assay typically involves three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[9]
-
Competitive Binding: The test compound is incubated with the DNA-tagged kinase. This mixture is then applied to the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.[10]
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[10]
-
Data Analysis: The results are often expressed as the percentage of kinase activity remaining compared to a control (e.g., DMSO). By testing a range of compound concentrations, a dose-response curve can be generated to calculate the Kd for each kinase in the panel.[1]
In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 value of a test compound against a panel of kinases.
Methodology:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with varying concentrations of the test compound. The kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the substrate, producing ADP.[11]
-
ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.[12]
-
ADP to ATP Conversion: A detection reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP.[12]
-
Luminescence Detection: The newly synthesized ATP is then measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP generated in the initial kinase reaction.[11]
-
Data Analysis: The luminescent signal is measured with a luminometer. A decrease in signal in the presence of the test compound indicates inhibition of the kinase. An IC50 value is calculated from the dose-response curve.
Experimental workflow for kinase specificity profiling.
Conclusion
The kinase selectivity profile is a cornerstone for the development and application of any kinase inhibitor. While specific data for this compound is not publicly available, the examples of Ceralasertib and Berzosertib highlight the high degree of selectivity that can be achieved and underscore the importance of comprehensive profiling. The detailed experimental protocols provide a roadmap for researchers to conduct their own specificity studies. For the continued advancement of targeted cancer therapies, it is crucial that such fundamental data is generated and made accessible to the scientific community to enable informed decisions and foster reproducible research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AZD6738 [openinnovation.astrazeneca.com]
- 8. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. chayon.co.kr [chayon.co.kr]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
A Comparative Guide to ATR Inhibitors: The Established Berzosertib versus the Novel Atr-IN-14 in Replication Fork Stability
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase represent a promising strategy, particularly for tumors exhibiting high levels of replication stress. This guide provides a comparative overview of two such inhibitors: berzosertib (also known as M6620 or VX-970), a well-characterized compound with extensive clinical investigation, and Atr-IN-14, a newer entrant to the field. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance and evaluation methodologies for these critical therapeutic agents.
Introduction to ATR Inhibition and Replication Fork Stability
The ATR kinase is a master regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[1] In response to replication stress—the slowing or stalling of replication forks—ATR is activated and orchestrates a response to stabilize these forks, initiate cell cycle checkpoints, and promote DNA repair.[2][3] Cancer cells, often driven by oncogenes that accelerate proliferation, experience high levels of intrinsic replication stress, making them particularly dependent on the ATR signaling pathway for survival.[1][4]
Inhibition of ATR abrogates this protective mechanism, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death—a concept known as synthetic lethality.[1] A key measure of the efficacy of an ATR inhibitor is its impact on replication fork stability, which can be assessed through various experimental techniques.
Profile: Berzosertib (M6620, VX-970)
Berzosertib is a potent and selective, first-in-class ATR inhibitor that has been extensively evaluated in preclinical and clinical studies.[5] It functions by blocking the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway, which prevents cancer cells from repairing damaged DNA and leads to the disruption of cell cycle checkpoints.[5]
Mechanism of Action
Berzosertib targets the kinase activity of ATR, preventing the phosphorylation of its downstream targets, most notably Chk1.[6] This inhibition leads to several critical cellular consequences:
-
Abrogation of the G2/M Cell Cycle Checkpoint: By preventing Chk1 activation, berzosertib allows cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1]
-
Increased Replication Stress: In tumors with a high baseline of replication stress, ATR inhibition exacerbates the firing of replication origins and compromises the stability of replication forks, pushing the level of genomic instability beyond a survivable threshold.
-
Induction of Synthetic Lethality: Berzosertib has shown significant efficacy in tumors with defects in other DDR pathways, such as those with mutations in ATM or p53.
The signaling pathway targeted by berzosertib is illustrated in the following diagram:
Profile: this compound
This compound is a novel compound identified as an ATR inhibitor. As a research chemical, public domain data on its preclinical and clinical performance is not currently available. The characterization of this compound would require a suite of experiments, as detailed in the "Experimental Protocols" section of this guide, to determine its potency, selectivity, and effects on replication fork stability in comparison to established inhibitors like berzosertib.
Quantitative Data Comparison
The following tables summarize publicly available quantitative data for berzosertib. Corresponding data for this compound is not available and would need to be generated through experimental investigation.
Table 1: In Vitro IC50 Values for Berzosertib
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Various | Solid Tumors | ~2 | In cells |
| HT29 | Colorectal Adenocarcinoma | Not specified | Used in combination studies |
| HCT116 | Colon Carcinoma | Not specified | Used in combination studies |
| DMS114 | Small Cell Lung Cancer | Not specified | Used in combination studies |
Note: Specific IC50 values for single-agent berzosertib across a wide panel of cell lines are not consistently reported in the provided search results. The value of ~2 nM in cells is a representative figure.
Table 2: Effects of Berzosertib on Replication Fork Dynamics
| Experimental Condition | Effect on Replication Fork | Method |
| Combination with chemotherapy | Blocks HR repair of stalled forks | Not specified |
| Monotherapy | Compromises replication fork stability | Not specified |
Note: While the qualitative effects of berzosertib on replication forks are described, specific quantitative data on metrics like fork speed or the frequency of stalled forks from the provided search results are limited.
Experimental Protocols
To facilitate a direct comparison between this compound and berzosertib, the following experimental protocols are recommended.
Western Blot Analysis for ATR Pathway Inhibition
This assay assesses the pharmacodynamic effects of the ATR inhibitor by measuring the phosphorylation of downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells and allow them to attach overnight. To induce ATR activity, treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²). For inhibitor treatment, pre-treat cells with various concentrations of this compound or berzosertib for 1-2 hours prior to and during the DNA damage treatment.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the reduction in Chk1 phosphorylation.
DNA Fiber Analysis for Replication Fork Stability
This single-molecule technique directly visualizes and quantifies the dynamics of individual replication forks.
Methodology:
-
Cell Labeling: Pulse-label asynchronous cells with 5-Chloro-2'-deoxyuridine (CldU) for 20-30 minutes, followed by a second pulse with 5-Iodo-2'-deoxyuridine (IdU) for 20-30 minutes. Treat with the ATR inhibitor (this compound or berzosertib) and/or a replication stress-inducing agent (e.g., hydroxyurea) during or after the labeling period.
-
Cell Lysis and DNA Spreading: Harvest the cells and lyse them on a glass slide to gently spread the DNA fibers.
-
Immunostaining: Denature the DNA and perform immunodetection using primary antibodies that specifically recognize CldU and IdU, followed by fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the lengths of the CldU and IdU tracts to determine replication fork speed, stalling, and origin firing. A decrease in the IdU/CldU ratio after treatment with a replication stress agent indicates fork slowing or stalling.
The general workflow for this experiment is depicted below:
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the ATR inhibitors, both as single agents and in combination with DNA-damaging drugs.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or berzosertib. To assess synergy, treat cells with a fixed concentration of the ATR inhibitor in combination with a serial dilution of a DNA-damaging agent (e.g., cisplatin (B142131) or gemcitabine).
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or an MTS/MTT assay.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot dose-response curves to calculate the IC50 values.
Conclusion
Berzosertib has been established as a potent ATR inhibitor with demonstrated clinical activity, making it a crucial benchmark for the development of new agents in this class. While this compound is currently a compound with limited public data, its evaluation using the standardized protocols outlined in this guide will be essential to characterize its potential as a therapeutic agent. A direct, data-driven comparison of its effects on replication fork stability and cell viability against berzosertib will be critical in determining its future role in cancer therapy. Researchers are encouraged to employ these methodologies to contribute to the growing body of knowledge on ATR inhibition.
References
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Replication Stress Determines ATR Inhibitor Sensitivity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.oneuptrader.com [blog.oneuptrader.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Atr-IN-14
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all recommended safety precautions are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fully buttoned laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[2]
-
Ventilation: Handle Atr-IN-14 and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3]
-
Storage: Store waste in a designated, secure area away from incompatible materials.[4] Waste containers should be kept tightly sealed in a cool, dry place.[3][5]
Step-by-Step Disposal Protocol
The primary responsibility for the correct identification and segregation of waste lies with the laboratory personnel who are most familiar with the materials.[6]
Step 1: Waste Characterization
In the absence of a specific SDS, this compound should be treated as toxic hazardous waste. All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous waste.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[6]
-
Solid Waste:
-
Collect un-used or expired solid this compound, and any grossly contaminated items (e.g., weighing papers, disposable spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and shatter-proof hazardous waste container.
-
Ensure the container is compatible with the solvent used.
-
Do not dispose of liquid waste containing this compound down the drain.[6]
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
-
Contaminated Labware and PPE:
-
Gloves, bench paper, pipette tips, and other disposable items that are contaminated with this compound should be collected in a designated hazardous waste bag or container.
-
Step 3: Labeling
All waste containers must be clearly and accurately labeled.
-
The label must include the words "Hazardous Waste."[2]
-
Identify the full chemical name: "this compound".[2]
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the primary hazards (e.g., "Toxic").
-
Include the date when the waste was first added to the container.
Step 4: Storage and Pickup
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Follow your institution's established procedures for scheduling a hazardous waste pickup with the Environmental Health and Safety (EHS) department.[6]
Data Presentation: Waste Management Summary
| Waste Type | Container Requirement | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, leak-proof container for hazardous chemical waste. | Segregate from other waste types. Collect in a designated container. Arrange for EHS pickup. |
| Liquid this compound Waste | Labeled, sealed, shatter-proof container compatible with the solvent. | Do not pour down the drain. Collect in a designated container. Arrange for EHS pickup. |
| Contaminated Sharps | Labeled, puncture-resistant sharps container for chemical waste. | Place directly into the sharps container immediately after use. Do not overfill. Arrange for EHS pickup. |
| Contaminated Labware & PPE | Labeled, sealed plastic bag or container for hazardous chemical waste. | Collect all contaminated disposable items. Seal the container/bag when full or at the end of the experiment. Arrange for EHS pickup. |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.
-
Personal Protection: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. For larger spills, respiratory protection may be necessary.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material (if a HEPA-filtered vacuum is available) and place it in a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, cover with an inert absorbent material, allow it to be fully absorbed, and then carefully scoop the material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with an appropriate cleaning solution, and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS department according to your facility's protocols.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Atr-IN-14
For researchers, scientists, and drug development professionals, the proper handling of potent compounds like Atr-IN-14 is paramount to ensure personal safety and maintain a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety and handling information from similar kinase inhibitors and general laboratory best practices to provide essential, immediate safety and logistical information.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE, with specifications drawn from guidelines for handling similar hazardous compounds.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. For handling the pure compound or concentrated solutions, double-gloving with chemotherapy-grade gloves is advised.[1][2] |
| Eye & Face Protection | Safety glasses & Face shield | Safety glasses with side shields are the minimum requirement.[1][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or sprays.[1][2] |
| Body Protection | Laboratory coat/gown | A disposable gown is preferred. If a reusable lab coat is used, it must be professionally laundered and not taken home.[1] A chemical-resistant suit may be necessary for large-scale operations.[2] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound to prevent inhalation of dust and aerosols.[1] All respiratory protection must be part of a comprehensive respiratory protection program. |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure risk during the handling of this compound.
Preparation and Handling:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or a biological safety cabinet.[4]
-
Before beginning work, ensure all necessary PPE is correctly donned.[5]
-
Use a dedicated and calibrated scale for weighing the compound.
-
Work on a disposable absorbent bench protector to contain any potential spills.[1]
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.[1]
During Use:
-
Wash hands thoroughly after handling the material and before leaving the laboratory.[7]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[2]
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for handling this compound, from receipt to disposal, emphasizing safety at each step.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
